Ethyl 3-(4-chlorophenyl)propanoate
描述
属性
IUPAC Name |
ethyl 3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEYMDBBOTWIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448436 | |
| Record name | Ethyl 3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-36-1 | |
| Record name | Ethyl 3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-(4-chlorophenyl)propanoate chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Ethyl 3-(4-chlorophenyl)propanoate
Introduction
This compound is a chemical compound belonging to the class of esters. It is a derivative of propanoic acid and is characterized by the presence of a 4-chlorophenyl group attached to the C3 position of the propanoate backbone. This guide provides a comprehensive overview of its chemical and physical properties, spectral information, synthesis and purification protocols, and safety data, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 3-(4-Chloro-phenyl)-propionic acid ethyl ester, Ethyl p-chlorohydrocinnamate, Benzenepropanoic acid, 4-chloro-, ethyl ester | [1][3] |
| CAS Number | 7116-36-1 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molecular Weight | 212.67 g/mol | [1] |
| Physical Form | Liquid | [2][3] |
| Boiling Point | 158-159 °C at 15 mmHg | [3] |
| Storage Temperature | Room temperature, sealed in a dry environment | [2][4] |
| Purity | 98% | [2][5] |
Safety Information
It is essential to handle this compound with appropriate safety precautions. The compound is classified with the following hazards:
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific actions for exposure (P301+P312, P302+P352, P305+P351+P338).[2][5]
Spectral Information
Spectroscopic data is fundamental for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data for this compound is available in public databases such as PubChem.[1]
-
Infrared (IR) Spectroscopy : Vapor phase IR spectra are also available for reference.[1] The IR spectrum for the parent carboxylic acid, 3-(4-chlorophenyl)propanoic acid, is available in the NIST Chemistry WebBook, which can be a useful comparison.[6]
Experimental Protocols
Synthesis
A common method for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 3-(4-chlorophenyl)propanoic acid.
Synthesis of 3-(4-Chlorophenyl)propanoic Acid Precursor: The precursor, 3-(4-chlorophenyl)propanoic acid, can be synthesized via the hydrogenation of benzyl (B1604629) 4-chloro cinnamate (B1238496) using a 5% Palladium on beta zeolite catalyst.[7] The reaction is typically carried out in ethyl acetate (B1210297) under a hydrogen atmosphere.[7]
Fischer Esterification:
-
Reactants : 3-(4-chlorophenyl)propanoic acid is reacted with an excess of ethanol (B145695).
-
Catalyst : A strong acid catalyst, such as sulfuric acid (H₂SO₄), is used.
-
Procedure : The reactants and catalyst are typically refluxed together. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, the mixture is cooled. The excess ethanol is often removed under reduced pressure. The resulting mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is then evaporated to yield the crude this compound.
Caption: General workflow for the synthesis of this compound.
Purification
Impurities in the synthesis can include unreacted starting materials or side-products. The crude product is typically purified using chromatographic techniques.
Silica (B1680970) Gel Column Chromatography:
-
Stationary Phase : Silica gel is used as the stationary phase.
-
Mobile Phase : A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is commonly employed. A gradient elution, where the polarity of the solvent is gradually increased, can be effective.
-
Procedure : The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column. The mobile phase is then passed through the column, and fractions are collected.
-
Analysis : The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Final Step : The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Caption: Workflow for purification via silica gel column chromatography.
Biological Activity and Applications in Drug Development
While specific experimental data on the biological activity of this compound is limited in public literature, its structural analogs have been investigated for various therapeutic applications.[8]
-
Histone Deacetylase (HDAC) Inhibition : Derivatives of 3-phenylpropanoic acid have been explored as potential HDAC inhibitors.[8] For example, certain methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have shown inhibitory activity against colon cancer cells, which may be linked to HDAC inhibition.[8][9]
-
Anti-inflammatory Activity : The 3-phenylpropanoic acid scaffold is present in molecules that have demonstrated anti-inflammatory properties.[8]
-
Potential for Covalent Modification : The presence of a chloro-substituent on the phenyl ring could influence its metabolic profile and potential for bioactivation, a consideration in drug development. For the related compound Ethyl 3-[4-(chloromethyl)phenyl]propanoate, the reactive chloromethyl group is hypothesized to form covalent bonds with biological targets.[8][10]
The core structure of this compound makes it an interesting candidate for further investigation and as a scaffold in the design of novel therapeutic agents.
References
- 1. This compound | C11H13ClO2 | CID 10921830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7116-36-1 [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 7116-36-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 7116-36-1 [sigmaaldrich.com]
- 6. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]
- 7. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)propanoate (CAS: 7116-36-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-(4-chlorophenyl)propanoate, a benzenepropanoic acid derivative. The document collates available data on its physicochemical properties, synthesis, safety, and potential biological activities, aiming to support research and development efforts in medicinal chemistry and organic synthesis. While specific biological data for this compound is limited in publicly available literature, this guide draws parallels from structurally related compounds to infer potential mechanisms of action and guide future investigations.
Physicochemical and Spectroscopic Data
This compound is a light yellow to yellow liquid at room temperature.[1] Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7116-36-1 | [1][2] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][2] |
| Molecular Weight | 212.68 g/mol | [1][2] |
| Appearance | Light yellow to yellow liquid | [1] |
| Boiling Point | 158-159 °C at 15 mmHg | |
| Purity (by HPLC) | 98.32% | [1] |
Spectroscopic Data:
-
¹H NMR Spectrum: Consistent with the structure of this compound.[1]
-
Mass Spectrometry (MS): Consistent with the structure of this compound.[1]
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 3-(4-chlorophenyl)propanoic acid.
Synthesis of 3-(4-chlorophenyl)propanoic acid
The precursor, 3-(4-chlorophenyl)propanoic acid, can be synthesized via the hydrogenation of benzyl (B1604629) 4-chloro cinnamate (B1238496).
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve benzyl 4-chloro cinnamate (1 equivalent) in ethyl acetate.
-
Catalyst Addition: Add 5% Palladium on beta zeolite (Pd/beta zeolite) as the reduction catalyst (2 mol% as metallic palladium relative to the substrate).
-
Hydrogenation: Replace the atmosphere in the reaction vessel with hydrogen gas. This can be achieved by repeated cycles of evacuating the vessel and backfilling with hydrogen from a balloon.
-
Reaction Conditions: Vigorously stir the reaction mixture at 40°C for 1.5 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-(4-chlorophenyl)propanoic acid. A yield of 98% has been reported for a similar transformation.
Fischer-Speier Esterification
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-chlorophenyl)propanoic acid (1 equivalent) in a large excess of absolute ethanol, which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Potential Biological Activities and Experimental Protocols
While specific biological activity data for this compound is scarce in the public domain, the structural motif of 3-phenylpropanoic acid derivatives is present in various biologically active molecules. This suggests potential avenues for investigation, particularly in the areas of anticancer and anti-inflammatory research.
Potential Anticancer Activity
Structurally related phenylpropanoate derivatives have been investigated for their cytotoxic activities against various cancer cell lines.[1] The presence of a reactive group, such as the chloromethyl group in a related compound, has been shown to contribute to its biological activity through covalent modification of biological targets.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the in vitro cytotoxicity of a compound against a cancer cell line.
-
Cell Culture: Culture a suitable cancer cell line (e.g., A549 human lung adenocarcinoma) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Workflow for In Vitro Cytotoxicity Testing:
Caption: Workflow for assessing in vitro cytotoxicity.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.
-
First Aid:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it a suitable candidate for further investigation in drug discovery. While direct biological data is limited, its structural similarity to other bioactive molecules suggests that it may possess anticancer or anti-inflammatory properties. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further studies are warranted to elucidate its specific mechanisms of action and to establish a comprehensive safety and efficacy profile.
References
An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-(4-chlorophenyl)propanoate, a substituted aromatic carboxylic acid ester. The document details its chemical identity, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the potential biological activities and mechanisms of action by drawing parallels from structurally related compounds, suggesting avenues for future research in drug discovery and development. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.
Chemical Identity and Properties
The subject of this guide is this compound. Its unequivocal identification is paramount for any scientific investigation.
IUPAC Name: this compound[1]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[1] |
| Molecular Weight | 212.67 g/mol | PubChem[1] |
| CAS Number | 7116-36-1 | PubChem[1] |
| Appearance | Liquid | MedChemExpress[2] |
| Boiling Point | 158-159 °C at 15 mmHg | MedChemExpress[3] |
| XLogP3 | 3.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 212.0604073 Da | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Fischer-Speier esterification of its corresponding carboxylic acid, 3-(4-chlorophenyl)propanoic acid, with ethanol (B145695) in the presence of an acid catalyst.
Synthesis Workflow
The logical workflow for the synthesis is depicted below.
Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from established procedures for similar esterifications.
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-chlorophenyl)propanoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield the pure ester.
-
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited in public literature, its structural similarity to other 3-phenylpropanoic acid derivatives allows for the formulation of hypotheses regarding its potential mechanisms of action.
Postulated Anti-inflammatory Activity
Structurally related compounds have demonstrated anti-inflammatory properties. A plausible mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.
The hypothesized inhibitory action on the NF-κB pathway is illustrated below.
References
Synthesis of Ethyl 3-(4-chlorophenyl)propanoate from 3-(4-chlorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(4-chlorophenyl)propanoate from 3-(4-chlorophenyl)propanoic acid. The primary method detailed is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and ethanol (B145695). This document outlines the reaction mechanism, key experimental protocols, and methods for purification. Quantitative data from representative procedures are summarized, and a visual workflow is provided to facilitate laboratory application. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a valuable ester intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. Its preparation from 3-(4-chlorophenyl)propanoic acid is a fundamental esterification reaction. The most common and direct method for this transformation is the Fischer-Speier esterification. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and strategies to drive it towards the product are often employed, such as using an excess of the alcohol or removing the water formed during the reaction.
Reaction Mechanism and Signaling Pathway
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for Fischer esterification.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) |
| 3-(4-chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 |
| Ethanol (absolute) | C₂H₆O | 46.07 |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 |
Reaction Setup and Procedure
A detailed experimental workflow is presented below.
Caption: Experimental workflow for the synthesis.
Detailed Steps:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(4-chlorophenyl)propanoic acid (e.g., 18.46 g, 0.1 mol) and absolute ethanol (e.g., 100 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 2 mL) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle or oil bath.[1] Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the mixture by removing excess ethanol using a rotary evaporator.
-
Transfer the residue to a separatory funnel containing 100 mL of water and 100 mL of diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.[1]
-
Purification: The crude product can be purified by vacuum distillation to obtain the pure ester.[1]
Quantitative Data
The following table summarizes typical quantitative data for Fischer esterification reactions. Please note that the yield for the specific synthesis of this compound may vary depending on the exact reaction conditions and purification efficiency.
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | 1:5 to 1:10 | (Acid:Alcohol) - An excess of alcohol is used to drive the equilibrium. |
| Catalyst Loading | 1-5 mol% | Relative to the carboxylic acid. |
| Reaction Temperature | 80-110 °C | Typically the reflux temperature of the alcohol. |
| Reaction Time | 4-10 hours | Monitored by TLC for completion. |
| Reported Yield (Analogues) | >90% | For similar Fischer esterification reactions after purification. |
Alternative Methodologies
While acid-catalyzed esterification is the most common method, other procedures can be employed, particularly for sensitive substrates.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation at room temperature, avoiding harsh acidic conditions.
-
Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification reaction under mild conditions. This method is highly selective and environmentally friendly.
Conclusion
The synthesis of this compound from 3-(4-chlorophenyl)propanoic acid is efficiently achieved through Fischer-Speier esterification. By employing an excess of ethanol and an acid catalyst, and by following a standard aqueous work-up and purification protocol, high yields of the desired ester can be obtained. This technical guide provides a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate. For large-scale production, optimization of reaction parameters and purification techniques may be necessary.
References
An In-depth Technical Guide to the Fischer Esterification Synthesis of Ethyl 3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Fischer esterification process for the synthesis of Ethyl 3-(4-chlorophenyl)propanoate, a valuable intermediate in pharmaceutical and materials science research. This document outlines the underlying chemical principles, a detailed experimental protocol, expected analytical data, and visual representations of the reaction mechanism and workflow. The information is tailored for researchers and professionals requiring a practical and in-depth understanding of this fundamental organic transformation.
Introduction to Fischer Esterification
The Fischer-Speier esterification, or simply Fischer esterification, is a classic and widely utilized method for synthesizing esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol. First described by Emil Fischer and Arthur Speier in 1895, this equilibrium-driven process is fundamental in organic synthesis due to its operational simplicity and the use of readily available, inexpensive starting materials.
The reaction involves the refluxing of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The overall transformation for the synthesis of this compound is depicted below:
Reaction: 3-(4-chlorophenyl)propanoic acid + Ethanol (B145695) ⇌ this compound + Water
To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed during the reaction, in accordance with Le Châtelier's principle.
Reaction Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The mechanism involves a series of protonation and deprotonation steps, culminating in the elimination of a water molecule and the formation of the ester.
Experimental Protocol
This section provides a representative protocol for the synthesis of this compound based on standard Fischer esterification procedures.
Materials and Reagents:
-
3-(4-chlorophenyl)propanoic acid
-
Absolute Ethanol (EtOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-chlorophenyl)propanoic acid (1.0 eq) in a significant excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude ester by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system, to yield the pure product.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1:10 to 1:20 (Acid:Alcohol) | Using excess alcohol shifts the equilibrium to favor product formation. |
| Catalyst | Concentrated H₂SO₄ | A strong acid catalyst is required to protonate the carbonyl oxygen. |
| Catalyst Loading | 5-10 mol% | Sufficient to catalyze the reaction without excessive side reactions. |
| Temperature | Reflux (approx. 80-90°C) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-4 hours | Typical duration to reach equilibrium, should be monitored by TLC. |
| Typical Yield | 85-95% | High yields are achievable with proper workup and purification. |
Table 2: Spectroscopic Data for this compound
| Technique | **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Assignment |
| ¹H NMR (CDCl₃) | ~ 7.25 (d, 2H) | Ar-H (ortho to Cl) |
| ~ 7.15 (d, 2H) | Ar-H (meta to Cl) | |
| ~ 4.10 (q, 2H) | -O-CH₂ -CH₃ | |
| ~ 2.90 (t, 2H) | Ar-CH₂ -CH₂- | |
| ~ 2.60 (t, 2H) | -CH₂-CH₂ -C=O | |
| ~ 1.20 (t, 3H) | -O-CH₂-CH₃ | |
| ¹³C NMR (CDCl₃) | ~ 172.5 | C =O (Ester) |
| ~ 139.5 | Ar-C (ipso to propanoate) | |
| ~ 131.5 | Ar-C (ipso to Cl) | |
| ~ 129.5 | Ar-C H (ortho to Cl) | |
| ~ 128.5 | Ar-C H (meta to Cl) | |
| ~ 60.5 | -O-CH₂ -CH₃ | |
| ~ 35.5 | -CH₂-CH₂ -C=O | |
| ~ 30.0 | Ar-CH₂ -CH₂- | |
| ~ 14.0 | -O-CH₂-CH₃ | |
| IR (Infrared) | ~ 2980 cm⁻¹ | C-H stretch (aliphatic) |
| ~ 1735 cm⁻¹ | C=O stretch (ester) | |
| ~ 1490 cm⁻¹ | C=C stretch (aromatic) | |
| ~ 1180 cm⁻¹ | C-O stretch (ester) | |
| ~ 830 cm⁻¹ | C-H bend (p-disubstituted) | |
| ~ 750 cm⁻¹ | C-Cl stretch |
Conclusion
The Fischer esterification remains a highly effective and scalable method for the synthesis of esters such as this compound. By understanding the reaction mechanism and optimizing key experimental parameters, researchers can consistently achieve high yields of the desired product. The protocol and data presented in this guide serve as a valuable resource for the successful synthesis, purification, and characterization of this important chemical intermediate.
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-chlorophenyl)propanoate is an ester derivative of propanoic acid featuring a 4-chlorophenyl substituent. This compound and its structural analogs are of significant interest in the fields of medicinal chemistry and drug development. The presence of the chlorophenyl group and the ethyl ester moiety provides a scaffold that can be readily modified, making it a versatile intermediate in the synthesis of more complex molecules. While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to known bioactive compounds suggests potential applications in various therapeutic areas, including oncology and inflammatory diseases. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications to aid researchers in their drug discovery and development endeavors.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 7116-36-1 | [1] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molecular Weight | 212.67 g/mol | [1] |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room temperature, sealed in a dry environment | |
| InChI | InChI=1S/C11H13ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | [1] |
| SMILES | CCOC(=O)CCC1=CC=C(C=C1)Cl | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. Below are the expected spectroscopic data based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.25 | Doublet | 2H, Aromatic protons ortho to the chloro group |
| ¹H | ~ 7.15 | Doublet | 2H, Aromatic protons meta to the chloro group |
| ¹H | ~ 4.10 | Quartet | 2H, Methylene protons of the ethyl group (-OCH₂CH₃) |
| ¹H | ~ 2.90 | Triplet | 2H, Methylene protons adjacent to the aromatic ring |
| ¹H | ~ 2.60 | Triplet | 2H, Methylene protons adjacent to the carbonyl group |
| ¹H | ~ 1.20 | Triplet | 3H, Methyl protons of the ethyl group (-OCH₂CH₃) |
| ¹³C | ~ 172 | Singlet | Carbonyl carbon |
| ¹³C | ~ 139 | Singlet | Aromatic carbon attached to the alkyl chain |
| ¹³C | ~ 131 | Singlet | Aromatic carbon attached to the chlorine atom |
| ¹³C | ~ 129 | Singlet | Aromatic carbons ortho to the chloro group |
| ¹³C | ~ 128 | Singlet | Aromatic carbons meta to the chloro group |
| ¹³C | ~ 60 | Singlet | Methylene carbon of the ethyl group (-OCH₂CH₃) |
| ¹³C | ~ 35 | Singlet | Methylene carbon adjacent to the carbonyl group |
| ¹³C | ~ 30 | Singlet | Methylene carbon adjacent to the aromatic ring |
| ¹³C | ~ 14 | Singlet | Methyl carbon of the ethyl group (-OCH₂CH₃) |
Infrared (IR) Spectroscopy
| Expected Absorption Band (cm⁻¹) | Vibrational Mode |
| ~ 3050 | Aromatic C-H stretch |
| ~ 2980 | Aliphatic C-H stretch |
| ~ 1735 | C=O (ester) stretch |
| ~ 1490 | Aromatic C=C stretch |
| ~ 1200 | C-O (ester) stretch |
| ~ 820 | para-disubstituted C-H out-of-plane bend |
| ~ 750 | C-Cl stretch |
Experimental Protocols
Synthesis via Fischer-Speier Esterification
A common and effective method for the synthesis of this compound is the Fischer-Speier esterification of 3-(4-chlorophenyl)propanoic acid.[2][3]
Reaction Scheme:
3-(4-chlorophenyl)propanoic acid + Ethanol (B145695) --(H₂SO₄ catalyst, reflux)--> this compound + Water
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-chlorophenyl)propanoic acid in an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Prepare the NMR sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.
-
Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values.
Potential Applications in Drug Development
While direct studies on the biological activity of this compound are not extensively reported, the 3-phenylpropanoate scaffold is present in numerous compounds with known pharmacological activities.
-
Anticancer Activity: Derivatives of 3-phenylpropanoic acid have been investigated as potential anticancer agents. For instance, some analogs have shown inhibitory activity against colon cancer cells, possibly through the inhibition of histone deacetylases (HDACs). The reactive nature of similar compounds with a chloromethyl group suggests potential for covalent modification of biological targets, a strategy used in designing targeted inhibitors.[4]
-
Anti-inflammatory Properties: Structurally related compounds have demonstrated anti-inflammatory activity. The underlying mechanism may involve the modulation of inflammatory signaling pathways.
-
Pharmaceutical Intermediate: The dual reactivity of the ester and the potential for functionalization of the aromatic ring make this compound a valuable intermediate in the synthesis of more complex pharmaceutical agents.
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
Ethyl 3-(4-chlorophenyl)propanoate: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(4-chlorophenyl)propanoate is a valuable synthetic intermediate possessing a key structural motif—a substituted phenylpropane unit—that is prevalent in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a building block in organic synthesis, with a particular focus on its role in the development of pharmaceutical agents. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and drug development.
Introduction
The 3-arylpropanoate scaffold is a privileged structural element in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of a chlorine substituent on the phenyl ring, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide explores the synthetic utility of this versatile building block, highlighting its application in the synthesis of Gamma-Aminobutyric Acid (GABA) analogues, a class of compounds with significant therapeutic importance.
Synthesis of this compound
The most common and efficient route to this compound involves a two-step process: the synthesis of its carboxylic acid precursor, 3-(4-chlorophenyl)propanoic acid, followed by its esterification.
Synthesis of 3-(4-chlorophenyl)propanoic acid
A robust method for the synthesis of 3-(4-chlorophenyl)propanoic acid is the catalytic hydrogenation of a cinnamic acid derivative.
Reaction Scheme:
The Pivotal Role of Ethyl 3-(4-chlorophenyl)propanoate and its Analogs as Intermediates in Drug Synthesis: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of Ethyl 3-(4-chlorophenyl)propanoate and structurally similar compounds as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathways, experimental protocols, and biological significance of drugs derived from this chemical scaffold, with a primary focus on the synthesis of the muscle relaxant Baclofen (B1667701).
Introduction: The Versatility of the 4-Chlorophenyl Propanoate Skeleton
The 4-chlorophenyl propanoate moiety is a key building block in organic synthesis, offering a versatile scaffold for the construction of a variety of biologically active molecules. The presence of the chloro- and ester functional groups allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex pharmaceutical agents. While this compound itself is a key starting material, its structural analogs, particularly those derived from 4-chlorobenzaldehyde (B46862), have been extensively utilized in the development of important drugs. This guide will primarily focus on the well-established synthetic route to Baclofen, a GABA-B receptor agonist, which utilizes a key intermediate, 3-(4-chlorophenyl)glutaric acid, conceptually derivable from the core structure of interest. Additionally, the broader applicability of this chemical class will be briefly touched upon, including its relevance to the synthesis of antihistamines like Fexofenadine and the development of novel histone deacetylase (HDAC) inhibitors.
Core Application: Synthesis of Baclofen
Baclofen, or 4-amino-3-(4-chlorophenyl)butanoic acid, is a muscle relaxant and antispasmodic agent used to treat muscle spasticity. A common and efficient synthesis of Baclofen proceeds through the key intermediate 3-(4-chlorophenyl)glutaric acid. The following sections detail the multi-step synthesis starting from 4-chlorobenzaldehyde.
Synthesis Pathway of Baclofen
The synthesis of Baclofen from 4-chlorobenzaldehyde can be conceptualized as a multi-step process involving a Knoevenagel condensation, followed by hydrolysis, decarboxylation, amidation, and finally a Hofmann rearrangement.
Quantitative Data for Baclofen Synthesis
The following table summarizes the typical yields for each step in the synthesis of Baclofen.
| Step | Intermediate/Product | Starting Materials | Typical Yield (%) |
| 1. Knoevenagel Condensation | p-Chlorobenzylidene-bis-acetoacetic ester | 4-Chlorobenzaldehyde, Ethyl Acetoacetate | ~91%[1] |
| 2. Hydrolysis and Decarboxylation | 3-(4-Chlorophenyl)glutaric acid | p-Chlorobenzylidene-bis-acetoacetic ester | ~90%[1] |
| 3. Amidation | 3-(4-Chlorophenyl)glutarimide | 3-(4-Chlorophenyl)glutaric acid, Ammonium (B1175870) Hydroxide (B78521) | ~88%[1] |
| 4. Hofmann Rearrangement | Baclofen | 3-(4-Chlorophenyl)glutarimide, Bromine, NaOH | ~74-88%[1][2] |
Detailed Experimental Protocols
-
Reagents and Materials: 4-chlorobenzaldehyde, ethyl acetoacetate, piperidine (B6355638), absolute ethanol (B145695).
-
Procedure: A mixture of 28 g of p-chlorobenzaldehyde and 52 g of ethyl acetoacetate is cooled to 0°C. 4 mL of piperidine is added, and the mixture is allowed to stand at 0-5°C for one hour, followed by stirring at 20-25°C for 24 hours. 200 mL of absolute ethanol is then added. The reaction mixture is thoroughly chilled and filtered. The resulting precipitate is washed with 50% ethanol until a white product is obtained.[3]
-
Yield: Approximately 91%.[1]
-
Reagents and Materials: p-Chlorobenzylidene-bis-acetoacetic ester, potassium hydroxide, water, concentrated hydrochloric acid, ether.
-
Procedure: A hot solution of 200 g of potassium hydroxide in 150 mL of water is added portionwise to the p-chlorobenzylidene-bis-acetoacetic ester with stirring. The reaction mixture is maintained at 90-95°C for 2 hours. After this period, the mixture is diluted with two volumes of water and washed with ether. The aqueous layer is then slowly acidified with 550 mL of concentrated hydrochloric acid, chilled thoroughly, and filtered. The filter cake is washed several times with ice water and dried in vacuo at 60°C.[3]
-
Yield: Approximately 90%.[1]
-
Reagents and Materials: 3-(p-chlorophenyl)glutaric acid, concentrated ammonium hydroxide, absolute ethanol, water.
-
Procedure: 15 g of 3-(p-chlorophenyl)glutaric acid is dissolved in 100 mL of water and 35 mL of concentrated ammonium hydroxide. The solution is treated with charcoal, filtered, and then heated in an open flask until the temperature reaches 200°C. This temperature is maintained for 30 minutes. The mixture is then cautiously diluted with 50 mL of absolute ethanol, heated to boiling, and further diluted with 100 mL of hot water. After stirring and thorough cooling, the mixture is filtered. The filter cake is washed with ice water and dried in vacuo at 60°C.[3]
-
Yield: Approximately 88%.[1]
-
Reagents and Materials: 3-(p-chlorophenyl)glutarimide, sodium hydroxide, bromine, water, concentrated hydrochloric acid.
-
Procedure: A solution of 5 g of sodium hydroxide in 20 mL of water is added to the 3-(p-chlorophenyl)glutarimide. Then, over the course of 20 minutes, 4 g of bromine is added. The mixture is stirred for 8 hours at 20-25°C. The reaction solution is then carefully adjusted to a pH of 7 with concentrated hydrochloric acid, leading to the precipitation of crystalline 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen). The product can be purified by recrystallization from water.[3]
Biological Activity and Signaling Pathway of Baclofen
Baclofen exerts its therapeutic effects by acting as a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor. The activation of this G protein-coupled receptor (GPCR) leads to a cascade of intracellular events that ultimately result in neuronal inhibition and muscle relaxation.
GABA-B Receptor Signaling Pathway
Upon binding of Baclofen, the GABA-B receptor undergoes a conformational change, leading to the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effectors.
The key downstream effects of GABA-B receptor activation by Baclofen include:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
-
Activation of Potassium Channels: The Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane.[6]
-
Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels, which reduces the influx of calcium ions and subsequently decreases the release of excitatory neurotransmitters.[5][6]
Collectively, these actions lead to a reduction in neuronal excitability and the amelioration of muscle spasticity.[7]
Broader Applications and Future Directions
While the synthesis of Baclofen provides a clear and well-documented application of the 4-chlorophenyl propanoate scaffold, it is important to note the broader potential of this chemical class.
-
Antihistamines: Intermediates that are structurally analogous to this compound are utilized in the synthesis of the second-generation antihistamine, Fexofenadine.[8] Although a direct synthetic route from the title compound is not commonly reported, the underlying chemical principles are similar.
-
HDAC Inhibitors: Derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and investigated as potential histone deacetylase (HDAC) inhibitors for cancer therapy.[9] This highlights the potential for this chemical scaffold in the development of novel oncology drugs.
Future research in this area could focus on developing more direct and efficient synthetic routes from this compound to a wider range of APIs. Furthermore, the exploration of novel derivatives of this scaffold could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion
This compound and its structural analogs represent a valuable class of intermediates in pharmaceutical synthesis. The well-established pathway to the muscle relaxant Baclofen underscores the importance of this chemical scaffold. The detailed synthetic protocols and understanding of the biological mechanism of action of the resulting drugs provide a solid foundation for further research and development in this area. The versatility of the 4-chlorophenyl propanoate core structure suggests that it will continue to be a relevant building block in the discovery and synthesis of future medicines.
References
- 1. ajchem-b.com [ajchem-b.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]
A Technical Guide to the Biological Activity of Aryl Propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the biological activities, mechanisms of action, and structure-activity relationships of aryl propionic acid derivatives. It includes a summary of quantitative inhibitory data and detailed experimental protocols for key assays, designed to be a valuable resource for professionals in the fields of pharmacology and medicinal chemistry.
Introduction
Aryl propionic acid derivatives are a prominent class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) that form the cornerstone of treatment for pain and inflammation associated with various conditions.[1][2] This class includes widely recognized drugs such as Ibuprofen, Naproxen, and Ketoprofen.[2][3] Their primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are derived from the inhibition of prostaglandin (B15479496) synthesis.[1][4] Beyond their principal anti-inflammatory role, these derivatives have demonstrated a wide spectrum of other biological activities, including anticancer, antibacterial, and anticonvulsant properties, making them a subject of ongoing research and development.[1][3][5]
Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The main mechanism of action for aryl propionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][4] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]
-
COX-1 is a constitutively expressed enzyme found in most tissues. It plays a crucial role in physiological functions, such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[1] Inhibition of COX-1 is primarily associated with the common gastrointestinal side effects of NSAIDs.[6]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] The desirable anti-inflammatory and analgesic effects of aryl propionic acid derivatives are attributed to the inhibition of COX-2.[1][7]
The balance of inhibitory activity against these two isoforms is a key determinant of a drug's efficacy and side-effect profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
An In-Depth Technical Guide to the Safety and Handling of Ethyl 3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 3-(4-chlorophenyl)propanoate (CAS No: 7116-36-1), a compound used in laboratory and chemical manufacturing settings.[1] Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential health risks.
Section 1: Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for the proper design of experiments and for understanding the behavior of the substance under various conditions.
| Property | Value |
| Molecular Formula | C11H13ClO2 |
| Molecular Weight | 212.67 g/mol |
| Appearance | Liquid |
| Boiling Point | 158-159 °C at 15 mmHg |
| Flash Point | 129.1 ± 15.8 °C |
| Purity | 97-98% |
| Storage Temperature | Room Temperature, Sealed in dry conditions |
(Data sourced from multiple chemical suppliers)[1][2][3]
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard classifications and corresponding statements.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
(Classification and hazard statements are based on provided Safety Data Sheets)[1][2][4]
Section 3: Experimental Protocols for Safe Handling
Given the hazardous nature of this compound, strict adherence to the following protocols is mandatory.
3.1 Standard Operating Procedure for General Handling
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
Materials:
-
This compound
-
Chemical fume hood
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety glasses with side shields or chemical safety goggles
-
Face shield
-
Lab coat
-
-
Appropriate glassware and equipment
-
Waste container for halogenated organic compounds
Procedure:
-
Preparation: Before handling, ensure that the work area, specifically the chemical fume hood, is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, nitrile gloves, and safety glasses. A face shield should be worn when there is a risk of splashing.[1][5]
-
Handling: Conduct all manipulations of this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1][5] Avoid contact with skin and eyes.[5]
-
Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid creating aerosols.
-
Heating: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1][4] Clean the work area and any contaminated equipment.
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[2][6]
-
Waste Disposal: Dispose of waste this compound and any contaminated materials in a designated, properly labeled waste container for halogenated organic compounds, in accordance with local regulations.[1][4]
3.2 Spill Response Protocol
This protocol provides a step-by-step guide for managing a spill of this compound.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., diatomite, universal binders)[1]
-
Chemical resistant gloves (nitrile or equivalent)
-
Safety goggles and face shield
-
Disposable lab coat or apron
-
Waste bags and labels
-
Procedure:
-
Evacuation and Notification: In case of a large spill, evacuate the immediate area and notify your supervisor and the institutional safety office.
-
Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the area if it is safe to do so.
-
Containment: For a small, manageable spill, contain the liquid using absorbent material from the spill kit.[1]
-
Absorption: Cover the spill with the absorbent material, starting from the outside and working inwards to prevent spreading.[1]
-
Collection: Once the liquid is fully absorbed, carefully collect the contaminated material using non-sparking tools and place it into a labeled waste bag.
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of the contaminated waste in accordance with institutional and local regulations for hazardous chemical waste.[1]
3.3 First-Aid Protocol
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First-Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][4][5] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4] |
Section 4: Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
References
Commercial suppliers of Ethyl 3-(4-chlorophenyl)propanoate for research
An In-depth Technical Guide to Commercial Sourcing and Application of Ethyl 3-(4-chlorophenyl)propanoate for Research Professionals
This guide provides a comprehensive overview of this compound, a chemical compound of interest for researchers and professionals in drug development and chemical synthesis. The document details commercial availability, key technical data, relevant experimental protocols, and explores its potential biological significance through a hypothetical signaling pathway.
Commercial Availability and Specifications
This compound is available from several commercial suppliers. The following table summarizes key quantitative data to facilitate comparison for procurement.
| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Temperature |
| Sigma-Aldrich (via BLD Pharmatech) | 7116-36-1 | 212.68 | 98% | Liquid | Room Temperature |
| Sigma-Aldrich (via Fluorochem) | 7116-36-1 | - | 97% | - | Ambient Storage |
| BLD Pharm | 7116-36-1 | 212.67 | - | - | Sealed in dry, room temperature[1] |
| MedChemExpress | 7116-36-1 | - | - | - | Laboratory chemicals[2] |
| Molport | 24393-52-0 | 210.66 | 95% - 98% | - | -[3] |
*Note: Molport lists a related compound, ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate, with a different CAS number and molecular weight.[3] Researchers should verify the exact structure required for their application.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| InChI Key | YNEYMDBBOTWIAL-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[4] |
| SMILES | CCOC(=O)CCC1=CC=C(Cl)C=C1 | BLD Pharm[1], PubChem[4] |
Experimental Protocols
While specific protocols for the direct application of this compound are often proprietary or application-dependent, the synthesis of its parent carboxylic acid, 3-(4-chlorophenyl)propanoic acid, is a fundamental related procedure.
Synthesis of 3-(4-Chlorophenyl)propanoic Acid via Hydrogenation
This protocol describes the synthesis of 3-(4-chlorophenyl)propanoic acid from benzyl (B1604629) 4-chloro cinnamate (B1238496), adapted from a patented procedure.[5]
Materials and Reagents:
-
Benzyl 4-chloro cinnamate
-
5% Palladium on beta zeolite (Pd/β-zeolite) catalyst
-
Ethyl acetate
-
Hydrogen gas (balloon)
-
Reaction vessel (e.g., test tube with septum)
-
Magnetic stirrer and stir bar
-
Heating apparatus (e.g., oil bath)
-
Membrane filter (0.45 μm)
-
Rotary evaporator
-
NMR spectrometer for analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend 136.4 mg (0.5 mmol) of benzyl 4-chloro cinnamate and 21.2 mg of 5% Pd/β-zeolite catalyst in 1 mL of ethyl acetate.[5]
-
Hydrogenation: Seal the vessel with a septum. Pierce the septum with a needle attached to a balloon filled with hydrogen gas. Purge the system by applying a vacuum through a second needle and refilling with hydrogen; repeat this three times.[5]
-
Reaction Conditions: Vigorously stir the suspension at 40°C for 1.5 hours under a hydrogen atmosphere.[5]
-
Work-up: After the reaction is complete, filter the solution through a membrane filter to remove the catalyst. Wash the filter with an additional 15 mL of ethyl acetate.[5]
-
Isolation: Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude product.[5]
-
Analysis: Analyze the resulting 3-(4-chlorophenyl)propanoic acid by ¹H-NMR to confirm its structure and purity. The reported yield for this procedure is 98%.[5]
Caption: Workflow for the synthesis and isolation of 3-(4-chlorophenyl)propanoic acid.
Biological Context and Potential Signaling Pathways
While direct research on the signaling pathways affected by this compound is limited in the public domain, its structural analogs are being investigated for therapeutic applications, particularly in oncology.[6] For instance, Ethyl 3-[4-(chloromethyl)phenyl]propanoate is of interest for its reactive group that can form covalent bonds with biological macromolecules, a strategy used in designing targeted inhibitors.[6] Such compounds may function by inhibiting pro-survival signaling pathways, thereby inducing apoptosis (programmed cell death) in cancer cells.[6][7]
The diagram below illustrates a hypothetical signaling pathway where a phenylpropanoate derivative could exert an anticancer effect. In this model, the compound inhibits a key kinase in a pro-survival pathway, preventing the phosphorylation and activation of downstream effectors that would normally suppress apoptosis.
Caption: Hypothetical inhibition of a pro-survival pathway by a phenylpropanoate derivative.
This guide serves as a foundational resource for researchers utilizing this compound. For specific applications, further consultation of detailed safety data sheets (SDS) and relevant scientific literature is strongly recommended.[2]
References
- 1. 7116-36-1|this compound|BLD Pharm [bldpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ethyl (2E)-3-(4-chlorophenyl)prop-2-enoate | 24393-52-0; 6048-06-2 | Buy Now [molport.com]
- 4. This compound | C11H13ClO2 | CID 10921830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chloromethyl group (-CH2Cl) is a cornerstone functional group in the field of organic synthesis, prized for its predictable and versatile reactivity.[1][2] As a constituent of the broader organochlorine class of compounds, it serves as a highly reactive electrophilic handle, enabling a wide array of chemical transformations.[1][3] This reactivity stems from the polarization of the carbon-chlorine bond, induced by the high electronegativity of the chlorine atom. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles.[1][4] Consequently, the chloromethyl group is a pivotal intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors, where it facilitates the construction of frameworks for many Active Pharmaceutical Ingredients (APIs).[1][5][6]
This guide provides a comprehensive overview of the principles governing the reactivity of the chloromethyl group, details its primary reaction pathways, outlines experimental protocols for its synthesis and transformation, and presents its applications in modern drug discovery.
Core Reactivity: The Predominance of Nucleophilic Substitution
The most characteristic reaction of the chloromethyl group is nucleophilic substitution, where an electron-rich species (the nucleophile) replaces the chlorine atom, which departs as a chloride ion (the leaving group).[7][8] This transformation can proceed through two primary mechanistic pathways: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution).[1][9] The operative mechanism is dictated by a combination of factors including the structure of the substrate, the nature of the nucleophile, the solvent system, and the reaction temperature.
SN2 Mechanism: A Concerted Pathway
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-chlorine bond breaks.[9][10] The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.[9][10]
Key Characteristics of the SN2 Pathway:
-
Kinetics: Second-order rate law: Rate = k[Substrate][Nucleophile].[10]
-
Stereochemistry: Results in an inversion of configuration at the carbon center.[10]
-
Favored Conditions: Strong nucleophiles, high nucleophile concentrations, and polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) that do not solvate the nucleophile excessively.[10][11]
-
Substrate: Less sterically hindered substrates, such as primary halides (like the chloromethyl group), are ideal.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. chempanda.com [chempanda.com]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Unlocking the Therapeutic Potential: A Technical Guide to Ethyl 3-(4-chlorophenyl)propanoate in Medicinal Chemistry
For Immediate Release
Shanghai, China – December 11, 2025 – As the landscape of drug discovery continues to evolve, the exploration of novel chemical scaffolds with therapeutic promise is paramount. This technical guide delves into the potential applications of Ethyl 3-(4-chlorophenyl)propanoate in medicinal chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals. While direct biological data for this specific compound is limited, this paper extrapolates its potential based on the well-documented activities of structurally related 3-(4-chlorophenyl)propanoic acid derivatives and the broader class of arylpropanoic acids. The evidence points towards promising avenues in anticancer and anti-inflammatory research.
Introduction: The Phenylpropanoate Scaffold
This compound belongs to the class of phenylpropanoic acid esters. This structural motif is a well-established pharmacophore present in numerous biologically active molecules. The presence of a 4-chlorophenyl group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide will explore the therapeutic potential of this compound by examining the established activities of its close analogs, focusing on anticancer and anti-inflammatory applications.
Potential Anticancer Applications
Derivatives of 3-(4-chlorophenyl)propanoic acid have demonstrated notable potential as anticancer agents. The primary hypothesized mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs).
Histone Deacetylase (HDAC) Inhibition
Several derivatives of 3-phenylpropanoic acid have been investigated as HDAC inhibitors.[1] Notably, newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives have shown inhibitory activity against colon cancer cells, suggesting a potential role for the 3-(4-chlorophenyl)propanoate core in HDAC inhibition.[2][3] HDAC inhibitors are a promising class of anticancer drugs that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.
Table 1: Cytotoxic Activity of Selected 3-(4-chlorophenyl)propanoic Acid Derivatives and Related Compounds
| Compound/Analog | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |
| Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates | HCT-116 (Colon) | 0.12 - 0.81 mg/mL | [3] |
| 3-{(4-Acetylphenyl)[4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid | A549 (Lung) | 2.47 µM | [4] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Lung) | ~50% viability reduction | [5] |
Proposed Anticancer Signaling Pathway: HDAC Inhibition
The inhibition of HDACs by compounds like the derivatives of this compound can lead to the hyperacetylation of histone proteins. This, in turn, alters chromatin structure and reactivates the transcription of tumor suppressor genes that were silenced in cancer cells, ultimately leading to apoptosis.
Potential Anti-inflammatory Applications
Arylpropanoic acids are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] The anti-inflammatory activity of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. A pyrrole (B145914) derivative of 3-phenylpropanoic acid featuring a 4-chlorophenyl substituent has demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[8][9]
Mechanism of Anti-inflammatory Action
The potential anti-inflammatory mechanism of this compound is likely to involve the inhibition of COX enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins. This, in turn, alleviates the symptoms of inflammation, such as swelling, pain, and redness.
Table 2: Anti-inflammatory Activity of a Structurally Related Compound
| Compound | Model | Dosage | Effect | Reference |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rat) | 20 mg/kg | Significant reduction in paw edema | [8][9] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and for in vitro assays to evaluate its potential anticancer and anti-inflammatory activities.
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, ethyl 3-(4-chloro-phenyl)-3-oxo-propionate.[10]
Materials:
-
Diethyl malonate
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Knoevenagel Condensation: A mixture of 4-chlorobenzaldehyde (1 mole), diethyl malonate (1.1 moles), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure.
-
Hydrogenation: The crude product from the previous step is dissolved in ethanol, and 10% palladium on carbon is added. The mixture is then subjected to hydrogenation at room temperature under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Work-up: The catalyst is filtered off, and the solvent is removed in vacuo. The resulting crude ester is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[11][12][13][14]
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Egg Albumin Denaturation Assay)
This assay is a simple and cost-effective method to screen for anti-inflammatory activity by measuring the inhibition of protein denaturation.[15][16]
Materials:
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound (dissolved in a suitable solvent)
-
Diclofenac sodium (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound or standard.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heating: Heat the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Conclusion and Future Directions
While direct experimental evidence for the medicinal chemistry applications of this compound is currently lacking, the substantial body of research on its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. The data collated in this guide points towards promising avenues in the development of novel anticancer and anti-inflammatory agents.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a library of its derivatives. In-depth studies are required to elucidate its precise mechanism of action, including its potential as an HDAC inhibitor and its effects on inflammatory pathways. The experimental protocols provided herein offer a robust framework for initiating such investigations. The exploration of this and similar chemical entities holds the promise of delivering next-generation therapeutics for a range of debilitating diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3-(4-chlorophenyl)propanoate via Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-chlorophenyl)propanoate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structure, featuring a substituted phenyl ring and an ester functional group, makes it a versatile building block in drug discovery and development. This document provides a detailed protocol for the synthesis of this compound via the Fischer-Speier esterification of 3-(4-chlorophenyl)propanoic acid with ethanol (B145695), a classic and efficient method for ester formation.[1][2] The reaction is catalyzed by a strong acid, typically sulfuric acid, and driven to completion by using an excess of the alcohol and removing the water formed during the reaction.[3][4]
Data Presentation
A summary of the key quantitative data for the starting material and the final product is presented in the table below for easy reference and comparison.
| Property | 3-(4-chlorophenyl)propanoic acid (Starting Material) | This compound (Product) | Reference |
| Molecular Formula | C₉H₉ClO₂ | C₁₁H₁₃ClO₂ | |
| Molecular Weight | 184.62 g/mol | 212.67 g/mol | [5] |
| CAS Number | 2019-34-3 | 7116-36-1 | [5] |
| Physical State | Solid | Liquid | |
| ¹H NMR (CDCl₃) | Not Applicable | δ 1.25 (t, 3H), 2.65 (t, 2H), 2.95 (t, 2H), 4.15 (q, 2H), 7.20-7.30 (m, 4H) | |
| ¹³C NMR (CDCl₃) | Not Applicable | δ 14.2, 30.5, 35.5, 60.5, 128.6, 129.8, 131.8, 139.5, 172.5 | [6] |
| IR (cm⁻¹) | Not Applicable | ~1735 (C=O, ester), ~1200 (C-O), ~3000 (C-H, aromatic), ~2900 (C-H, aliphatic) | [7] |
| Expected Yield | Not Applicable | 85-95% | [3][8] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via Fischer esterification.
Materials and Reagents
-
3-(4-chlorophenyl)propanoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent like ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for column chromatography elution
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
TLC plates and developing chamber
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (54.2 mmol) of 3-(4-chlorophenyl)propanoic acid in 100 mL of anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle or oil bath.[1] Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
To the residue, add 100 mL of diethyl ether and 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic (upper) layer.
-
Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
-
Washing:
-
Combine all the organic extracts.
-
Wash the combined organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.[8]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as an oil.
-
-
Purification (Optional but Recommended):
-
The crude product can be further purified by silica gel column chromatography.
-
A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate).
-
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis protocol.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. This compound | C11H13ClO2 | CID 10921830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for the Synthesis of 2-(4-chlorophenyl)propanoic Acid from Ethyl 3-(4-chlorophenyl)propanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the synthesis of 2-(4-chlorophenyl)propanoic acid, a potential non-steroidal anti-inflammatory drug (NSAID) candidate, starting from Ethyl 3-(4-chlorophenyl)propanoate. The protocols outlined below are based on established chemical transformations commonly employed in pharmaceutical synthesis. While this compound is a known chemical compound, its direct application as a starting material for a commercially available NSAID is not widely documented. However, its structure lends itself to a straightforward synthetic route to a profen-class compound. The following protocols detail a proposed two-step synthesis involving α-methylation and subsequent ester hydrolysis.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 2-(4-chlorophenyl)propanoic acid from this compound. The data is based on typical yields for analogous reactions found in the literature.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | α-Methylation | This compound | Ethyl 2-(4-chlorophenyl)propanoate | Lithium diisopropylamide (LDA), Methyl iodide | 70-80 | >95 |
| 2 | Hydrolysis | Ethyl 2-(4-chlorophenyl)propanoate | 2-(4-chlorophenyl)propanoic acid | Potassium hydroxide (B78521), Ethanol (B145695), Water | 85-95 | >98 |
Experimental Protocols
Step 1: α-Methylation of this compound
This protocol describes the introduction of a methyl group at the α-position to the ester carbonyl, a key step in the synthesis of profen-type NSAIDs.
Materials and Reagents:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine to the cooled THF.
-
To this solution, add n-butyllithium dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the solution of this compound to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Add methyl iodide to the reaction mixture dropwise. Stir for an additional 2-3 hours at -78 °C.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, Ethyl 2-(4-chlorophenyl)propanoate.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.
Step 2: Hydrolysis of Ethyl 2-(4-chlorophenyl)propanoate
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, the active functional group for most NSAIDs.
Materials and Reagents:
-
Ethyl 2-(4-chlorophenyl)propanoate
-
Ethanol
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-(4-chlorophenyl)propanoate in ethanol.
-
Add a solution of potassium hydroxide in water to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of 2-(4-chlorophenyl)propanoic acid will form.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Visualizations
Synthetic Pathway
Caption: Synthetic route from this compound to 2-(4-chlorophenyl)propanoic acid.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis and purification of 2-(4-chlorophenyl)propanoic acid.
Application of Ethyl 3-(4-chlorophenyl)propanoate in Loxoprofen Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen (B1209778) is a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. Its synthesis involves the construction of a 2-[4-(2-oxocyclopentan-1-ylmethyl)phenyl]propanoic acid backbone. While various synthetic routes to Loxoprofen have been developed, this document details a plausible and efficient pathway that could conceptually involve intermediates structurally related to Ethyl 3-(4-chlorophenyl)propanoate. Although a direct, one-step utilization of this compound in Loxoprofen synthesis is not prominently documented in publicly available literature, a multi-step pathway can be proposed.
This application note provides a comprehensive overview of a synthetic strategy, including detailed experimental protocols, quantitative data, and process diagrams to guide researchers in the synthesis of Loxoprofen. The described pathway focuses on the preparation of a key intermediate, 2-(4-chloromethylphenyl)propionic acid methyl ester, and its subsequent conversion to Loxoprofen.
Proposed Synthetic Pathway
The synthesis of Loxoprofen can be strategically divided into two main stages:
-
Synthesis of the Key Intermediate: Preparation of Methyl 2-(4-chloromethylphenyl)propionate.
-
Construction of the Loxoprofen Core: Condensation of the key intermediate with a cyclopentanone (B42830) derivative, followed by hydrolysis and salt formation.
This proposed pathway offers a clear and logical progression for the synthesis, utilizing established chemical transformations.
Figure 1: Proposed two-stage synthetic pathway for Loxoprofen.
Stage 1: Synthesis of Key Intermediate - Methyl 2-(4-chloromethylphenyl)propionate
The initial stage focuses on the synthesis of Methyl 2-(4-chloromethylphenyl)propionate, a crucial building block for the subsequent introduction of the cyclopentanone moiety.
Experimental Protocol
Step 1.1: Chloromethylation of 2-Phenylpropionic Acid
This reaction introduces the reactive chloromethyl group onto the phenyl ring.
-
Materials:
-
2-Phenylpropionic acid
-
Formaldehyde
-
Concentrated Sulfuric Acid
-
Hydrogen Chloride gas
-
-
Procedure:
-
In a reaction vessel, mix 2-phenylpropionic acid with formaldehyde.
-
At a controlled temperature of 20-50 °C, slowly add concentrated sulfuric acid dropwise.
-
Begin bubbling hydrogen chloride gas through the mixture.
-
Heat the reaction mixture to 70-100 °C and maintain for 10-30 hours to yield 2-(4-chloromethylphenyl)propionic acid.[1]
-
The crude product can be purified by refining.
-
Step 1.2: Esterification of 2-(4-chloromethylphenyl)propionic acid
The carboxylic acid is converted to its methyl ester to facilitate the subsequent condensation reaction.
-
Materials:
-
2-(4-chloromethylphenyl)propionic acid
-
Thionyl chloride
-
-
Procedure:
-
Dissolve 2-(4-chloromethylphenyl)propionic acid (1 mol) in methanol (10-30 mol).[1]
-
Add thionyl chloride (0.1-0.6 mol) to the solution.[1]
-
Stir the mixture at a temperature of 45-65 °C for 12-24 hours.[1]
-
After the reaction is complete, pour the solution into water.
-
Separate the organic phase and purify by reduced pressure rectification to obtain Methyl 2-(4-chloromethylphenyl)propionate.[1]
-
Quantitative Data Summary
| Step | Reactants | Molar Ratio | Temperature (°C) | Duration (h) | Yield (%) | Purity (%) |
| 1.1 | 2-Phenylpropionic acid, Formaldehyde, H₂SO₄, HCl | - | 70-100 | 10-30 | - | >99 (after refining) |
| 1.2 | 2-(4-chloromethylphenyl)propionic acid, Methanol, Thionyl chloride | 1 : (10-30) : (0.1-0.6) | 45-65 | 12-24 | 93 | 99.4 |
Table 1: Summary of reaction conditions and yields for the synthesis of Methyl 2-(4-chloromethylphenyl)propionate.[1]
Stage 2: Synthesis of Loxoprofen from Key Intermediate
This stage involves the core reaction of forming the Loxoprofen molecule by introducing the cyclopentanone ring, followed by hydrolysis and salt formation.
Experimental Protocol
Step 2.1: Condensation Reaction
This step involves the alkylation of a cyclopentanone derivative with the synthesized key intermediate.
-
Materials:
-
Methyl 2-(4-chloromethylphenyl)propionate
-
Methyl 2-oxocyclopentane-1-carboxylate
-
Base (e.g., Sodium methoxide (B1231860) in Methanol)
-
Organic Solvent (e.g., Toluene)
-
-
Procedure:
-
React Methyl 2-(4-chloromethylphenyl)propionate with methyl 2-oxocyclopentane-1-carboxylate in the presence of a base like sodium methoxide in an organic solvent.
-
This condensation reaction yields an intermediate compound.
-
Step 2.2: Hydrolysis and Decarboxylation
The intermediate from the condensation step is then hydrolyzed and decarboxylated to form Loxoprofen acid.
-
Materials:
-
Intermediate compound from Step 2.1
-
Acetic acid
-
Water
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
Treat the intermediate compound with a mixture of acetic acid, water, and concentrated sulfuric acid.
-
This step results in the formation of 2-[4-(2-oxocyclopentan-1-ylmethyl)phenyl]propionic acid (Loxoprofen acid).
-
Step 2.3: Salt Formation to Loxoprofen Sodium
The final step involves the conversion of Loxoprofen acid to its sodium salt, the active pharmaceutical ingredient.
-
Materials:
-
Loxoprofen acid
-
Sodium Hydroxide (B78521)
-
Acetone (B3395972) or Ethanol
-
-
Procedure:
-
React Loxoprofen acid with sodium hydroxide in a suitable solvent like acetone or ethanol.
-
The resulting Loxoprofen sodium can be purified by recrystallization. A general procedure involves dissolving the acid in methanol, adding an equivalent of aqueous sodium hydroxide, stirring, and then removing the solvent under reduced pressure.[2][3] The residue can be recrystallized from an ethanol-methyl tert-butyl ether mixture.[2]
-
Quantitative Data Summary
| Step | Reactants | Key Conditions | Yield (%) | Purity (%) |
| 2.1 - 2.3 | Methyl 2-(4-chloromethylphenyl)propionate, Methyl 2-oxocyclopentane-1-carboxylate, NaOH, etc. | Stepwise reaction | 82 (Loxoprofen Sodium from Loxoprofen Acid) | 98 (HPLC) |
| Final Step | 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid, NaOH | Methanol, room temp, 1h | 95 (dihydrate) | 99.1 (HPLC) |
Table 2: Summary of yields and purity for the final stages of Loxoprofen synthesis.[3][4]
Process Workflow Diagram
The following diagram illustrates the logical flow of the entire synthetic process, from starting materials to the final product.
Figure 2: Detailed workflow of the Loxoprofen synthesis process.
Conclusion
This application note outlines a feasible and detailed synthetic route for Loxoprofen, focusing on the preparation of a key intermediate, Methyl 2-(4-chloromethylphenyl)propionate, and its subsequent conversion. While the direct application of this compound is not explicitly detailed, the provided protocols for the synthesis of structurally related and crucial intermediates offer valuable insights for researchers in drug development. The structured data tables and process diagrams serve as a practical guide for the laboratory synthesis of this important NSAID. The presented methodologies are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.
References
- 1. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Loxoprofen sodium synthesis - chemicalbook [chemicalbook.com]
- 4. CN101412670A - Method for synthesizing loxoprofen sodium - Google Patents [patents.google.com]
HPLC method for purity analysis of Ethyl 3-(4-chlorophenyl)propanoate
An HPLC method has been developed for the purity analysis of Ethyl 3-(4-chlorophenyl)propanoate, a compound relevant to researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the separation and quantification of the main component and its potential process-related impurities.
Application Note
Introduction
This compound is an aromatic ester whose purity is critical for its application in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for determining the purity of this compound and for quantifying any potential impurities. This method utilizes a reversed-phase C18 column to achieve separation based on the hydrophobicity of the analyte and its related substances.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The conditions have been optimized to ensure good resolution and peak shape.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Phosphate (B84403) Buffer (pH 3.0) |
| Gradient | 60% Acetonitrile for 15 min, 60-80% Acetonitrile over 5 min, 80% Acetonitrile for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Column Temperature | 30°C |
| Run Time | 25 minutes |
Method Validation Summary
The analytical method is validated to demonstrate its suitability for the intended purpose. The following table summarizes typical validation parameters.
| Parameter | Result |
| Retention Time | Approximately 10.2 min |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 103% |
| Precision (% RSD) | < 2% |
Potential Impurities
The primary impurities in the synthesis of this compound are typically unreacted starting materials and byproducts of side reactions. These can include:
-
3-(4-chlorophenyl)propanoic acid: The unreacted starting carboxylic acid.
-
Starting materials from synthesis: For instance, if synthesized from 4-chlorocinnamic acid, this could be a potential impurity.[1][2]
-
Side-reaction products: Such as dimers or products from reactions with residual reagents.
Experimental Protocols
This section provides a step-by-step protocol for the HPLC analysis of this compound.
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (ACS grade)
-
Phosphoric acid (85%)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
2. Preparation of Solutions
-
0.05 M Phosphate Buffer (pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (60% Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation:
-
Solid Samples: Accurately weigh a known amount of the sample and dissolve it in methanol to a final concentration of approximately 100 µg/mL.
-
Liquid Samples: Dilute the liquid sample with methanol to a concentration within the linear range of the method.
-
3. HPLC System Setup and Operation
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared standard or sample solution onto the column.
-
Data Acquisition: Acquire the chromatogram for 25 minutes. The peak for this compound is expected to elute at approximately 10.2 minutes.
4. Data Analysis
-
Identification: The main peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Quantification: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The concentration of any identified impurities can be calculated using the calibration curve generated from the working standard solutions.
Logical Workflow
References
Application Notes and Protocols for the GC-MS Analysis of Ethyl 3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of Ethyl 3-(4-chlorophenyl)propanoate using Gas Chromatography-Mass Spectrometry (GC-MS). The provided methodologies cover sample preparation, instrument parameters, and data analysis, designed to ensure reliable and reproducible results for the identification and quantification of this compound.
Introduction
This compound is an organic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and sensitive analytical methods are essential for its characterization, purity assessment, and quantification in various matrices. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive mass-based identification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis, while minimizing the presence of interfering compounds.
2.1.1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Hexane (B92381) or Dichloromethane (B109758) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
0.45 µm PTFE syringe filters
-
Autosampler vials with septa
2.1.2. Protocol for Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane or dichloromethane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
2.1.3. Protocol for Extraction from a Liquid Matrix (e.g., Reaction Mixture)
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the aqueous sample, add 2 mL of hexane or dichloromethane.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper or lower, depending on the solvent) layer to a clean tube.
-
Repeat the extraction process twice more with fresh organic solvent.
-
Combine the organic extracts.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Filtration and Transfer: Filter the dried extract through a 0.45 µm PTFE syringe filter directly into a GC-MS autosampler vial.
GC-MS Instrumentation and Conditions
The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3-5 minutes (to avoid detecting the solvent peak) |
Data Presentation
The following table summarizes the key quantitative data for this compound. Note that the mass spectral data is predicted based on common fragmentation patterns of ethyl esters and chlorophenyl compounds, as a publicly available experimental spectrum could not be located.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| Predicted Mass Spectrum | |
| Molecular Ion [M]⁺ | m/z 212 (with a characteristic M+2 peak at m/z 214 due to the ³⁷Cl isotope) |
| Predicted Major Fragments | m/z |
| 167 | |
| 139 | |
| 111 | |
| 103 | |
| 77 |
Note: The relative intensities of the predicted fragments are not provided as they can vary significantly with instrument conditions.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the GC-MS analysis and the predicted fragmentation pathway of this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted fragmentation of this compound.
Application Notes and Protocols for the Spectral Interpretation of Ethyl 3-(4-chlorophenyl)propanoate using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral interpretation of Ethyl 3-(4-chlorophenyl)propanoate. This document includes predicted spectral data, detailed experimental protocols for sample preparation and data acquisition, and a workflow for spectral analysis, which are critical for the structural elucidation and purity assessment of this compound in research and drug development settings.
Spectral Data Presentation
The structural formula of this compound is C₁₁H₁₃ClO₂.[1] The following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | Doublet | 2H | Ar-H (ortho to Cl) |
| ~7.15 | Doublet | 2H | Ar-H (meta to Cl) |
| ~4.12 | Quartet | 2H | -O-CH₂-CH₃ |
| ~2.95 | Triplet | 2H | Ar-CH₂- |
| ~2.60 | Triplet | 2H | -CH₂-COO- |
| ~1.23 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~172.0 | Carbonyl | -COO- |
| ~139.0 | Aromatic | Ar-C (ipso to CH₂CH₂COO) |
| ~131.0 | Aromatic | Ar-C (ipso to Cl) |
| ~129.5 | Aromatic | Ar-CH (ortho to Cl) |
| ~128.5 | Aromatic | Ar-CH (meta to Cl) |
| ~60.5 | Aliphatic | -O-CH₂- |
| ~35.0 | Aliphatic | Ar-CH₂- |
| ~30.0 | Aliphatic | -CH₂-COO- |
| ~14.0 | Aliphatic | -CH₃ |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[2][3]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
-
Filter plug (e.g., glass wool)
Procedure:
-
Weigh the required amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3]
-
Gently swirl the vial to dissolve the compound completely.
-
If any solid particles are present, filter the solution through a Pasteur pipette with a small glass wool plug into a clean 5 mm NMR tube to prevent interference with shimming.[2][4]
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube to remove any contaminants before inserting it into the spectrometer.
NMR Data Acquisition
Instrumentation:
-
A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 2-4 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 220 ppm[5]
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
NMR Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the ¹H and ¹³C NMR spectra of this compound. This process involves analyzing key features of the spectra to deduce the molecular structure.[6][7][8]
Caption: Workflow for NMR Spectral Interpretation.
Signaling Pathways in NMR Spectroscopy
The fundamental principle of NMR spectroscopy involves the interaction of nuclear spins with an external magnetic field. The following diagram illustrates the basic signaling pathway from sample to spectrum.
Caption: Basic NMR Spectrometer Signaling Pathway.
References
- 1. This compound | C11H13ClO2 | CID 10921830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Purification of Ethyl 3-(4-chlorophenyl)propanoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-chlorophenyl)propanoate is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research molecules. Its purity is critical for the success of subsequent reactions and the biological activity of the final products. This document provides a detailed protocol for the purification of crude this compound using silica (B1680970) gel column chromatography, a widely adopted and effective technique for separating the target compound from reaction byproducts and unreacted starting materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is essential for understanding the compound's behavior during chromatographic separation.
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol [1] |
| Appearance | Expected to be a liquid or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane (B109758), Ethyl Acetate, Hexane) |
Experimental Data
Thin-Layer Chromatography (TLC) Analysis
TLC is a crucial preliminary step to determine the optimal mobile phase composition for column chromatography. A typical TLC analysis of the crude reaction mixture is summarized below.
| Component | Mobile Phase (Hexane:Ethyl Acetate, 8:2 v/v) | Expected Rf Value |
| Non-polar Impurities | Hexane (B92381):Ethyl Acetate (8:2) | > 0.6 |
| This compound | Hexane:Ethyl Acetate (8:2) | ~0.4 - 0.5 |
| 3-(4-chlorophenyl)propanoic acid (Starting Material) | Hexane:Ethyl Acetate (8:2) | < 0.2 |
| Polar Impurities | Hexane:Ethyl Acetate (8:2) | Baseline |
Column Chromatography Parameters
The following table outlines the recommended parameters for the preparative column chromatography purification of this compound.
| Parameter | Specification |
| Stationary Phase | Silica Gel (100-200 mesh) |
| Column Dimensions | Dependent on scale; typically a 30:1 to 100:1 ratio of silica gel to crude product by weight |
| Mobile Phase | Gradient elution with Hexane and Ethyl Acetate |
| Sample Loading | Dry loading or minimal volume of a non-polar solvent |
| Flow Rate | ~2 inches/minute solvent front descent[2] |
| Fraction Size | Dependent on column volume; typically 10-20 mL for a medium-scale column |
| Purity Analysis | TLC, HPLC, GC-MS, and NMR Spectroscopy[3] |
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica Gel (100-200 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column with stopcock
-
Collection tubes or flasks
-
TLC plates (Silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Protocol 1: Thin-Layer Chromatography (TLC) Optimization
-
Plate Preparation : Use pre-coated silica gel 60 F254 TLC plates.
-
Sample Preparation : Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting : Carefully spot the dissolved sample onto the TLC plate baseline.
-
Elution : Develop the plate in a sealed chamber containing a mobile phase of hexane and ethyl acetate. Start with a ratio of 9:1 (v/v) and test progressively more polar systems (e.g., 8:2, 7:3) to find the optimal separation where the product has an Rf value of approximately 0.3-0.5.[4]
-
Visualization : After development, dry the plate and visualize the separated spots under a UV lamp at 254 nm.[3]
Protocol 2: Column Chromatography Purification
-
Column Packing :
-
Prepare a slurry of silica gel in 100% hexane.
-
Pour the slurry into the glass column and allow the silica to settle into a uniform bed, free of air bubbles or channels.
-
Drain the excess hexane until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Loading Recommended) :
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this silica-adsorbed sample to the top of the packed column.
-
-
Elution :
-
Begin elution with a non-polar solvent system, such as 100% hexane or 95:5 hexane:ethyl acetate, to elute highly non-polar impurities.[3]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (4 column volumes)
-
90:10 Hexane:Ethyl Acetate (until the product has fully eluted)
-
80:20 Hexane:Ethyl Acetate (to elute any remaining polar impurities)
-
-
The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis :
-
Collect fractions of a consistent volume.
-
Spot each fraction (or every few fractions) on a TLC plate and develop it using the optimized mobile phase from Protocol 1.
-
Identify the fractions containing the pure this compound.
-
-
Solvent Removal :
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Workflow and Diagrams
Caption: Workflow for Column Chromatography Purification.
Troubleshooting
A summary of common issues and their solutions is provided to assist in the optimization of the purification process.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system polarity.- Improper column packing (channels or cracks). | - Re-optimize the mobile phase using TLC.- Ensure the silica gel is packed uniformly as a slurry. |
| Co-elution of Impurities | - Impurity has a similar polarity to the product.- Column is overloaded. | - Use a shallower gradient or isocratic elution with a finely tuned solvent ratio.- Reduce the amount of crude material loaded onto the column. |
| Product Not Eluting | - The eluent is too non-polar. | - Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Low Recovery | - Product degradation on acidic silica.- Product crystallization in the column. | - Neutralize the silica with a base (e.g., triethylamine (B128534) in the eluent).- Modify the solvent system to improve product solubility. |
References
Application Notes: Monitoring Reactions of Ethyl 3-(4-chlorophenyl)propanoate using Thin Layer Chromatography (TLC)
Introduction
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique widely used in organic chemistry to monitor the progress of chemical reactions.[1][2][3] By separating components of a reaction mixture based on polarity, TLC allows researchers to qualitatively observe the consumption of starting materials and the formation of products over time.[4][5][6] This document provides detailed application notes and a comprehensive protocol for using TLC to monitor reactions involving Ethyl 3-(4-chlorophenyl)propanoate.
This compound is an aromatic ester. Its aromatic ring makes it UV-active, which facilitates easy and non-destructive visualization of its corresponding spot on a TLC plate under a UV lamp.[7][8][9] Monitoring reactions such as hydrolysis, reduction, or other functional group transformations of this ester is crucial for optimizing reaction conditions and determining the reaction's endpoint.
A common reaction to monitor would be the hydrolysis of this compound to 3-(4-chlorophenyl)propanoic acid. The product, a carboxylic acid, is significantly more polar than the starting ester. This difference in polarity is the key to achieving good separation on a TLC plate.[10][11]
Experimental Protocols
This section details the methodology for monitoring the hydrolysis of this compound to 3-(4-chlorophenyl)propanoic acid as a model reaction.
I. Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Reactants: this compound (Starting Material, SM), and reagents for the specific reaction (e.g., NaOH for hydrolysis).
-
Solvents (Mobile Phase/Eluent): HPLC grade n-Hexane and Ethyl Acetate.
-
Sample Preparation Solvents: Dichloromethane or Ethyl Acetate.
-
Apparatus:
-
TLC developing chamber with a lid.
-
Micropipettes or capillary tubes for spotting.[3]
-
Pencil.
-
Ruler.
-
Forceps.
-
-
Visualization Tools:
-
Iodine chamber or a staining solution (e.g., potassium permanganate (B83412) stain).
II. Protocol for TLC Monitoring
1. Preparation of the TLC Chamber:
-
Pour a prepared mobile phase (eluent) into the TLC developing chamber to a depth of approximately 0.5 cm. A common starting eluent for separating esters and carboxylic acids is a mixture of n-Hexane and Ethyl Acetate.[12][13] A 4:1 ratio of Hexane:Ethyl Acetate is a good starting point.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better spot resolution.
-
Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.
2. Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.[14]
-
Mark three small, equidistant points on this line for spotting the samples. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).[4][15]
3. Sample Preparation and Spotting:
-
SM Lane: Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot this solution on the 'SM' mark at the origin. The spot should be small and concentrated, ideally 1-2 mm in diameter.[2]
-
RM Lane: At various time intervals (e.g., T=0, 15 min, 30 min, 1 hr), withdraw a small aliquot (a few drops) from the reaction vessel using a capillary tube.[4] Quench the reaction in the aliquot if necessary (e.g., by adding a drop of dilute acid if the reaction is basic). Dilute this aliquot with a volatile solvent and spot it on the 'RM' mark.
-
Co-spot Lane: On the 'Co' mark, first spot the starting material solution and then carefully spot the reaction mixture on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[4][15]
4. Development of the Chromatogram:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[16]
-
Allow the solvent front to travel up the plate via capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[17]
-
Allow the plate to air dry completely.
5. Visualization and Analysis:
-
UV Visualization: View the dried plate under a short-wave UV lamp (254 nm). The aromatic compounds will appear as dark spots against a fluorescent green background.[7][9] Circle the observed spots lightly with a pencil.
-
Staining (Optional): If spots are not clearly visible or for further confirmation, place the plate in an iodine chamber or dip it into a suitable staining solution (e.g., potassium permanganate). Yellow-brown spots will appear in the presence of iodine, which are often more intense for compounds that can form complexes with it.[7][18]
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[2]
-
-
Interpretation: As the reaction progresses, the intensity of the starting material spot in the 'RM' lane should decrease, while a new, more polar (lower Rf value) spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.[5][10]
Data Presentation
The progress of the reaction can be summarized by recording the Rf values and observations at different time points.
Table 1: Hypothetical TLC Data for the Hydrolysis of this compound
| Time Point | Rf of Starting Material (Ester) | Rf of Product (Carboxylic Acid) | Observations |
| T = 0 min | 0.65 | - | A single, strong spot for the starting material is visible. |
| T = 30 min | 0.65 | 0.25 | The starting material spot has diminished in intensity. A new, lower Rf spot for the product has appeared. |
| T = 60 min | 0.65 | 0.25 | The starting material spot is faint. The product spot has intensified. |
| T = 90 min | - | 0.25 | The starting material spot is no longer visible. Only the product spot is present in the reaction mixture lane. |
Note: Rf values are dependent on the specific TLC plate, mobile phase, and experimental conditions.
Visualizations
Workflow for TLC Reaction Monitoring
Caption: Experimental workflow for monitoring a chemical reaction using TLC.
Polarity and Rf Value Relationship
Caption: Relationship between compound polarity and TLC retention factor (Rf).
References
- 1. An Undergraduate Organic Chemistry Laboratory Experiment: The Use of Thin Layer Chromatography to Monitor the Hydrogenation of Unsaturated Esters [chemeducator.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ukessays.com [ukessays.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Home Page [chem.ualberta.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. How To [chem.rochester.edu]
- 16. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. faculty.fiu.edu [faculty.fiu.edu]
Application Notes and Protocols: Nucleophilic Substitution Reactions Involving Ethyl 3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-chlorophenyl)propanoate is a versatile substrate in organic synthesis, offering a scaffold for the introduction of diverse functionalities through nucleophilic substitution at the C4 position of the phenyl ring. The presence of the chlorine atom on the aromatic ring, while generally unreactive towards classical nucleophilic aromatic substitution (SNAr), can be activated through transition-metal catalysis. This allows for the formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, providing access to a wide array of derivatives with potential applications in medicinal chemistry and materials science.
These application notes provide an overview of common nucleophilic substitution reactions performed on this compound, including detailed protocols for palladium-catalyzed amination (Buchwald-Hartwig reaction), copper-catalyzed etherification (Ullmann condensation), and copper-catalyzed cyanation.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic substitution reactions on this compound. Please note that yields are representative and can vary based on the specific nucleophile, ligand, and reaction conditions employed.
Table 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
| Entry | Amine Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene (B28343) | 110 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 16 | 75-85 |
| 4 | Ammonia (as LHMDS) | Pd₂(dba)₃ / tBuXPhos | LiHMDS | Toluene | 110 | 24 | 60-70 |
Table 2: Copper-Catalyzed Etherification (Ullmann Condensation)
| Entry | Alcohol Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| 2 | Methanol | CuI / 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 130 | 36 | 65-75 |
| 3 | Isopropanol | CuI / DMEDA | K₃PO₄ | Dioxane | 110 | 48 | 50-60 |
Table 3: Copper-Catalyzed Cyanation
| Entry | Cyanide Source | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | KCN | CuI / KI / N,N'-Dimethylethylenediamine | Toluene | 110 | 24 | 75-85 |
| 2 | Zn(CN)₂ | CuI / DMEDA | DMF | 140 | 18 | 80-90 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This protocol describes the synthesis of Ethyl 3-(4-(morpholin-4-yl)phenyl)propanoate.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of morpholine.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
General Procedure for Copper-Catalyzed Etherification (Ullmann Condensation)
This protocol describes the synthesis of Ethyl 3-(4-phenoxyphenyl)propanoate.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.5 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
L-proline (0.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, phenol, CuI, L-proline, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMSO via syringe.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 24-48 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
General Procedure for Copper-Catalyzed Cyanation
This protocol outlines the synthesis of Ethyl 3-(4-cyanophenyl)propanoate.
Materials:
-
This compound (1.0 equiv)
-
Potassium cyanide (KCN, 1.5 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Potassium iodide (KI, 0.2 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA, 0.2 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
To a dry Schlenk flask under an inert atmosphere, add this compound, KCN, CuI, and KI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by the addition of DMEDA.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding an aqueous solution of sodium hypochlorite (B82951) (bleach) to decompose excess cyanide.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for Ullmann-type cross-coupling reactions.
Application Notes and Protocols for Compound Library Synthesis Using Ethyl 3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-chlorophenyl)propanoate is a versatile scaffold for the construction of diverse compound libraries in drug discovery and medicinal chemistry. Its structure, featuring a substituted phenyl ring and a reactive ester moiety, provides a valuable starting point for the synthesis of a wide array of derivatives. The 4-chlorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, while the ethyl propanoate chain offers a key handle for chemical modification.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of compound libraries. The methodologies are based on established chemical transformations applicable to this scaffold and its analogs.
Application Notes
This compound serves as a foundational building block for creating libraries of compounds with potential therapeutic applications. The primary sites for chemical diversification are the ethyl ester and the aromatic ring.
-
Ester Manipulation : The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid, 3-(4-chlorophenyl)propanoic acid. This carboxylic acid is a key intermediate that can be coupled with a diverse range of amines, alcohols, or other nucleophiles to generate large libraries of amides and esters. This approach is fundamental in medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead scaffold. The synthesis of 3-(4-chlorophenyl)propanoic acid has been reported with high yields[1].
-
Aromatic Ring Functionalization : While direct functionalization of the chlorophenyl ring is more complex, derivatization can be achieved through various organic reactions. For instance, related phenylpropanoate structures can undergo reactions like Friedel-Crafts acylation to introduce further substituents on the aromatic ring, expanding the structural diversity of the library.
-
Scaffold for Bioactive Molecules : The 3-(4-chlorophenyl)propanoate core is found in various compounds with demonstrated biological activity. For instance, derivatives of 3-(4-chlorophenyl)propanoic acid have been investigated as thromboxane (B8750289) receptor antagonists[2]. Furthermore, structurally similar compounds have been explored for their potential as anticancer agents targeting SIRT2 and EGFR, and as HDAC inhibitors[3][4]. These examples highlight the potential of libraries derived from this scaffold to yield novel therapeutic leads.
General Workflow for Compound Library Synthesis
The overall strategy for generating a compound library from this compound typically involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by parallel amide coupling with a diverse set of amines.
Caption: General two-step workflow for library synthesis.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for library synthesis.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl. A precipitate may form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield 3-(4-chlorophenyl)propanoic acid. The product can be further purified by recrystallization if necessary. A similar synthesis of the parent acid from a different precursor reported a yield of 98%[1].
Protocol 2: Parallel Amide Library Synthesis
This protocol outlines a method for the parallel synthesis of an amide library from 3-(4-chlorophenyl)propanoic acid using a 96-well plate format.
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
A diverse set of primary and secondary amines (in solution, e.g., in DMF or DMSO)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
-
Multichannel pipette
-
Plate shaker
-
Centrifugal evaporator
Procedure:
-
Prepare a stock solution of 3-(4-chlorophenyl)propanoic acid in anhydrous DMF (e.g., 0.2 M).
-
Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.2 M).
-
Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.4 M).
-
Dispense the amine solutions into the wells of the 96-well plate (1.0 eq per well).
-
Add the 3-(4-chlorophenyl)propanoic acid stock solution to each well (1.0 eq).
-
Add the HATU stock solution to each well (1.1 eq).
-
Add the DIPEA stock solution to each well (2.0 eq).
-
Seal the 96-well plate and place it on a plate shaker at room temperature. Allow the reactions to proceed for 12-24 hours.
-
After the reaction is complete, the solvent can be removed using a centrifugal evaporator. The resulting library of crude amides can be purified by high-throughput purification techniques such as preparative HPLC-MS.
Caption: Parallel synthesis workflow for an amide library.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for transformations analogous to those described in the protocols, based on available literature for similar compounds.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Hydrolysis | Benzyl 4-chloro cinnamate | 5% Pd / beta zeolite, H₂, ethyl acetate, 40°C, 1.5 h | 3-(4-chlorophenyl) propionic acid | 98 | [1] |
| Hydrazide Formation | Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Hydrazine hydrate (B1144303) (80%), ethyl alcohol, reflux, 9 h | 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide | 89 | [3] |
| Amide Coupling | 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide derived azide | Amino acid esters, ethyl acetate, -5°C for 12 h, then RT for 12 h | Methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)-amino]alkanoates | Not specified | [3] |
Note: The yields and conditions provided are for analogous or related reactions and should be considered as a starting point for optimization when working with this compound.
Safety Information
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All chemical manipulations should be performed in a well-ventilated fume hood. For detailed safety information on specific reagents, consult their respective Safety Data Sheets (SDS). This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[5].
References
- 1. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for α-Alkylation of Ethyl 3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow for the α-alkylation of Ethyl 3-(4-chlorophenyl)propanoate, a key reaction in the synthesis of various organic molecules with potential therapeutic applications. The protocols outlined below are based on established principles of α-alkylation of esters and are intended to serve as a comprehensive guide for laboratory execution.
Introduction
Alkylation at the α-carbon of esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This transformation is crucial for the structural modification of molecules, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. This compound possesses an acidic proton at the α-position to the carbonyl group, which can be abstracted by a suitable base to form an enolate. This enolate nucleophile can then react with an electrophile, such as an alkyl halide, to yield the α-alkylated product. Such derivatives are of significant interest in medicinal chemistry and drug discovery.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the α-alkylation of this compound with a generic alkyl halide (R-X).
Materials
-
This compound (Substrate)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Lithium diisopropylamide (LDA) (Base)
-
Alkyl halide (R-X) (e.g., Iodomethane, Benzyl bromide) (Electrophile)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (for chromatography elution)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Nitrogen or Argon gas inlet
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
-
Reaction Setup: A dry round-bottom flask is charged with a magnetic stir bar and flushed with an inert gas (Nitrogen or Argon). Anhydrous THF is added to the flask.
-
Enolate Formation: The flask is cooled to -78 °C using a dry ice/acetone bath. This compound is added dropwise to the cold THF. Subsequently, a solution of Lithium diisopropylamide (LDA) in THF is added dropwise to the reaction mixture while maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the enolate.
-
Alkylation: The chosen alkyl halide (R-X) is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. The mixture is then allowed to warm to room temperature.
-
Work-up and Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure α-alkylated product.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the α-alkylation of this compound.
| Parameter | Value |
| Substrate | This compound |
| Base | Lithium diisopropylamide (LDA) |
| Electrophile | Alkyl Halide (R-X) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 70 - 90% (dependent on the alkyl halide) |
| Purification Method | Silica Gel Column Chromatography |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step experimental workflow for the α-alkylation reaction.
Caption: Experimental workflow for the α-alkylation of this compound.
Logical Relationship Diagram
This diagram outlines the logical progression from starting materials to the final product, highlighting the key chemical transformations.
Caption: Logical steps in the α-alkylation reaction.
Application Notes and Protocols for In Vitro Biological Activity Testing of Ethyl 3-(4-chlorophenyl)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for evaluating the potential biological activities of Ethyl 3-(4-chlorophenyl)propanoate and its derivatives. The protocols focus on key in vitro assays for anticancer, anti-inflammatory, and antimicrobial activities, based on the known pharmacological profiles of structurally related compounds.[1][2]
Application Note: Anticancer Activity Evaluation
Aryl propionic acid and phenylpropanoate derivatives have been investigated for their potential as anticancer agents.[1][2] The reactive chloromethyl group present in some analogs of this compound suggests a potential for covalent interaction with biological targets, a strategy often employed in the design of targeted inhibitors.[1] The primary in vitro assay to determine the cytotoxic effect of these derivatives on cancer cell lines is the MTT assay.
Key Assay: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[3] The principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into a purple formazan (B1609692) precipitate.[3] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[1]
Experimental Protocol: MTT Assay
Materials:
-
96-well flat-bottom sterile plates
-
This compound derivatives (test compounds)
-
Selected cancer cell line (e.g., A549 - lung carcinoma)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5][6]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent, e.g., DMSO, at the highest concentration used) and a positive control (e.g., Cisplatin).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[5] Incubate for 4 hours at 37°C.[1][5]
-
Formazan Solubilization: After the 4-hour incubation, remove the MTT-containing medium. Add 100-130 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[5][6] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Cytotoxicity of Structurally Related Compounds
While specific data for this compound is limited, the following table summarizes the cytotoxic activity of related propanoic acid and thiazole (B1198619) derivatives against various cancer cell lines to provide a comparative context.
| Compound Class/Derivative | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (Oxime derivative 21 ) | A549 (Lung) | 5.42 | [4] |
| 3-[(4-acetylphenyl)(4-(4-chlorophenyl)thiazol-2-yl)amino]propanoic acid (Oxime derivative 22 ) | A549 (Lung) | 2.47 | [4] |
| 3-{5-[...]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h ) | NCI-60 Mean | 1.57 (GI₅₀) | [7] |
| Cisplatin (Reference Drug) | A549 (Lung) | 11.71 | [4] |
Note: The data presented is for structurally related compounds and should be interpreted with caution. Direct testing of this compound derivatives is required for accurate assessment.
Visualizations: Anticancer Assay Workflow and Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Scale-Up Synthesis of Ethyl 3-(4-chlorophenyl)propanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 3-(4-chlorophenyl)propanoate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline two primary synthetic routes, Fischer Esterification and Catalytic Hydrogenation, with a focus on considerations for large-scale production.
Introduction
This compound is a valuable building block in organic synthesis. Its production on a laboratory scale is relatively straightforward, however, transitioning to pilot plant or industrial scale requires careful consideration of factors such as reaction kinetics, thermodynamics, cost of goods, process safety, and product purification. This document presents two well-established methods for its synthesis, providing detailed protocols and a comparative analysis to aid in selecting the most appropriate route for a given manufacturing setting.
Synthetic Routes Overview
Two primary and scalable routes for the synthesis of this compound are presented:
-
Route A: Fischer Esterification of 3-(4-chlorophenyl)propanoic acid with ethanol (B145695). This is a classic, acid-catalyzed equilibrium reaction.
-
Route B: Catalytic Hydrogenation of ethyl 4-chlorocinnamate. This method offers high selectivity and potentially milder reaction conditions.
The logical relationship between the starting materials and the final product for both routes is depicted below.
Caption: Synthetic routes to this compound.
Data Presentation: Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative parameters for the two synthetic routes, based on typical laboratory and pilot-scale experiments.
| Parameter | Route A: Fischer Esterification | Route B: Catalytic Hydrogenation |
| Starting Materials | 3-(4-chlorophenyl)propanoic acid, Ethanol | Ethyl 4-chlorocinnamate, Hydrogen |
| Catalyst | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Palladium on Carbon (Pd/C) |
| Typical Catalyst Loading | 1-5 mol% | 0.5-2 mol% (as Pd) |
| Solvent | Excess Ethanol or a non-polar solvent (e.g., Toluene) | Ethanol, Ethyl Acetate (B1210297) |
| Reaction Temperature | 80-110 °C (Reflux) | 25-50 °C |
| Reaction Pressure | Atmospheric | 1-10 atm (H₂) |
| Typical Reaction Time | 4-12 hours | 2-6 hours |
| Typical Yield | 85-95% | >95% |
| Purity (crude) | 80-90% | >95% |
| Key Byproducts | Unreacted starting acid, water, potential ether formation | Minimal, potential over-reduction under harsh conditions |
| Purification Method | Aqueous work-up, Distillation, Column Chromatography | Filtration of catalyst, solvent evaporation, Distillation |
Experimental Protocols
Route A: Fischer Esterification of 3-(4-chlorophenyl)propanoic acid
This protocol describes a typical procedure for the synthesis of this compound via Fischer Esterification, suitable for scaling up.[1][2][3][4]
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 3-(4-chlorophenyl)propanoic acid | 184.62 |
| Anhydrous Ethanol | 46.07 |
| Concentrated Sulfuric Acid (98%) | 98.08 |
| Toluene (B28343) | 92.14 |
| Saturated Sodium Bicarbonate Solution | - |
| Brine (Saturated NaCl solution) | - |
| Anhydrous Magnesium Sulfate | 120.37 |
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Dean-Stark trap (optional, for use with toluene)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Charging the Reactor: Charge the reactor with 3-(4-chlorophenyl)propanoic acid (1.0 eq), anhydrous ethanol (5-10 eq, acting as both reagent and solvent), or toluene (if using a Dean-Stark trap) and a smaller excess of ethanol (1.5-2.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.02-0.05 eq) to the stirred mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (typically 80-90°C if using excess ethanol, or higher if using toluene) and maintain for 4-8 hours. The reaction progress can be monitored by TLC or HPLC. If using a Dean-Stark trap with toluene, water will be collected, driving the equilibrium towards the product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If excess ethanol was used, remove the bulk of it under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or toluene) and wash with water.
-
Neutralize the organic layer by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation to achieve high purity (>98%).
Workflow Diagram:
Caption: Workflow for Fischer Esterification.
Route B: Catalytic Hydrogenation of Ethyl 4-chlorocinnamate
This protocol outlines a scalable procedure for the synthesis of this compound via the catalytic hydrogenation of ethyl 4-chlorocinnamate.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Ethyl 4-chlorocinnamate | 210.65 |
| 10% Palladium on Carbon (Pd/C) | - |
| Ethanol or Ethyl Acetate | 46.07 or 88.11 |
| Hydrogen Gas (H₂) | 2.02 |
| Celite® or other filter aid | - |
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator or a stirred autoclave)
-
Inert gas source (Nitrogen or Argon)
-
Filtration setup (e.g., Buchner funnel or a filter press for larger scale)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and leak-tested.
-
Charging:
-
Under an inert atmosphere, carefully charge the reactor with 10% Pd/C catalyst (0.5-2 mol% Pd relative to the substrate).
-
Add the solvent (ethanol or ethyl acetate).
-
Add the ethyl 4-chlorocinnamate (1.0 eq).
-
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 atm).
-
Stir the reaction mixture vigorously at the set temperature (usually ambient to 50°C).
-
Monitor the reaction by observing hydrogen uptake or by analyzing samples via HPLC or GC. The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the reaction is complete, vent the hydrogen gas and purge the reactor with inert gas.
-
Carefully open the reactor in a well-ventilated area.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, typically wetted with solvent during filtration.
-
Wash the filter cake with a small amount of the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity (>95%).
-
Purification (if necessary): If further purification is required, the product can be distilled under vacuum.
Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Scale-up Considerations
| Consideration | Route A: Fischer Esterification | Route B: Catalytic Hydrogenation |
| Safety | - Use of concentrated strong acid requires careful handling. - Exotherms during catalyst addition should be managed. | - Handling of flammable hydrogen gas under pressure requires specialized equipment and safety protocols. - Pyrophoric nature of spent Pd/C catalyst requires careful handling during filtration. |
| Cost-Effectiveness | - Inexpensive starting materials and catalyst. - May require energy-intensive distillation for purification and removal of excess solvent. | - Higher cost of palladium catalyst and ethyl 4-chlorocinnamate. - Potential for catalyst recycling. - Lower energy consumption due to milder reaction conditions. |
| Process Control | - Equilibrium nature of the reaction requires careful control to ensure high conversion (e.g., water removal). | - Reaction is generally driven to completion. - Hydrogen uptake provides a convenient way to monitor reaction progress. |
| Waste Management | - Acidic and basic aqueous waste streams from work-up require neutralization. | - Spent catalyst needs to be handled and disposed of as hazardous waste or sent for recovery of palladium. |
| Product Purity | - Crude product may contain unreacted starting acid, requiring more rigorous purification. | - Generally produces a cleaner crude product with higher purity. |
Conclusion
Both Fischer Esterification and Catalytic Hydrogenation are viable and scalable methods for the synthesis of this compound.
-
Fischer Esterification is a cost-effective route that utilizes readily available starting materials and catalysts. The main challenges in scaling up this process are managing the reaction equilibrium and the purification of the final product.
-
Catalytic Hydrogenation offers high yields and purity under milder conditions. The primary considerations for scale-up are the safe handling of hydrogen gas and the cost and handling of the palladium catalyst.
The choice of the optimal synthetic route will depend on the specific capabilities of the manufacturing facility, cost considerations, and the desired purity of the final product. For high-throughput and high-purity requirements, catalytic hydrogenation may be the preferred method, while for a more cost-sensitive process where extensive purification capabilities are available, Fischer esterification remains a strong option.
References
Application Notes and Protocols for the Synthesis of Derivatives from Ethyl 3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key derivatives of Ethyl 3-(4-chlorophenyl)propanoate, a versatile starting material for the generation of a variety of pharmacologically relevant scaffolds. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable building block in drug discovery and development. Its chemical structure allows for facile modification at the ester functional group, leading to the synthesis of a diverse range of derivatives, including carboxylic acids, amides, and hydrazides. These derivatives have shown potential in various therapeutic areas, including as anticancer agents and modulators of neurotransmitter receptors. For instance, derivatives of 3-(4-chlorophenyl)propanoic acid have been investigated as potential antagonists of the GABA B receptor.[1][2] This document outlines the synthesis of key derivatives and provides protocols for their preparation and characterization.
Synthetic Pathways and Derivatives
The primary synthetic transformations of this compound involve the hydrolysis of the ester to the corresponding carboxylic acid, which can then be converted to a variety of amides. Alternatively, the ester can be directly converted to the hydrazide through reaction with hydrazine (B178648).
Protocol 1: Synthesis of 3-(4-chlorophenyl)propanoic acid (Hydrolysis)
This protocol describes the base-catalyzed hydrolysis of this compound to yield 3-(4-chlorophenyl)propanoic acid.
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve this compound in a 50% aqueous ethanol solution.
-
Add a stoichiometric excess of potassium hydroxide.
-
Heat the reaction mixture at reflux for 6 hours.[3]
-
After cooling to room temperature, remove the ethanol using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(4-chlorophenyl)propanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A yield of 98% has been reported for a similar synthesis.[4]
Protocol 2: Synthesis of N-substituted-3-(4-chlorophenyl)propanamides (Amidation)
This protocol outlines the synthesis of N-substituted amides from 3-(4-chlorophenyl)propanoic acid via an acyl chloride intermediate.
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
Thionyl chloride
-
Appropriate primary or secondary amine
-
Standard glassware for reflux and reaction under anhydrous conditions
Procedure: Step 2a: Synthesis of 3-(4-chlorophenyl)propanoyl chloride
-
Dissolve 3-(4-chlorophenyl)propanoic acid (1 mmol) in toluene (30 mL).
-
Add an excess of thionyl chloride (1.2 mmol).
-
Stir the reaction mixture under reflux for two hours.[5]
-
After cooling, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2b: Amide Formation
-
Dissolve the desired amine (1 mmol) in dichloromethane (30 mL).
-
Add an equimolar amount of the crude 3-(4-chlorophenyl)propanoyl chloride (1 mmol).
-
After 10 minutes, add triethylamine (1.2 mmol) to the solution.[5]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-3-(4-chlorophenyl)propanamide.
Protocol 3: Synthesis of 3-(4-chlorophenyl)propanehydrazide (B13053766) (Hydrazinolysis)
This protocol describes the direct conversion of this compound to 3-(4-chlorophenyl)propanehydrazide.
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) (80%)
-
Ethanol
-
Standard glassware for reflux
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (4.0 mmol).[3]
-
Heat the reaction mixture under reflux for 9 hours.[3]
-
Cool the reaction mixture and evaporate the solvent under reduced pressure until dry.
-
The precipitated residue can be crystallized from ethanol to yield the pure 3-(4-chlorophenyl)propanehydrazide. An 89% yield has been reported for a similar synthesis.[3]
Data Presentation
| Derivative Name | Synthesis Protocol | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) | Melting Point (°C) |
| 3-(4-chlorophenyl)propanoic acid | 1 | C₉H₉ClO₂ | 184.62 | ~98[4] | 127-131[6] |
| N-phenyl-3-(4-chlorophenyl)propanamide | 2 | C₁₅H₁₄ClNO | 259.73 | - | - |
| 3-(4-chlorophenyl)propanehydrazide | 3 | C₉H₁₁ClN₂O | 198.65 | ~89[3] | - |
Note: Yields and melting points are based on reported values for structurally similar compounds and may vary depending on experimental conditions.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationships
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide [mdpi.com]
- 6. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting the synthesis of Ethyl 3-(4-chlorophenyl)propanoate. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to assist in identifying and mitigating common impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most widely used method is the Fischer-Speier esterification. This reaction involves treating the corresponding carboxylic acid, 3-(4-chlorophenyl)propanoic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions.[1][2][3]
Q2: What are the primary impurities I should expect in this synthesis?
Impurities in the Fischer esterification of 3-(4-chlorophenyl)propanoic acid can be categorized as follows:
-
Unreacted Starting Materials : The most common impurity is the starting carboxylic acid, 3-(4-chlorophenyl)propanoic acid, due to the reversible nature of the reaction.[1] Excess ethanol is typically removed during the workup process.
-
Side-Reaction Products :
-
Diethyl ether : Formed from the acid-catalyzed dehydration of two ethanol molecules, especially if the reaction temperature is too high.
-
-
Degradation Products :
-
Hydrolysis : The ester product can hydrolyze back to 3-(4-chlorophenyl)propanoic acid if excess water is present, particularly during the aqueous workup steps.[4]
-
Q3: Which analytical techniques are best for identifying and quantifying these impurities?
A multi-faceted approach is recommended for robust impurity profiling:
-
Thin-Layer Chromatography (TLC) : Ideal for rapid, qualitative monitoring of the reaction's progress and assessing the purity of the crude product.[5]
-
High-Performance Liquid Chromatography (HPLC) : The preferred method for accurate quantitative analysis of the final product's purity. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water) is generally effective.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Excellent for identifying volatile impurities and providing structural information through mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Indispensable for the definitive structural confirmation of the desired product and any isolated impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low product yield | Incomplete reaction due to equilibrium. | Increase the molar excess of ethanol to shift the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus.[4] |
| Product loss during aqueous workup. | Ensure proper phase separation during extractions. Minimize the number of washes or use a continuous extraction method if the product has some water solubility. | |
| Significant amount of unreacted starting acid in the final product | Insufficient reaction time or catalytic acid. | Increase the reaction time and monitor by TLC until the starting material is consumed. Ensure the acid catalyst has not degraded. |
| Presence of water in the reaction mixture. | Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. | |
| Product "oils out" instead of crystallizing | The product is impure, leading to freezing-point depression. | Purify the crude product using silica (B1680970) gel column chromatography before attempting recrystallization.[5] |
| The chosen crystallization solvent is not optimal. | Try a different solvent or a co-solvent system (e.g., ethyl acetate (B1210297)/hexane). |
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
Combine 3-(4-chlorophenyl)propanoic acid with a 10-fold molar excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
With stirring, carefully add concentrated sulfuric acid (approximately 5 mol% relative to the carboxylic acid).
-
Heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This method allows for the rapid visualization of the product and key impurities.
Procedure:
-
Prepare a TLC developing chamber with a mobile phase of 8:2 hexane/ethyl acetate.
-
Dissolve small aliquots of the crude reaction mixture and the purified product in a minimal amount of ethyl acetate.
-
Spot the samples on a silica gel F254 TLC plate, alongside a spot of the 3-(4-chlorophenyl)propanoic acid starting material as a reference.
-
Develop the plate in the prepared chamber.
-
Visualize the spots under a UV lamp at 254 nm. The ester product will have a higher Rf value than the more polar carboxylic acid starting material.[5]
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Logical relationships illustrating the formation of the desired product and common impurities.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Purification of 3-(4-chlorophenyl)propanoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 3-(4-chlorophenyl)propanoic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3-(4-chlorophenyl)propanoic acid that are relevant for its removal?
A1: Understanding the physical properties of 3-(4-chlorophenyl)propanoic acid is crucial for selecting an appropriate purification strategy. It is a white to off-white crystalline solid at room temperature.[1][2] Its acidic nature, due to the carboxylic acid group, is the most important property for separation from non-acidic compounds.[1][2] Key quantitative data are summarized in the table below.
Data Presentation: Physical Properties of 3-(4-chlorophenyl)propanoic acid
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₂ | [3][4][5] |
| Molecular Weight | 184.62 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 127-131 °C | [2][4] |
| Boiling Point | 306.6 °C at 760 mmHg | [2] |
| Solubility | Limited in water; moderately soluble in common organic solvents. Soluble in DMSO. | [1][6] |
Q2: My desired product is a neutral organic compound. How can I remove the unreacted 3-(4-chlorophenyl)propanoic acid?
A2: For separating an acidic starting material from a neutral product, a liquid-liquid extraction using a basic aqueous solution is the most effective method. The acidic 3-(4-chlorophenyl)propanoic acid will react with the base to form a water-soluble salt, which will move to the aqueous phase, leaving your neutral product in the organic phase.
Q3: I am struggling with an emulsion during the basic extraction. What should I do?
A3: Emulsion formation is a common issue. To resolve it, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion.
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
Q4: The unreacted acid is co-crystallizing with my product. How can I improve the purity of my crystalline product?
A4: If co-crystallization is an issue, consider the following:
-
Solvent Selection: Experiment with different crystallization solvents or solvent mixtures to find a system where the solubility of your product and the unreacted acid are significantly different at high and low temperatures.
-
Pre-purification: Perform a basic extraction (as described in Q2) to remove the bulk of the acidic impurity before attempting crystallization. This will greatly reduce the chances of co-crystallization.
Q5: My product is also a carboxylic acid, and it is difficult to separate from the starting material. What method should I use?
A5: Separating two similar carboxylic acids can be challenging. In this case, column chromatography is the recommended method. The separation will depend on the difference in polarity between your product and 3-(4-chlorophenyl)propanoic acid. You will need to screen different solvent systems (eluents) to achieve good separation.
Troubleshooting Guides & Experimental Protocols
Method 1: Liquid-Liquid Extraction for Neutral or Basic Products
This method is ideal when the desired product is not acidic and is soluble in a water-immiscible organic solvent.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Use a volume of aqueous solution roughly equal to the organic phase.
-
Separation: Stopper the funnel, invert it, and open the stopcock to release pressure. Shake gently, venting frequently. Allow the layers to separate. The unreacted 3-(4-chlorophenyl)propanoic acid is converted to its sodium salt and dissolves in the aqueous (bottom) layer.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with fresh basic solution two more times to ensure complete removal of the acid.
-
Washing: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to isolate the purified product.
Method 2: Recrystallization
This method is suitable if the unreacted acid is a minor impurity and a solvent system can be found where the product has significantly different solubility from the acid.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble when hot. The unreacted acid should ideally be either very soluble or very insoluble in this solvent at all temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of the desired product.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Method 3: Column Chromatography
This is the most powerful method for separating compounds with similar functionalities, such as two different carboxylic acids.
Experimental Protocol:
-
Stationary Phase: Pack a chromatography column with silica (B1680970) gel (a common stationary phase for organic compounds).
-
Eluent Selection: Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). The goal is to find a solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation between your product and the unreacted acid.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column, collecting fractions as the solvent exits the bottom.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.
Caption: Decision workflow for purification method selection.
References
- 1. Page loading... [wap.guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-(4-Chlorophenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [chemicalbook.com]
- 5. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]
- 6. 3-(4-Chlorophenyl)propanoic acid | CAS 2019-34-3 | Sun-shinechem [sun-shinechem.com]
Technical Support Center: Optimizing Fischer Esterification of Propanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer esterification of propanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer esterification of propanoic acid, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is showing a low yield or conversion rate. What are the primary factors I should investigate?
A low yield in Fischer esterification is a common problem that can often be traced back to the reversible nature of the reaction. The equilibrium between reactants (propanoic acid and alcohol) and products (ester and water) can be influenced by several factors.[1]
-
Presence of Water: Water is a byproduct of the esterification reaction. An excess of water in the reaction mixture can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester.[2] This water can be introduced from wet reagents or glassware, or it can accumulate as the reaction proceeds.
-
Inadequate Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction rate, leading to incomplete conversion within the given reaction time.
-
Suboptimal Reactant Ratio: The molar ratio of alcohol to propanoic acid significantly impacts the equilibrium position. Not using a sufficient excess of the alcohol can limit the extent of the reaction.[3][4]
-
Incorrect Reaction Temperature: The reaction temperature affects the rate of reaction. A temperature that is too low will lead to a slow reaction, while a temperature that is too high might cause side reactions or decomposition of reactants or products.[3][5]
-
Insufficient Reaction Time: Fischer esterification can be a slow process. The reaction may not have reached equilibrium or completion in the allotted time. Typical reaction times can range from 1 to 10 hours.[6]
Q2: How can I effectively drive the reaction equilibrium towards the ester product?
To maximize the yield of your ester, it is crucial to shift the reaction equilibrium to the right, favoring product formation. This can be achieved by:
-
Using an Excess of Alcohol: Employing a large excess of the alcohol is a common strategy to push the equilibrium towards the ester.[1][3][4] The alcohol can often be used as the solvent for the reaction.
-
Removing Water as it Forms: Continuously removing water from the reaction mixture is a highly effective method to drive the reaction to completion.[1][2][6] Common techniques for water removal include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) allows for the physical separation of water as the reaction progresses.[1]
-
Use of a Drying Agent: Adding a desiccant, such as molecular sieves or anhydrous magnesium sulfate (B86663), to the reaction mixture can absorb the water as it is formed.[7]
-
Q3: What is the optimal temperature range for the esterification of propanoic acid?
The optimal temperature for the Fischer esterification of propanoic acid typically falls within the range of 60-110 °C.[6] The specific temperature will depend on the alcohol being used and the boiling point of the reaction mixture. For instance, a study on the esterification of propanoic acid with 1-propanol (B7761284) showed that increasing the temperature from 35°C to 65°C significantly increased the reaction rate and final ester yield.[3] It is common to perform the reaction under reflux conditions.[8]
Q4: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?
A common side reaction, particularly with secondary and tertiary alcohols, is elimination (dehydration) to form an alkene, which is also catalyzed by acid. To minimize this, it is advisable to use the mildest possible reaction conditions (e.g., lower temperature) that still afford a reasonable reaction rate. Using primary alcohols will also prevent this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common acid catalysts used for the Fischer esterification of propanoic acid?
Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[8] Sulfuric acid is widely used due to its effectiveness and low cost.
Q2: How does the choice of alcohol affect the reaction?
The structure of the alcohol can influence the rate of esterification. Generally, primary alcohols react faster than secondary alcohols due to less steric hindrance. Tertiary alcohols are often unsuitable for Fischer esterification as they are prone to elimination under acidic conditions.[6] A study on propanoic acid esterification showed the following descending order of reactivity for the tested alcohols: 1-butanol (B46404) > 1-propanol > ethanol (B145695) > 2-propanol.[4]
Q3: What is a typical work-up procedure for a Fischer esterification reaction?
A standard work-up procedure involves the following steps:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid catalyst by washing with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the ester into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the ester, typically by distillation.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Propyl Propanoate Yield
| Propanoic Acid : 1-Propanol Molar Ratio | Ester Yield (%) at 210 min (45°C) |
| 1 : 2.5 | ~75 |
| 1 : 5 | ~85 |
| 1 : 10 | ~93 |
Data adapted from a study on the esterification of propanoic acid with 1-propanol.[4]
Table 2: Influence of Catalyst (H₂SO₄) Concentration on Propyl Propanoate Yield
| Propanoic Acid : H₂SO₄ Molar Ratio | Ester Yield (%) at 210 min (45°C, 1:10 acid:alcohol ratio) |
| 1 : 0.06 | ~90 |
| 1 : 0.11 | ~92 |
| 1 : 0.15 | ~93 |
| 1 : 0.20 | ~93 |
Data adapted from a study on the esterification of propanoic acid with 1-propanol.[3]
Table 3: Effect of Temperature on Propyl Propanoate Yield
| Temperature (°C) | Ester Yield (%) at 210 min (1:10:0.20 acid:alcohol:catalyst ratio) |
| 35 | 83.7 |
| 45 | ~93 |
| 55 | ~95 |
| 65 | 96.9 |
Data adapted from a study on the esterification of propanoic acid with 1-propanol.[3]
Experimental Protocols
Detailed Methodology for the Synthesis of Ethyl Propanoate
This protocol describes a typical laboratory-scale Fischer esterification of propanoic acid with ethanol.
Materials:
-
Propanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine propanoic acid (0.1 mol, 7.41 g) and absolute ethanol (0.5 mol, 23.04 g, 29.2 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.01 mol, 0.98 g, 0.53 mL) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully add 50 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Swirl gently and vent the funnel frequently to release any evolved carbon dioxide.
-
Work-up - Extraction: Add 50 mL of ethyl acetate (B1210297) to the separatory funnel. Shake the funnel vigorously, venting periodically. Allow the layers to separate and drain the aqueous layer.
-
Work-up - Washing: Wash the organic layer with 50 mL of brine. Separate the layers.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the ethyl acetate and any excess ethanol using a rotary evaporator.
-
Purification: Purify the crude ethyl propanoate by simple distillation, collecting the fraction that boils at approximately 99 °C.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Fischer esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Synthesis of Ethyl 3-(4-chlorophenyl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Ethyl 3-(4-chlorophenyl)propanoate, a key intermediate in various chemical syntheses.
Troubleshooting Guides
This section addresses specific issues that may lead to low yields during the synthesis of this compound via two common synthetic routes: Fischer Esterification and Hydrogenation of Ethyl 3-(4-chlorophenyl)cinnamate.
Route 1: Fischer Esterification of 3-(4-chlorophenyl)propanoic acid
This method involves the reaction of 3-(4-chlorophenyl)propanoic acid with ethanol (B145695) in the presence of an acid catalyst.
Issue 1: Low Conversion of Carboxylic Acid to Ester
| Potential Cause | Recommended Solution |
| Insufficient Catalyst | Increase the catalyst loading. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] |
| Equilibrium Limitation | Use a large excess of ethanol (can also serve as the solvent) to drive the equilibrium towards the product.[2][3] Alternatively, remove water as it forms using a Dean-Stark apparatus.[3] |
| Low Reaction Temperature | Ensure the reaction is heated to a gentle reflux and maintained for an adequate duration (typically 1-10 hours).[2][4] |
| Short Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Dehydration of Ethanol | At high temperatures with a strong acid catalyst, ethanol can dehydrate to form diethyl ether. Maintain a gentle reflux and avoid excessive heating. |
| Side reactions of the starting material | Ensure the purity of the starting 3-(4-chlorophenyl)propanoic acid. Impurities can lead to undesired side reactions. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Incomplete Neutralization | During workup, ensure complete neutralization of the acid catalyst with a saturated sodium bicarbonate solution to prevent hydrolysis of the ester.[5][6] |
| Emulsion Formation | During extraction, if an emulsion forms, add a small amount of brine to help break the emulsion. |
| Low Recovery from Purification | If purifying by column chromatography, ensure the correct solvent polarity to achieve good separation. For recrystallization, use a minimal amount of hot solvent to dissolve the product and cool slowly to maximize crystal formation. |
Route 2: Hydrogenation of Ethyl 3-(4-chlorophenyl)cinnamate
This two-step route involves the initial synthesis of Ethyl 3-(4-chlorophenyl)cinnamate (e.g., via a Heck reaction) followed by hydrogenation of the double bond.
Issue 1: Low Yield in the Heck Reaction (Formation of Cinnamate (B1238496) Precursor)
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Use fresh, high-quality palladium catalyst and phosphine (B1218219) ligands.[7] |
| Incorrect Base | The choice of base is critical. Common bases include triethylamine (B128534) or potassium carbonate.[8] |
| Sub-optimal Solvent | Solvents like DMF or acetonitrile (B52724) are commonly used. Ensure the solvent is anhydrous. |
| Olefin Isomerization | Side reactions can lead to the formation of undesired olefin isomers.[9] Optimization of reaction conditions (temperature, ligand) can minimize this. |
Issue 2: Incomplete Hydrogenation of the Cinnamate Precursor
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh, active palladium on carbon (Pd/C) or other suitable catalyst.[10] Ensure the catalyst is not poisoned by impurities in the substrate or solvent. |
| Insufficient Hydrogen Pressure | Ensure a proper hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator). Purging the reaction vessel with hydrogen before starting the reaction can be beneficial.[10] |
| Poor Catalyst Dispersion | Ensure vigorous stirring to keep the heterogeneous catalyst suspended in the reaction mixture. |
| Sub-optimal Solvent | Solvents like ethanol, ethyl acetate (B1210297), or methanol (B129727) are commonly used. The choice of solvent can influence the reaction rate. |
Issue 3: Over-reduction or Side Reactions during Hydrogenation
| Potential Cause | Recommended Solution |
| Reduction of the Aromatic Ring | This is generally not an issue under standard hydrogenation conditions for this substrate.[11] However, under harsh conditions (high pressure and temperature), the aromatic ring can be reduced. Use milder conditions if this is observed. |
| Dehalogenation | The chloro-substituent can sometimes be removed under hydrogenation conditions (hydrogenolysis). Using a less active catalyst or milder conditions can help to avoid this. |
Data Presentation
Table 1: Effect of Acid Catalyst on Fischer Esterification Yield (Illustrative)
| Acid Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 5 | 4 | ~95 |
| p-TsOH | 5 | 6 | ~90 |
| HCl | 5 | 8 | ~85 |
Table 2: Influence of Palladium Catalyst Support on Hydrogenation of Cinnamates (Qualitative)
The choice of support for the palladium catalyst can influence the rate and selectivity of the hydrogenation of cinnamate derivatives.[13]
| Catalyst | Activity | Selectivity for C=C reduction |
| Pd/C | High | High |
| Pd/Al₂O₃ | Moderate | High |
| Pd/CaCO₃ (Lindlar's catalyst) | Lower | Can be used for selective reduction of alkynes to cis-alkenes |
Experimental Protocols
Protocol 1: Fischer Esterification of 3-(4-chlorophenyl)propanoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-chlorophenyl)propanoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.[2][5][6]
Protocol 2: Hydrogenation of Ethyl 3-(4-chlorophenyl)cinnamate
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-(4-chlorophenyl)cinnamate (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 1-5 mol%).
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and stir the mixture vigorously at room temperature under a hydrogen atmosphere for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography if necessary.[10]
Mandatory Visualization
Caption: Experimental workflow for Fischer Esterification.
Caption: Experimental workflow for Hydrogenation.
Caption: Logical workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the Fischer esterification of 3-(4-chlorophenyl)propanoic acid?
A1: The most common reason for low yield is the reversible nature of the Fischer esterification. To overcome this, it is crucial to either use a large excess of one of the reactants, typically the alcohol (ethanol in this case), or to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus.[3]
Q2: Can I use other acid catalysts besides sulfuric acid for the Fischer esterification?
A2: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) or hydrochloric acid (HCl) can also be used as catalysts.[1] Lewis acids have also been reported to catalyze Fischer esterifications. The choice of catalyst may influence the reaction time and yield.
Q3: My hydrogenation of Ethyl 3-(4-chlorophenyl)cinnamate is very slow. What can I do?
A3: A slow hydrogenation reaction can be due to several factors. First, check the activity of your palladium catalyst; it may be old or poisoned. Using a fresh catalyst is recommended. Second, ensure that you have a proper hydrogen atmosphere and that the reaction mixture is being stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen. Finally, the solvent can play a role; ethanol or ethyl acetate are generally good choices.
Q4: I am observing the formation of byproducts in my hydrogenation reaction. What are they likely to be?
A4: A potential byproduct is the dehalogenated product, Ethyl 3-phenylpropanoate, formed through hydrogenolysis of the C-Cl bond. This is more likely to occur under harsh reaction conditions (high temperature or pressure) or with a very active catalyst. If this is a problem, try using milder conditions or a less active catalyst.
Q5: How can I effectively purify the final product, this compound?
A5: The product can be purified by either vacuum distillation or column chromatography on silica gel. If the crude product is relatively clean, vacuum distillation is an efficient method. If there are impurities with similar boiling points, column chromatography using a solvent system such as a mixture of hexanes and ethyl acetate will provide better separation.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Esterification Experiment Report [unidesktesting.motion.ac.in]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 13. researchgate.net [researchgate.net]
Identification of side-reaction products in propanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing side-reaction products during propanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-reaction products observed during propanoate synthesis via Fischer esterification?
A1: The most prevalent side-reaction products in the acid-catalyzed esterification of propanoic acid with an alcohol are:
-
Ethers: Formed by the acid-catalyzed dehydration of the alcohol starting material. This is particularly significant when using secondary alcohols.[1]
-
Unreacted Starting Materials: Due to the reversible nature of the Fischer esterification, residual propanoic acid and the starting alcohol are often present in the final product mixture.[2]
-
Propanoic Anhydride (B1165640): This can form from the dehydration of two molecules of propanoic acid, especially under harsh dehydrating conditions.[3]
-
Dehydration Products of the Alcohol: Especially with secondary and tertiary alcohols, elimination reactions can occur at elevated temperatures, leading to the formation of alkenes.[4]
Q2: How can I minimize the formation of ether byproducts during the synthesis?
A2: Ether formation is a common side reaction, particularly with secondary alcohols and at higher temperatures.[1] To minimize this:
-
Control the reaction temperature: Lowering the reaction temperature can significantly reduce the rate of ether formation. For example, in the reaction of ethanol (B145695) with sulfuric acid, diethyl ether formation is favored at 130-140°C, while at temperatures above 150°C, ethylene (B1197577) formation through elimination becomes more prominent.[5]
-
Use a milder acid catalyst: Strong acids like sulfuric acid are more prone to promoting ether formation. Consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic ion-exchange resin.[6]
-
Adjust the molar ratio of reactants: Using an excess of the carboxylic acid can favor the esterification reaction over the self-condensation of the alcohol.[2]
Q3: My propanoate synthesis reaction has a low yield. What are the possible causes and how can I troubleshoot this?
A3: Low yields in propanoate synthesis can stem from several factors:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product side, consider the following:
-
Suboptimal Reaction Conditions:
-
Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by TLC or GC can help determine the optimal time.[2]
-
Catalyst concentration: The concentration of the acid catalyst can impact the reaction rate. An insufficient amount may lead to a slow and incomplete reaction.[2]
-
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation and minimize transfers.
Q4: I see some unexpected peaks in my GC-MS analysis of the reaction mixture. How can I identify them?
A4: Identifying unknown peaks in a GC-MS chromatogram involves a systematic approach:
-
Analyze the Mass Spectrum: Examine the mass spectrum of the unknown peak. The molecular ion peak (M+) will give you the molecular weight of the compound. The fragmentation pattern provides clues about the structure of the molecule.
-
Compare with a Library Database: Use a mass spectral library (e.g., NIST) to search for matches to the obtained mass spectrum.
-
Consider Possible Side-Reactions: Based on your starting materials and reaction conditions, hypothesize potential side-products (e.g., ethers, unreacted starting materials, anhydride). Compare their expected mass spectra with the unknown peak.
-
Analyze Retention Time: The retention time in the gas chromatogram can provide information about the boiling point and polarity of the compound, aiding in its identification.
-
Co-injection with a Standard: If a potential side-product is suspected, co-inject a pure standard of that compound with your sample. If the unknown peak's intensity increases, it confirms the identity of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Propanoate Ester | Incomplete reaction due to equilibrium. | - Use an excess of one reactant (e.g., a 1.5 to 2-fold excess of the alcohol).[2]- Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[2][4] |
| Suboptimal reaction conditions (time, temperature, catalyst). | - Increase reaction time and monitor progress via TLC or GC.[2]- Optimize reaction temperature; higher temperatures may increase the rate but can also lead to more side products.[2]- Adjust catalyst concentration; typically 1-5 mol% of the limiting reagent.[9] | |
| Product loss during workup. | - Ensure complete extraction from the aqueous phase.- Minimize the number of transfers.- Use care during solvent removal to avoid loss of volatile esters. | |
| Presence of Significant Ether Byproduct | High reaction temperature. | - Lower the reaction temperature. For primary alcohols, aim for a temperature range that favors esterification over ether formation (e.g., below 150°C for ethanol with sulfuric acid).[5] |
| Use of a strong acid catalyst. | - Employ a milder catalyst like p-toluenesulfonic acid or an acidic resin.[6] | |
| Use of a secondary alcohol. | - Be aware that secondary alcohols are more prone to ether formation.[1] Use milder conditions and carefully monitor the reaction. | |
| Presence of Unreacted Propanoic Acid | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the catalyst is active and present in a sufficient amount.[2][9] |
| Insufficient removal during workup. | - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove unreacted acid. | |
| Formation of Propanoic Anhydride | Use of strong dehydrating conditions. | - Avoid overly harsh dehydrating agents if anhydride formation is a concern. |
| High concentration of propanoic acid. | - While an excess of acid can favor esterification, very high concentrations might promote self-condensation. |
Quantitative Data on Side-Product Formation
The following tables summarize how different reaction parameters can influence the yield of the desired propanoate ester and the formation of side products.
Table 1: Effect of Temperature on the Conversion of Propanoic Acid to Propyl Propanoate [10]
| Temperature (°C) | Conversion to Propyl Propanoate after 30 min (%) | Conversion to Propyl Propanoate after 210 min (%) |
| 35 | 42.3 | 83.7 |
| 45 | - | - |
| 55 | - | - |
| 65 | 85.6 | 96.9 |
Conditions: Propanoic acid/1-propanol/H₂SO₄ molar ratio of 1/10/0.20.
Table 2: Effect of Catalyst Concentration on the Esterification of Propanoic Acid with n-Propanol [9]
| Acid/Catalyst Molar Ratio | Conversion to Propyl Propanoate after 30 min (%) | Conversion to Propyl Propanoate after 210 min (%) |
| 1/0.06 | ~45 | ~90 |
| 1/0.11 | ~65 | ~96 |
| 1/0.15 | ~70 | ~97 |
| 1/0.20 | ~77 | ~97.7 |
Conditions: Propanoic acid/1-propanol molar ratio of 1/10; Temperature 45°C.
Table 3: Effect of Reactant Molar Ratio on the Esterification of Propanoic Acid with 1-Propanol [10]
| Acid/Alcohol Molar Ratio | Conversion to Propyl Propanoate after 120 min (%) |
| 1/2.5 | ~75 |
| 1/5 | ~85 |
| 1/10 | ~95 |
Conditions: Molar ratio of acid/H₂SO₄ of 1/0.20; Temperature 45°C.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Propanoate via Fischer Esterification
This protocol describes a general procedure for the synthesis of ethyl propanoate.
Materials:
-
Propanoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine propanoic acid and an excess of absolute ethanol (e.g., a 2:1 molar ratio of ethanol to propanoic acid).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by TLC or GC.
-
Workup - Quenching: After cooling the reaction mixture to room temperature, carefully pour it into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propanoic acid.
-
Workup - Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude ethyl propanoate can be purified by simple or fractional distillation.
Protocol 2: GC-MS Analysis of Propanoate Synthesis Reaction Mixture
This protocol outlines the general steps for analyzing the product mixture from a propanoate synthesis reaction.
1. Sample Preparation:
-
Take an aliquot (e.g., 100 µL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[11]
-
If the sample contains solid particles, centrifuge or filter it before injection.[11]
2. GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 5977A MSD or equivalent.
-
Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the components.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.[12]
-
-
Injector Temperature: 250°C.[12]
-
Injection Mode: Splitless.[12]
-
MS Ion Source Temperature: 230°C.[12]
-
MS Quadrupole Temperature: 150°C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and identification.[12]
3. Data Analysis:
-
Identify the peaks corresponding to the propanoate ester, unreacted starting materials, and potential side-products by comparing their mass spectra with a library database (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC). For more accurate quantification, calibration with standards is recommended.
Protocol 3: NMR Spectroscopic Analysis
1. Sample Preparation:
-
Dissolve a small amount of the purified product or crude reaction mixture in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing (0 ppm).
2. ¹H NMR Analysis and Interpretation:
-
Ethyl Propanoate:
-
Triplet at ~1.1 ppm (3H, -CH₂CH₃ ).
-
Quartet at ~2.3 ppm (2H, -CH₂ CH₃).
-
Quartet at ~4.1 ppm (2H, -OCH₂ CH₃).
-
Triplet at ~1.2 ppm (3H, -OCH₂CH₃ ).
-
-
Diethyl Ether (Side-product):
-
Triplet at ~1.2 ppm (6H, 2 x -CH₂CH₃ ).
-
Quartet at ~3.5 ppm (4H, 2 x -OCH₂ CH₃).
-
-
Propanoic Acid (Unreacted):
-
Triplet at ~1.2 ppm (3H, -CH₂CH₃ ).
-
Quartet at ~2.4 ppm (2H, -CH₂ CH₃).
-
Broad singlet at ~11-12 ppm (1H, -COOH ).
-
-
Ethanol (Unreacted):
-
Triplet at ~1.2 ppm (3H, -CH₂CH₃ ).
-
Quartet at ~3.7 ppm (2H, -CH₂ OH).
-
Broad singlet for the -OH proton (variable chemical shift).
-
3. Quantitative Analysis:
-
The relative molar ratio of the components can be determined by integrating the respective peaks and normalizing them to the number of protons they represent.
Protocol 4: FTIR Spectroscopic Analysis
1. Sample Preparation:
-
For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr) to create a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the liquid sample.
2. FTIR Analysis and Interpretation:
-
Propanoate Ester:
-
Propanoic Acid (Unreacted):
-
Alcohol (Unreacted):
-
Broad O-H stretch from ~3200-3600 cm⁻¹.
-
-
Ether (Side-product):
-
C-O stretch in the fingerprint region (~1050-1150 cm⁻¹).
-
3. Reaction Monitoring:
-
FTIR can be used to monitor the progress of the esterification reaction by observing the disappearance of the broad O-H band of the carboxylic acid and the appearance of the sharp C=O band of the ester.
Visualizations
Caption: Experimental Workflow for Propanoate Synthesis and Analysis.
Caption: Troubleshooting Logic for Propanoate Synthesis.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. Propionic anhydride - Wikipedia [en.wikipedia.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 11. uoguelph.ca [uoguelph.ca]
- 12. benchchem.com [benchchem.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Ethyl 3-(4-chlorophenyl)propanoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 3-(4-chlorophenyl)propanoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low Purity of the Final Product After Synthesis
-
Potential Cause: Incomplete reaction or presence of side-products from the Fischer esterification of 3-(4-chlorophenyl)propanoic acid with ethanol. Common impurities include unreacted starting materials and water.
-
Solution:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the esterification reaction. The disappearance of the starting carboxylic acid spot indicates reaction completion.
-
Work-up Procedure: After the reaction, a thorough aqueous work-up is crucial. Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted 3-(4-chlorophenyl)propanoic acid. Subsequent washing with brine helps to remove residual water.
-
Drying: Ensure the organic solvent is thoroughly dried using an appropriate drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before solvent evaporation.
-
Problem 2: Difficulty in Removing a Close-Eluting Impurity During Column Chromatography
-
Potential Cause: The impurity has a similar polarity to the desired this compound.
-
Solution:
-
Solvent System Optimization: A single solvent system may not be sufficient. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate (B1210297) 95:5) and gradually increasing the polarity, can improve separation.
-
Alternative Adsorbent: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase such as alumina.
-
Fraction Analysis: Collect smaller fractions and analyze each by TLC to identify the purest fractions containing the product.
-
Problem 3: Product "Oils Out" During Recrystallization
-
Potential Cause: The chosen solvent is not ideal, or the product is still impure.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Consider mixed solvent systems, such as ethanol/water or hexane/ethyl acetate.
-
Purity Check: Ensure the crude product is of reasonable purity before attempting recrystallization, as significant amounts of impurities can inhibit crystal formation.[1] A preliminary purification by column chromatography may be necessary.
-
Controlled Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to oiling out.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the Fischer esterification reaction and include:
-
Unreacted Starting Materials: 3-(4-chlorophenyl)propanoic acid and ethanol.
-
Water: A byproduct of the esterification reaction.
-
Side-Reaction Products: Although less common for this specific molecule compared to those with more reactive functional groups, potential side products from acid-catalyzed reactions should be considered.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): An excellent initial method for qualitatively assessing the purity of the reaction mixture and purified fractions.[1]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of purity. A reversed-phase C18 column is often effective.[1][2] A purity of 98.32% has been reported for a commercial sample using HPLC.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information based on fragmentation patterns.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
Q3: What are the recommended purification methods for this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: Highly effective for separating the product from both more polar and less polar impurities. Silica gel is a common stationary phase, with a hexane/ethyl acetate eluent system.
-
Fractional Distillation: Since this compound is a liquid at room temperature, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.
-
Recrystallization: While the product is a liquid, it may be possible to induce crystallization at low temperatures with an appropriate solvent system. This is often more effective for solid derivatives.
Data Presentation
| Parameter | Method | Result | Reference |
| Purity | HPLC | 98.32% | [2] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent mixture (e.g., 98:2 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., to 95:5, then 90:10).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Optimizing Impurity Separation by Column Chromatography
Welcome to the Technical Support Center for improving the separation of impurities by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the resolution and efficiency of their purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the resolution of impurities in column chromatography?
A1: The key factors influencing separation resolution include the choice of stationary phase and mobile phase, column dimensions (length and diameter), particle size of the stationary phase, mobile phase flow rate, and column temperature. Optimizing these parameters is crucial for achieving baseline separation of target compounds from impurities.[1][2][3][4]
Q2: How can I improve the separation of two closely eluting peaks?
A2: To enhance the resolution between two closely eluting peaks, you can try several strategies:
-
Optimize the mobile phase composition: Adjusting the solvent strength or using a different solvent system can alter selectivity.[3][5]
-
Decrease the flow rate: A lower flow rate generally increases column efficiency, leading to sharper peaks and better resolution.[1][6]
-
Increase the column length: A longer column provides more theoretical plates, which can improve separation.[7]
-
Use a smaller particle size stationary phase: Smaller particles enhance efficiency and resolution.
-
Adjust the temperature: Changing the column temperature can affect selectivity and improve separation.[1]
Q3: What is the purpose of a guard column?
A3: A guard column is a short, disposable column installed before the main analytical column. Its primary purpose is to protect the analytical column from strongly retained or particulate impurities in the sample and mobile phase, which can cause clogging and a decline in performance.[8][9] This extends the lifetime of the more expensive analytical column.
Q4: When should I use gradient elution versus isocratic elution?
A4: Isocratic elution, where the mobile phase composition remains constant, is suitable for simple separations of a few components. Gradient elution, where the mobile phase composition is changed over time, is preferred for complex samples containing compounds with a wide range of polarities.[5][10][11] Gradient elution helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[10][11]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your column chromatography experiments.
Issue 1: Poor Peak Resolution
Symptoms:
-
Overlapping peaks.
-
Inability to distinguish between the main compound and impurities.
-
Broad peaks leading to co-elution.[8]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase by adjusting the solvent ratio to improve selectivity. Consider using a different organic modifier or adjusting the pH if dealing with ionizable compounds.[3][12][13] |
| Flow Rate is Too High | Decrease the flow rate. This generally increases the number of theoretical plates and improves resolution, though it will also increase the run time.[6] |
| Column is Too Short or Inefficient | Increase the column length or switch to a column packed with smaller particles to enhance efficiency.[4][7] |
| Column Overload | Reduce the sample concentration or injection volume. Overloading can lead to peak broadening and fronting.[14] |
| Inadequate Temperature Control | Optimize the column temperature. Higher temperatures can decrease mobile phase viscosity and improve efficiency, but can also affect selectivity.[1] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a trailing edge that slowly returns to the baseline.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | For basic compounds interacting with residual silanols on silica-based columns, add a competing base (e.g., triethylamine) to the mobile phase or use an end-capped column. Adjusting the mobile phase pH can also help.[15] |
| Column Overload | Decrease the amount of sample injected onto the column.[14] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be degraded and need replacement.[8] |
| Extra-column Effects | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume. |
| Inappropriate Mobile Phase pH | For ionizable compounds, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.[16] |
Issue 3: Peak Fronting
Symptoms:
-
Asymmetrical peaks with a leading edge that is less steep than the trailing edge.[17]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume.[14][17][18] |
| Poor Sample Solubility in Mobile Phase | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[17] |
| Column Packing Issues (Voids) | A void at the column inlet can cause peak fronting. This usually requires replacing the column.[14] |
| Low Column Temperature | Increasing the column temperature can sometimes resolve peak fronting issues.[17] |
Issue 4: High Back Pressure
Symptoms:
-
The pressure reading on the chromatography system is significantly higher than normal for the given method.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Clogged Column Frit | Back-flush the column (if the manufacturer allows) at a low flow rate. If this does not resolve the issue, the frit may need to be replaced.[19] Using an in-line filter can help prevent this.[20] |
| Particulate Matter from Sample or Mobile Phase | Filter all samples and mobile phases through a 0.22 or 0.45 µm filter before use.[9][19] |
| Precipitation of Buffer in the Mobile Phase | Ensure the buffer is soluble in the entire range of the mobile phase composition, especially during gradient elution. Flush the system with a high percentage of the aqueous phase to redissolve precipitated salts.[19][21] |
| Blockage in Tubing or Fittings | Systematically check components by disconnecting them to identify the source of the blockage. Replace any clogged tubing.[8] |
| High Mobile Phase Viscosity | Using a less viscous mobile phase or increasing the column temperature can reduce back pressure. |
Experimental Protocols
Protocol 1: General Method Development for Impurity Profiling
This protocol outlines a systematic approach to developing a robust HPLC method for separating impurities.[12][22][23]
-
Gather Information: Collect all available information about the analyte and its potential impurities, including their chemical structures, pKa values, and UV spectra.[22]
-
Select a Column and Mobile Phase:
-
Start with a versatile reversed-phase column, such as a C18.
-
Choose a mobile phase system, typically acetonitrile (B52724) or methanol (B129727) with a buffered aqueous phase. The initial mobile phase should be weak enough to retain all components.[16]
-
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for the main peak and impurities.[10]
-
Optimize the Gradient: Based on the scouting run, design a more focused gradient.
-
If peaks are clustered, a shallower gradient in that region will improve resolution.[10]
-
If there are long periods with no eluting peaks, the gradient can be steepened to save time.
-
-
Optimize Mobile Phase pH: For ionizable compounds, screen different pH values of the aqueous mobile phase to find the optimal selectivity.[12]
-
Fine-Tuning: Adjust other parameters like flow rate and temperature to further improve resolution and peak shape.
-
Method Validation: Once the method is optimized, validate it according to relevant guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, and precision.[24]
Protocol 2: Sample Preparation for Impurity Analysis
Proper sample preparation is crucial to protect the column and ensure accurate results.[24][25]
-
Dissolution: Dissolve the sample in a solvent that is compatible with the initial mobile phase. Ideally, use the mobile phase itself.[26] The concentration should be within the linear range of the detector.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[9][26]
-
Extraction (if necessary): For complex matrices (e.g., biological samples), a sample extraction step may be needed to remove interferences. Common techniques include:
-
Solid-Phase Extraction (SPE): Selectively retains the analyte on a solid sorbent while interferences are washed away.[25][27]
-
Liquid-Liquid Extraction (LLE): Partitions the analyte between two immiscible liquid phases.[25][27]
-
Protein Precipitation: Used to remove proteins from biological samples.[25][27]
-
-
Concentration or Dilution: Adjust the sample concentration as needed. For trace impurities, concentration steps like evaporation may be necessary. For highly concentrated samples, dilution is required to avoid column overload.[25]
Data Presentation
Table 1: Impact of Flow Rate on Resolution
This table illustrates the general relationship between flow rate and chromatographic resolution. Lowering the flow rate typically improves resolution at the cost of longer analysis times.[6][28]
| Flow Rate (mL/min) | Resolution (Rs) between two peaks | Analysis Time (min) |
| 2.0 | 1.2 | 10 |
| 1.5 | 1.4 | 13.3 |
| 1.0 | 1.7 | 20 |
| 0.5 | 2.1 | 40 |
| Note: These are representative values and will vary depending on the specific column, analytes, and mobile phase. |
Table 2: Influence of Mobile Phase Composition on Retention and Selectivity
This table demonstrates how changing the percentage of organic modifier in a reversed-phase system affects the retention and separation of compounds.
| % Acetonitrile in Water | Retention Time - Compound A (min) | Retention Time - Compound B (min) | Selectivity (α) |
| 70% | 3.5 | 4.1 | 1.17 |
| 60% | 5.8 | 7.2 | 1.24 |
| 50% | 9.2 | 12.0 | 1.30 |
| 40% | 15.5 | 21.1 | 1.36 |
| Note: These are representative values. Selectivity (α) is the ratio of the retention factors of two adjacent peaks.[5] |
Visualizations
Caption: A general troubleshooting workflow for common column chromatography issues.
Caption: A systematic workflow for HPLC method development for impurity profiling.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. How to Minimize HPLC Column Blockage from Most Common Causes - Tips & Suggestions [mtc-usa.com]
- 10. mastelf.com [mastelf.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. asianjpr.com [asianjpr.com]
- 17. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. uhplcs.com [uhplcs.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Preventing and Fixing a Clogged HPLC Column: Key Insights | Separation Science [sepscience.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 24. veeprho.com [veeprho.com]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 27. organomation.com [organomation.com]
- 28. biotage.com [biotage.com]
Preventing hydrolysis of Ethyl 3-(4-chlorophenyl)propanoate during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of Ethyl 3-(4-chlorophenyl)propanoate during reaction workup.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern during the workup of this compound?
A1: Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol. In the case of this compound, hydrolysis yields 3-(4-chlorophenyl)propanoic acid and ethanol. This is a significant concern during aqueous workup because the presence of acidic or basic conditions, often used to neutralize the reaction mixture, can catalyze this unwanted side reaction, leading to a reduced yield and purity of the desired ester product.
Q2: What are the primary factors that influence the rate of hydrolysis of this compound during workup?
A2: The rate of hydrolysis is primarily influenced by:
-
pH: Both acidic and basic conditions can accelerate hydrolysis. For many esters, the rate of hydrolysis is at a minimum in the slightly acidic to neutral pH range (pH 4-6).
-
Temperature: Higher temperatures increase the rate of hydrolysis. Whenever possible, it is advisable to perform aqueous washes with cold solutions and to minimize the time the ester is in contact with the aqueous phase.
-
Contact Time: Prolonged exposure to aqueous acidic or basic solutions will increase the extent of hydrolysis. Workups should be performed as efficiently as possible.
Q3: How can I detect if my product has undergone significant hydrolysis?
A3: The presence of the hydrolysis product, 3-(4-chlorophenyl)propanoic acid, can be detected by several analytical techniques:
-
Thin Layer Chromatography (TLC): The carboxylic acid will typically have a different Rf value than the ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton (-COOH) and changes in the integration of the ethyl group signals relative to the aromatic signals can indicate hydrolysis.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide provides systematic steps to diagnose and resolve issues related to the hydrolysis of this compound during the workup process.
Problem: Low yield of this compound and contamination with 3-(4-chlorophenyl)propanoic acid.
Step 1: Evaluate the Neutralization Procedure
The choice of base for neutralizing the reaction mixture is critical.
-
Initial Diagnosis: Are you using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)? Strong bases can significantly promote saponification (base-catalyzed hydrolysis).
-
Recommended Solution: Switch to a milder base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred choice for neutralizing acidic catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] Sodium bicarbonate is basic enough to neutralize strong acids but generally not strong enough to cause significant hydrolysis of the ester, especially if the washing is done quickly and at a low temperature.
Step 2: Optimize the Washing Protocol
The sequence and conditions of the aqueous washes are important for minimizing contact time with potentially hydrolytic conditions.
-
Initial Diagnosis: Is the workup procedure lengthy? Is the ester in contact with aqueous solutions for an extended period?
-
Recommended Solution: Streamline the workup process.
-
Dilute and Extract: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and transfer it to a separatory funnel.
-
Neutralize with Care: Add cold, saturated aqueous NaHCO₃ solution. Gently agitate the separatory funnel, venting frequently to release any CO₂ gas that evolves. Avoid vigorous shaking which can lead to emulsion formation.
-
Wash Quickly: Separate the layers promptly. Wash the organic layer sequentially with cold water and then with brine (saturated aqueous NaCl solution) to remove residual water and inorganic salts.[1][2]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Step 3: Consider a Non-Aqueous Workup
In cases where the ester is extremely sensitive to hydrolysis, a non-aqueous workup can be an effective alternative.
-
Initial Diagnosis: Does significant hydrolysis still occur even with a carefully controlled aqueous workup?
-
Recommended Solution:
-
Quench with a Solid Base: After cooling the reaction mixture, add a solid, mild base such as sodium bicarbonate or potassium carbonate powder directly to the organic solution to neutralize the acid catalyst. Stir until the gas evolution ceases.
-
Filter: Filter the mixture to remove the solid salts.
-
Concentrate: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
-
Data Presentation
| pH Range | Condition | Relative Rate of Hydrolysis | Recommendation |
| < 4 | Acidic | High | Avoid prolonged exposure. Neutralize promptly with a mild base. |
| 4 - 6 | Slightly Acidic | Low | Generally the most stable range for esters. |
| 6 - 8 | Neutral | Low | Ideal for aqueous washes after neutralization. |
| > 8 | Basic | High | Avoid strong bases. Use mild bases like NaHCO₃ for neutralization. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Fischer Esterification
This protocol is suitable for the workup of a Fischer esterification reaction to synthesize this compound from 3-(4-chlorophenyl)propanoic acid and ethanol, using an acid catalyst (e.g., H₂SO₄).
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with 2-3 volumes of ethyl acetate.
-
Neutralization: Transfer the diluted mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate with gentle swirling. Vent the funnel frequently to release the pressure from CO₂ evolution. Continue adding the bicarbonate solution until gas evolution ceases.
-
Extraction: Shake the separatory funnel, allow the layers to separate, and remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with an equal volume of deionized water and then with an equal volume of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Non-Aqueous Workup
This protocol is recommended for esters that are highly susceptible to hydrolysis.
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature.
-
Neutralization: While stirring, carefully add solid sodium bicarbonate in small portions to the reaction mixture. Continue addition until gas evolution ceases.
-
Filtration: Filter the mixture through a pad of celite to remove the solid salts. Wash the filter cake with a small amount of the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Mechanisms of acid and base-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for preventing hydrolysis during workup.
Caption: Decision tree for selecting an appropriate workup procedure.
References
Minimizing dimer ether formation in chloromethyl compound reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize the formation of dimer ether impurities in reactions involving chloromethyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimer ether formation in reactions with chloromethyl compounds?
Dimer ether formation is a common side reaction that occurs when a chloromethyl compound (R-CH₂Cl) reacts with an alcohol or phenoxide nucleophile. The primary cause is the unintended generation of a hydroxymethyl species (R-CH₂OH) in situ. This can happen in two main ways:
-
Hydrolysis: Trace amounts of water in the reaction mixture can hydrolyze the starting chloromethyl compound to form an alcohol.
-
Competitive Reaction: If the desired product is an alcohol, it can act as a nucleophile.
This newly formed alcohol (R-CH₂OH) is nucleophilic and can attack another molecule of the electrophilic chloromethyl compound, leading to a Williamson ether synthesis-type reaction that forms a symmetrical dimer ether (R-CH₂-O-CH₂-R).[1] This process is often exacerbated by the basic conditions required for the primary reaction.
Q2: How can I detect and quantify dimer ether impurities?
Detecting and quantifying dimer impurities requires analytical techniques that can separate compounds of similar polarity. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for separating the desired product from the dimer impurity. Developing a gradient method is often necessary for good resolution.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for both detecting and identifying the impurity.[2] The mass-to-charge ratio (m/z) of the protonated molecular ion of the dimer can confirm its presence.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent method for separation and identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the impurity after isolation, confirming the symmetrical nature of the dimer ether.[2]
Q3: What are the key experimental factors that influence dimer formation?
Four process parameters significantly affect the yield of dimer ethers: (1) reaction temperature, (2) presence of water, (3) choice and amount of base, and (4) solvent selection.[5] Controlling these factors is critical for minimizing the side reaction.
Troubleshooting Guide
Issue 1: Significant Dimer Formation is Observed
If you are observing a high percentage of dimer ether byproduct, a systematic check of your reaction conditions is necessary. The following workflow and detailed points can help you troubleshoot the issue.
1. Water Contamination:
-
Problem: Water is a key culprit, as it hydrolyzes the chloromethyl compound to an alcohol, which is the precursor to the dimer.[5]
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from entering the system.[6]
2. Choice of Base:
-
Problem: Strong, sterically unhindered bases like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) can promote the side reaction.[6][7] Strong bases readily deprotonate any alcohol present, increasing its nucleophilicity and accelerating dimer formation.
-
Solution:
-
Weaker Bases: Switch to a milder base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[7]
-
Stoichiometry: Use the minimum required amount of base (e.g., 1.1-1.2 equivalents) to avoid excess basicity that can favor side reactions.[8]
-
Phase Transfer Catalysis (PTC): Employing PTC with inorganic bases like NaOH or carbonates can be highly effective.[9] The catalyst transports the nucleophile into the organic phase, often allowing for milder conditions and reducing side reactions.[10]
-
3. Reaction Temperature:
-
Problem: Higher temperatures can increase the rate of the dimer-forming side reaction. It has been found that lowering the reaction temperature can markedly decrease the formation of bis-ethers without significantly affecting the rate of the desired product formation.[5]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor the reaction's progress by TLC or LC-MS before deciding to apply heat.[7]
4. Solvent Selection:
-
Problem: The choice of solvent can influence reaction pathways. Protic solvents (like ethanol) can participate in the reaction, while some non-polar solvents may not adequately solvate the nucleophile.
-
Solution: Polar aprotic solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally good choices as they facilitate Sₙ2 reactions while minimizing side reactions.[7][11]
Quantitative Data Summary
The choice of reaction parameters can have a substantial impact on product distribution. The following table summarizes hypothetical outcomes based on common troubleshooting adjustments.
| Parameter Adjusted | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dimer Ether Yield (%) |
| Baseline | NaH | THF | 60 | 65% | 30% |
| Lower Temperature | NaH | THF | 25 | 78% | 15% |
| Change Base | K₂CO₃ | DMF | 60 | 85% | <5% |
| PTC Conditions | NaOH (50% aq.) | Toluene | 40 | 92% | <2% |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation with Minimized Dimer Formation
This protocol is a general guideline for the reaction of a phenol (B47542) or alcohol with a chloromethyl compound using a mild base.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol/phenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to a flask containing anhydrous DMF.
-
Reagent Addition: Stir the suspension at room temperature. Add the chloromethyl compound (1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) while monitoring its progress by TLC or LC-MS.[8]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the inorganic base.[7]
-
Extraction: Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with water (3x) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Analytical Method for Dimer Detection by LC-MS
This protocol outlines a general method for detecting dimer impurities.
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-1000.
-
-
Analysis: Analyze the resulting chromatogram. The dimer ether will typically be more retained (have a longer retention time) than the desired product due to its higher molecular weight and lipophilicity. Confirm its identity by extracting the ion corresponding to its expected [M+H]⁺ mass.[3]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dimer impurity identification in darifenacin hydrobromide. [wisdomlib.org]
- 3. WO2017013079A1 - Dimer impurities of apixaban and method to remove them - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. US3884982A - Process for preparing chloromethyl methyl ether - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting poor separation on TLC for Ethyl 3-(4-chlorophenyl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC), with a specific focus on the analysis of Ethyl 3-(4-chlorophenyl)propanoate.
Troubleshooting Guide: Poor Separation of this compound
Poor separation is a common issue in TLC analysis. This guide provides a structured approach to diagnosing and resolving separation problems.
Q1: My spots are streaking or elongated on the TLC plate. What should I do?
A1: Streaking is often caused by overloading the sample on the plate.[1][2][3][4]
-
Solution: Prepare a more dilute solution of your sample and re-spot it on the TLC plate.[2][4] For this compound, if you are dissolving it in a solvent like dichloromethane (B109758) or ethyl acetate (B1210297), try reducing the concentration.
-
Additional Considerations:
-
Highly polar compounds can sometimes streak. While this compound is not extremely polar, impurities in the sample might be.
-
For acidic or basic compounds, adding a small amount of acetic acid or triethylamine (B128534) (0.1–2.0%) to the mobile phase can improve spot shape.[2]
-
Q2: The spots for my compound and impurities are not well-separated (i.e., they have very similar Rf values). How can I improve the separation?
A2: Poor resolution between spots is typically due to an inappropriate solvent system.[1][5] The polarity of the mobile phase needs to be adjusted to effectively differentiate between the components of the mixture.
-
Solution: The key is to modify the mobile phase (eluent). For a compound like this compound, a common starting solvent system is a mixture of hexane (B92381) and ethyl acetate.[5]
-
If spots are too close to the baseline (low Rf): Your eluent is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).[2] For example, if you used a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture.
-
If spots are too close to the solvent front (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent.[2] For instance, if you used a 7:3 hexane:ethyl acetate mixture, try an 8:2 or 9:1 mixture.
-
Try a different solvent system: Sometimes, changing the solvents entirely can improve separation by altering the selectivity.[6] You could try substituting ethyl acetate with another moderately polar solvent like dichloromethane or diethyl ether in your mixture with hexane.
-
Q3: I don't see any spots on my developed TLC plate after visualization. What went wrong?
A3: There are several potential reasons for not observing any spots.
-
Insufficient Sample Concentration: The amount of compound spotted might be too low to be detected.[3]
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[3] Alternatively, prepare a more concentrated sample solution.
-
-
Improper Visualization Technique: this compound has a chlorophenyl group, which should make it visible under UV light (254 nm).[5]
-
Solution: Ensure the UV lamp is functioning correctly. If your compound is not UV-active, or if you suspect certain impurities are not, you may need to use a chemical staining method (e.g., potassium permanganate (B83412) or iodine vapor).[4]
-
-
Sample Volatility: Highly volatile compounds may evaporate from the plate during development. This is less likely for this compound under standard conditions.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent pool instead of moving up the plate.[3][4]
Frequently Asked Questions (FAQs) for TLC
Q4: Why is the solvent front running unevenly or crookedly?
A4: An uneven solvent front can be caused by several factors:
-
The adsorbent on the TLC plate may have flaked off at the edges.
-
The plate might be touching the side of the developing chamber or the filter paper used for saturation.[3]
-
The bottom of the TLC plate may not be level with the bottom of the chamber.
Q5: I see unexpected spots on my TLC plate. Where did they come from?
A5: Extraneous spots can be introduced through contamination.
-
Accidentally dropping or splashing an organic compound onto the plate.[4]
-
Touching the face of the TLC plate with your fingers can transfer oils and other substances. Always handle TLC plates by their edges.
Q6: Why should I use a pencil and not a pen to draw the baseline?
A6: The ink from a pen contains organic dyes that can dissolve in the mobile phase and travel up the TLC plate, creating additional, confusing spots.[3] A pencil uses graphite, which is inert and will not move with the solvent.
Quantitative Data Summary
The following table provides a general guide to selecting a starting solvent system for a moderately polar compound like this compound on a standard silica (B1680970) gel TLC plate. The goal is to achieve an Rf value between 0.2 and 0.8 for the compound of interest.
| Solvent System (v/v) | Polarity | Expected Rf for this compound | Application Notes |
| 95:5 Hexane:Ethyl Acetate | Low | Low | Good starting point if the compound is expected to be relatively non-polar. |
| 80:20 Hexane:Ethyl Acetate | Medium-Low | Moderate | A commonly used system for esters of this type.[5] |
| 70:30 Hexane:Ethyl Acetate | Medium | Moderate-High | Use if the compound has a low Rf in less polar systems. |
| 90:10 Toluene:Ethyl Acetate | Medium | Moderate | Toluene can offer different selectivity compared to hexane. |
| 100% Dichloromethane | Medium | Variable | Can be used alone or in combination with other solvents. |
Experimental Protocol: TLC of this compound
This protocol outlines the steps for performing a TLC analysis of this compound.
1. Plate Preparation:
-
Obtain a silica gel 60 F254 TLC plate.
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.
-
Mark the lanes for each sample you will spot.
2. Sample Preparation:
-
Prepare a dilute solution of your crude or purified this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1-2 mg/mL).
3. Spotting:
-
Dip a capillary tube into your sample solution.
-
Lightly and briefly touch the end of the capillary tube to the origin line on the TLC plate in the designated lane. The goal is to create a small, concentrated spot, typically 1-2 mm in diameter.
-
Allow the solvent to completely evaporate. If necessary, you can re-spot in the same location to increase the concentration, ensuring the solvent dries between applications.[3]
4. Development:
-
Prepare the mobile phase (e.g., 8:2 hexane:ethyl acetate) and pour it into a developing chamber to a depth of about 0.5 cm.
-
Line the chamber with a piece of filter paper, allowing it to become saturated with the solvent vapor to ensure a saturated atmosphere.[7]
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[3][4]
-
Seal the chamber and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
5. Visualization:
-
Allow the solvent to evaporate from the plate in a fume hood.
-
Visualize the separated spots under a UV lamp (254 nm). The spots should appear as dark patches against the fluorescent background.[5]
-
Circle the spots with a pencil while they are visible under the UV light.
6. Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Visualizations
Caption: Troubleshooting workflow for poor TLC separation.
Caption: Key factors influencing TLC separation quality.
References
Technical Support Center: Optimizing Solvent Systems for Aromatic Ester Purification
This technical support center provides researchers, scientists, and drug development professionals with concise troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aromatic esters.
Frequently Asked Questions (FAQs)
Q1: What is the first step to optimize a solvent system for column chromatography?
A1: The first step is to perform a screening using Thin-Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired aromatic ester.[1] This Rf value typically ensures good separation on a column. An ideal system will also show a clear separation (a difference in Rf of at least 0.2) between the ester and any impurities.[1]
Q2: My aromatic ester and the starting alcohol are co-eluting during column chromatography. What should I do?
A2: Co-elution of esters and their corresponding alcohols is common due to similar polarities. To improve separation, you can:
-
Adjust Polarity: Systematically alter the ratio of your polar and non-polar solvents. For a common hexane (B92381)/ethyl acetate (B1210297) system, try creating a shallower gradient by increasing the ethyl acetate percentage in smaller increments.
-
Change Solvent Selectivity: If adjusting polarity fails, substitute one of the solvents. For instance, you could replace ethyl acetate with dichloromethane (B109758) or hexane with toluene. Different solvents interact uniquely with the stationary phase and your compounds, which can alter the elution order.
-
Modify the Stationary Phase: If using standard silica (B1680970) gel, consider switching to alumina, which may offer different selectivity for your compounds.
Q3: How do I choose the best solvent for recrystallizing my solid aromatic ester?
A3: The ideal recrystallization solvent is one in which your aromatic ester has high solubility at elevated temperatures but low solubility at room or cooler temperatures.[2] Conversely, the impurities should either be completely soluble at all temperatures or insoluble in the hot solvent. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers (e.g., ethyl acetate for esters).[3]
Q4: Can I use an alcohol like ethanol (B145695) or methanol (B129727) to recrystallize my ester?
A4: It is critical to avoid using alcohols other than the one from which the ester was derived. Using a different alcohol (e.g., recrystallizing an ethyl ester from methanol) can lead to transesterification, where the alcohol solvent reacts with your ester, creating a new ester as an impurity. Non-hydroxylic solvents like toluene, hexane, or ethyl acetate are generally safe choices.
Q5: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A5: "Oiling out" occurs when the solid melts before it dissolves, or when it comes out of solution as a liquid above its melting point.[4][5] This often happens if the compound is very impure or if the solution cools too quickly. To resolve this, you can:
-
Re-heat the solution and add a small amount of additional solvent to ensure the compound stays dissolved longer as it cools.[4]
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process, which favors the formation of crystals over oil.[5]
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.[5]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Inappropriate solvent system polarity.- Column overload (too much sample).- Column was packed improperly or has channels. | - Use TLC to find an optimal solvent system (Rf of 0.25-0.35).[1]- Try changing one of the solvents to alter selectivity (e.g., hexane/ethyl acetate to toluene/ethyl acetate).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly as a slurry without air bubbles.[6] |
| Streaking or Tailing of Spots | - Sample is too concentrated.- Sample is not fully soluble in the eluent.- Stationary phase is too acidic/basic. | - Dilute the sample before loading onto the TLC plate or column.[2]- Add a small amount of a more polar solvent to the sample to ensure complete dissolution before loading.- For acidic or basic compounds, add a small percentage (~1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[7] |
| Low Product Recovery | - Product is strongly adsorbed to the silica gel.- Product is too soluble in the eluent and elutes with the solvent front.- Loss during solvent removal. | - Gradually increase the polarity of the solvent system during elution (gradient elution).- Start with a less polar solvent system.- Use a rotary evaporator with controlled temperature and pressure to avoid loss of volatile esters. |
Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | - Melting point of the ester is lower than the solvent's boiling point.[5]- Solution is cooling too rapidly.- High concentration of impurities.[8] | - Use a lower-boiling point solvent.- Add more solvent to lower the saturation temperature and cool the solution slowly.[5]- Attempt to purify via chromatography first to remove significant impurities. |
| No Crystals Form Upon Cooling | - Too much solvent was used.[5]- The solution is supersaturated and requires nucleation.[5] | - Boil off some of the solvent to concentrate the solution and attempt to cool again.[5]- Scratch the inner surface of the flask with a glass rod.[5]- Add a "seed crystal" of the pure compound, if available.[5]- Cool the solution in an ice bath to further decrease solubility.[9] |
| Low Recovery of Crystals | - The compound has significant solubility in the cold solvent.- Too much solvent was used for the initial dissolution.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtering.- Use the absolute minimum amount of hot solvent needed for dissolution.[10]- Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing on the filter paper. |
Data Presentation
Table 1: Properties of Common Solvents for Aromatic Ester Purification
| Solvent | Relative Polarity | Boiling Point (°C) | Notes |
| n-Hexane | 0.009 | 69 | Very non-polar, good for initial elution of non-polar impurities.[11][12] |
| Toluene | 0.099 | 111 | Non-polar aromatic solvent, offers different selectivity than alkanes.[11][13] |
| Dichloromethane (DCM) | 0.309 | 40 | Medium polarity, good solvent for many organic compounds.[11][13] |
| Diethyl Ether | 0.117 | 35 | Slightly polar, very volatile.[11][12] |
| Ethyl Acetate (EtOAc) | 0.228 | 77 | Medium polarity, common polar component in chromatography.[11][13] |
| Acetone | 0.355 | 56 | Polar, can be a good recrystallization solvent.[11][12] |
| 2-Propanol (IPA) | 0.546 | 82 | Polar protic solvent. Use with caution to avoid transesterification.[14][15] |
| Methanol (MeOH) | 0.762 | 65 | Very polar. Can dissolve silica gel at >10% concentration in eluent.[12][16] |
Relative polarity values are normalized, with water being 1.000.[11]
Experimental Protocols
Protocol 1: Solvent System Screening using Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of your crude aromatic ester in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the dissolved sample onto the baseline of a TLC plate (typically silica gel). Ensure the spot is small and concentrated.[2]
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system. The solvent level should be below the baseline.[1] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp. Circle all visible spots.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system polarity to achieve an Rf of 0.25-0.35 for the desired ester. To increase Rf, increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).[6] Pour the slurry into the column, tapping gently to ensure even packing without air bubbles.[6] Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude ester in a minimal amount of the eluent.[17] Carefully add the sample solution to the top of the column. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[18]
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top to achieve a steady flow rate.[19]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[17]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure aromatic ester.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified ester.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests (see FAQs).
-
Dissolution: Place the crude solid ester in an Erlenmeyer flask. Add the minimum amount of hot (near boiling) solvent required to completely dissolve the solid.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[20]
-
Drying: Allow the crystals to dry completely on the filter paper with continued suction, or transfer them to a watch glass to air dry.
Visualizations
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 13. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]
- 14. scribd.com [scribd.com]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. How to set up and run a flash chromatography column. [reachdevices.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. people.chem.umass.edu [people.chem.umass.edu]
Stability issues of Ethyl 3-(4-chlorophenyl)propanoate in storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 3-(4-chlorophenyl)propanoate during storage and experimentation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a tightly sealed container in a dry environment at -20°C. For short-term storage, 4°C is acceptable.[1] The compound should be protected from light and moisture to minimize degradation. The pure form of the compound is a light yellow to yellow liquid.[1]
Q2: What are the primary degradation pathways for this compound?
The most common degradation pathway for this compound, like other esters, is hydrolysis. This reaction involves the cleavage of the ester bond to form 3-(4-chlorophenyl)propanoic acid and ethanol. Hydrolysis can be catalyzed by both acidic and basic conditions. Other potential degradation pathways include oxidation and photodegradation, although these are generally less common for this class of compounds under proper storage conditions.
Q3: What are the visible signs of degradation?
Visible signs of degradation may include a change in color (e.g., darkening or significant deviation from the typical light yellow to yellow), the formation of a precipitate (which could be the less soluble 3-(4-chlorophenyl)propanoic acid), or the development of an unusual odor.
Q4: How can I check the purity of my stored this compound?
The purity of the compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a C18 column is a common and effective method for determining the purity and detecting any degradation products.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities.
Troubleshooting Guides
Issue 1: Observed Change in Physical Appearance (e.g., Color Change, Precipitation)
-
Possible Cause: Degradation of the compound, likely due to hydrolysis. The precipitate is likely 3-(4-chlorophenyl)propanoic acid, which is a solid at room temperature.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze a sample of the material using HPLC or GC-MS to identify and quantify the parent compound and any degradation products.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (sealed, dry, and at the appropriate temperature). Check for any breaches in the container seal that might have allowed moisture to enter.
-
Purification: If the degradation is minor, the compound may be purified by column chromatography or distillation. However, for critical applications, using a fresh, un-degraded lot is recommended.
-
Future Prevention: Strictly adhere to recommended storage conditions. For solutions, prepare them fresh and use them promptly. If solutions need to be stored, keep them at low temperatures and protect them from light.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause 1: Degradation of the stock compound. The actual concentration of the active compound may be lower than expected, leading to reduced efficacy or altered kinetics in your experiments.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your stock of this compound using a suitable analytical method like HPLC.
-
Use a Fresh Sample: If degradation is confirmed, repeat the experiment with a new, unopened vial of the compound.
-
Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use.
-
-
Possible Cause 2: Instability in the experimental medium. The compound may be degrading in your experimental buffer or solvent system, especially at non-neutral pH or elevated temperatures.
-
Troubleshooting Steps:
-
Assess Stability in Medium: Perform a time-course study by incubating this compound in your experimental medium under the same conditions as your assay (e.g., temperature, pH) and analyze samples at different time points by HPLC to monitor for degradation.
-
Adjust Experimental Conditions: If instability is detected, consider adjusting the pH of your buffer to be closer to neutral, if your experiment allows. Minimize the incubation time at elevated temperatures.
-
Consider Formulation: For in vivo studies, the formulation can significantly impact stability. Ensure the chosen vehicle is compatible with the compound.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Shelf Life
| Storage Condition | Purity Form | Expected Shelf Life |
| -20°C | Pure | Up to 3 years |
| 4°C | Pure | Up to 2 years |
| In Solvent (-80°C) | Solution | Up to 6 months |
| In Solvent (-20°C) | Solution | Up to 1 month |
Data is based on typical supplier recommendations and may vary. It is always best to consult the product-specific documentation.[1]
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Stress Condition | Primary Degradation Product(s) | Analytical Detection Method |
| Hydrolysis | Acidic or Basic pH, Moisture | 3-(4-chlorophenyl)propanoic acid, Ethanol | HPLC, GC-MS, NMR |
| Oxidation | Oxidizing agents | Oxidized aromatic ring derivatives | LC-MS, GC-MS |
| Photodegradation | Exposure to UV light | Various photolytic products | LC-MS, GC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Testing
This protocol provides a general method for the analysis of this compound and its primary hydrolysis product.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Gradient: Start with 40% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 50 µg/mL) with the initial mobile phase composition.
-
To analyze for degradation, the sample can be subjected to stress conditions (e.g., heated with dilute acid or base) and then neutralized and diluted for injection.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Primary degradation pathway of the compound.
References
Technical Support Center: Resolving Co-eluting Impurities in HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in HPLC?
A1: Peak co-elution occurs when two or more different compounds are not adequately separated and elute from the HPLC column at the same or very similar times, resulting in overlapping chromatographic peaks.[1][2] This is a critical issue in quantitative analysis as it prevents accurate peak area integration, leading to unreliable measurements of an analyte's concentration.[1] A resolution value (Rs) of greater than 1.5 is generally considered baseline separation.[3]
Q2: How can I detect co-eluting peaks?
A2: The first signs of co-elution are often asymmetrical peaks, such as those with shoulders, fronting, or tailing.[2][4] If you have a Diode Array Detector (DAD), you can assess peak purity by comparing the UV-Vis spectra across the peak (upslope, apex, and downslope).[4][5] If the spectra are not identical, a co-eluting impurity is likely present.[2][4] For definitive confirmation, an HPLC system coupled with a mass spectrometer (MS) can be used to monitor the mass-to-charge ratio (m/z) across the peak; multiple m/z values under a single peak confirm co-elution.[2][5]
Q3: What are the main factors that affect peak resolution?
A3: Peak resolution is primarily governed by three factors as described by the resolution equation: the retention factor (k), selectivity (α), and column efficiency (N).[6][7]
-
Retention factor (k) relates to how long an analyte is retained on the column.[2][7]
-
Selectivity (α) is the measure of the separation between two analytes and is influenced by the chemistry of the mobile and stationary phases.[2][7]
-
Column efficiency (N) refers to the sharpness or narrowness of the peaks.[4]
Q4: What is a good starting point for troubleshooting co-elution?
A4: A systematic approach is crucial. Start by confirming co-elution using peak shape analysis and a DAD or MS detector.[5] Then, proceed to methodically adjust chromatographic parameters one at a time.[8] The most powerful variables to adjust for improving resolution are typically the mobile phase composition and the stationary phase chemistry, as these have the greatest impact on selectivity (α).[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving co-eluting impurities.
Step 1: Initial Assessment and Confirmation
Q: My chromatogram shows a distorted or broad peak. How do I confirm it's due to co-elution?
A: First, carefully examine the peak shape for any signs of asymmetry, such as shoulders or excessive tailing, which can indicate hidden impurities.[2] The most reliable methods for confirmation involve advanced detectors:
-
Diode Array Detector (DAD): Perform a peak purity analysis. The software can compare spectra across the peak; a lack of homogeneity suggests co-elution.[4]
-
Mass Spectrometry (MS): An MS detector can identify different m/z values across a single chromatographic peak, providing definitive evidence of co-eluting compounds.[2]
Step 2: Method Optimization Strategies
The following workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Q: How should I adjust the mobile phase to improve separation?
A: Modifying the mobile phase is one of the most effective ways to alter selectivity.[6]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa.[6] These solvents have different properties and can change the elution order of compounds.[3]
-
Adjust Mobile Phase Strength (%B): In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times, which may improve the separation of closely eluting peaks.[7]
-
Modify pH: For ionizable compounds, adjusting the mobile phase pH can significantly alter retention times and selectivity.[9] A small change in pH can have a large effect, especially if the mobile phase pH is close to the analyte's pKa.[9] It is often best to work at a pH that is at least 2 units away from the pKa of your analytes to ensure they are in a single ionic form.
Q: When should I optimize the gradient program?
A: If adjusting the mobile phase composition doesn't provide adequate resolution, optimizing the gradient is the next logical step.[10]
-
Shallow Gradient: To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute.[3][11] For example, if the peaks elute between 10 and 12 minutes, you can flatten the gradient during this time segment.[3]
-
Scouting Gradient: If you are developing a new method, start with a wide "scouting" gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution times of your compounds.[3] This allows you to create a more focused gradient for subsequent runs.[3]
Q: Can changing the column temperature resolve co-eluting peaks?
A: Yes, temperature can be a powerful tool for adjusting selectivity, especially for compounds with similar chemical structures or when ionic compounds are present.[12][13]
-
Increasing Temperature: Generally, higher temperatures decrease solvent viscosity and reduce retention times.[12] This can also increase column efficiency and sometimes alter peak spacing enough to achieve separation.[6][14]
-
Decreasing Temperature: Lowering the temperature increases retention and may improve resolution for some closely eluting compounds.[12] Even subtle temperature changes of ±2°C can shift selectivity.[12]
Q: What is the impact of changing the stationary phase?
A: Changing the column's stationary phase is the most powerful way to alter selectivity, especially when other method adjustments fail.[6] If you are using a standard C18 column, consider switching to a column with a different chemistry that can offer alternative interactions.[6]
-
Phenyl-Hexyl: Good for compounds with aromatic rings.
-
Cyano (CN): Can be used in both reversed-phase and normal-phase modes and offers different selectivity for polar compounds.[6]
-
Polar-Embedded Group: These columns provide alternative selectivity for polar and hydrogen-bonding compounds.[15]
Caption: Decision tree for selecting an alternative column chemistry.
Data Presentation
Table 1: Impact of Chromatographic Parameter Adjustments on Resolution
| Parameter Adjusted | Primary Effect On | Typical Outcome for Resolution | Considerations |
| Mobile Phase Strength | Retention Factor (k) | Decreasing organic % increases retention, potentially improving separation.[7] | May significantly increase run time. |
| Mobile Phase pH | Selectivity (α) | Drastically changes retention and selectivity for ionizable compounds.[9] | Requires careful buffering; column stability at pH extremes must be considered. |
| Organic Modifier Type | Selectivity (α) | Can change peak elution order and spacing.[6] | May require re-validation of the method. |
| Gradient Slope | Retention Factor (k) & Selectivity (α) | A shallower gradient increases separation time between peaks.[3][10] | Can lead to wider peaks and longer analysis times. |
| Column Temperature | Selectivity (α) & Efficiency (N) | Can alter peak spacing and improve efficiency by reducing viscosity.[12][14] | Analyte stability at higher temperatures is a concern. |
| Flow Rate | Efficiency (N) | Lowering the flow rate can increase efficiency and improve resolution.[8] | Directly impacts analysis time. |
| Stationary Phase | Selectivity (α) | Provides the most significant change in selectivity by altering chemical interactions.[6] | Requires purchasing a new column and significant method redevelopment. |
| Column Particle Size | Efficiency (N) | Smaller particles lead to sharper peaks and better resolution.[6] | Results in higher backpressure. |
Experimental Protocols
Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Peaks
This protocol outlines a systematic approach to developing a robust HPLC method to separate co-eluting impurities.
-
Initial Conditions & Scouting Gradient:
-
Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.[3]
-
Detector: UV detector set at an appropriate wavelength for your analytes.[3]
-
Procedure: Run a fast, broad "scouting" gradient from 5% to 95% B over 15-20 minutes to determine the approximate elution times of all compounds.[3][10]
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient.[3]
-
If peaks are clustered, flatten the gradient slope around the elution region of the co-eluting peaks. For example, if peaks elute where the mobile phase is 40-50% B, change the gradient to run from 40% to 50% B over a longer period (e.g., 10-15 minutes).[11]
-
-
Mobile Phase Selectivity Adjustment:
-
pH Adjustment (for ionizable compounds):
-
If dealing with acidic or basic analytes and peak shape is poor, adjust the pH of Mobile Phase A.[3]
-
Prepare mobile phases with different pH values (e.g., pH 2.5, 3.5, 6.0, 7.0) using appropriate buffers (e.g., phosphate, acetate) to find the optimal pH for separation and peak shape.[9][10] Ensure the chosen pH is within the stable range for your column.
-
-
Temperature and Flow Rate Fine-Tuning:
-
Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize run time and resolution further.[3]
-
Test temperatures between 25°C and 50°C to see the effect on selectivity.[15]
-
Slightly reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can sometimes provide the final improvement needed for baseline resolution.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. mastelf.com [mastelf.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. coeluting or comigrating impurities - Chromatography Forum [chromforum.org]
Mass spectrometry fragmentation pattern troubleshooting for chlorinated compounds
Welcome to the technical support center for mass spectrometry analysis of chlorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the fragmentation patterns of these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most characteristic feature of a chlorinated compound in a mass spectrum?
A1: The most definitive feature is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which are approximately in a 3:1 ratio.[1][2][3] This results in a characteristic M+2 peak, where 'M' is the mass of the ion containing only ³⁵Cl. For a compound with a single chlorine atom, you will observe a peak at M and another peak at M+2 with an intensity that is about one-third of the M peak.[1][3]
Q2: How does the isotopic pattern change with multiple chlorine atoms?
A2: The presence of multiple chlorine atoms leads to more complex isotopic patterns. The number of peaks in the isotopic cluster will be n+1, where 'n' is the number of chlorine atoms. The relative intensities of these peaks (M, M+2, M+4, etc.) follow a predictable pattern based on the statistical probability of the different isotope combinations. For example, a compound with two chlorine atoms will exhibit an M, M+2, and M+4 peak cluster with an approximate intensity ratio of 9:6:1.[1][4]
Q3: Why am I not seeing the expected 3:1 isotopic ratio for my monochlorinated compound?
A3: Several factors can distort the expected 3:1 isotopic ratio. One common reason is the contribution of the natural abundance of ¹³C to the M+1 and (M+2)+1 peaks, especially in molecules with a large number of carbon atoms.[5] Co-eluting compounds or background noise can also interfere with the isotopic cluster.[6] In some cases, particularly with high-resolution mass spectrometers, the instrument's resolving power may not be sufficient to separate the chlorinated isotopic peaks from other isobaric interferences.
Q4: What are the common fragmentation pathways for chlorinated compounds under Electron Ionization (EI)?
A4: Under EI, chlorinated compounds typically undergo fragmentation through several key pathways:
-
Loss of a chlorine atom: A common fragmentation is the cleavage of a C-Cl bond, resulting in the loss of a chlorine radical (•Cl).[7]
-
Loss of HCl: Elimination of a neutral hydrogen chloride molecule is another frequent fragmentation pathway.
-
Sequential loss of chlorine: For polychlorinated compounds, the sequential loss of multiple chlorine atoms is often observed.[8]
-
Rearrangement reactions: In some cases, rearrangement reactions, such as the McLafferty rearrangement in carbonyl-containing chlorinated compounds, can occur.[9]
Q5: How does the ionization technique affect the fragmentation of chlorinated compounds?
A5: The choice of ionization technique significantly impacts the resulting mass spectrum.
-
Electron Ionization (EI): This is a "hard" ionization technique that imparts a large amount of energy to the molecule, leading to extensive fragmentation. This is useful for structural elucidation.[10]
-
Chemical Ionization (CI): This is a "soft" ionization technique that results in less fragmentation and often a more abundant molecular ion. This is advantageous for determining the molecular weight of the compound.[7][10]
-
Electron Capture Negative Ionization (ECNI): This technique is particularly sensitive for electrophilic compounds like chlorinated molecules. It can produce abundant molecular anions with minimal fragmentation, making it ideal for trace analysis.[8]
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal for Chlorinated Analyte
This guide provides a systematic approach to troubleshooting poor sensitivity when analyzing chlorinated compounds.
Caption: Troubleshooting workflow for poor sensitivity.
| Step | Action | Rationale |
| 1 | Check Instrument Tuning & Calibration | Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications. A poorly tuned instrument will result in low sensitivity and mass inaccuracies. |
| 2 | Inspect & Clean Ion Source | The ion source can become contaminated over time, leading to reduced ionization efficiency and poor signal. Regular cleaning is crucial. |
| 3 | Verify Sample Injection | Confirm that the sample is being introduced into the instrument correctly. Check for issues with the autosampler, syringe, or injection port. |
| 4 | Evaluate Chromatography | Poor chromatography, such as broad or tailing peaks, can lead to a decrease in signal intensity at the detector.[11] |
| 5 | Optimize GC Method | Adjust the gas chromatography parameters, including the temperature program and carrier gas flow rate, to ensure optimal separation and peak shape. |
| 6 | Consider Ionization Mode | For highly electronegative chlorinated compounds, switching to a more sensitive ionization mode like Electron Capture Negative Ionization (ECNI) can dramatically improve signal intensity.[8] |
Issue 2: Incorrect Isotopic Pattern Observed
This guide helps to diagnose and resolve issues with unexpected isotopic patterns for chlorinated compounds.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 4. whitman.edu [whitman.edu]
- 5. researchgate.net [researchgate.net]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. dioxin20xx.org [dioxin20xx.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. cromlab-instruments.es [cromlab-instruments.es]
Technical Support Center: Enhancing Ester Synthesis Conversion Rates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ester synthesis. Our focus is on enhancing reaction conversion rates for various esterification methods.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification reaction showing a low conversion rate?
A1: Low conversion in Fischer esterification is often due to the reversible nature of the reaction. The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that may not favor the products.[1][2] To enhance the conversion rate, it is crucial to shift the equilibrium to the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, the alcohol is used in excess as it is often less expensive and can also serve as the solvent.[1][3]
-
Removing water as it forms: Water is a byproduct, and its removal will drive the reaction forward according to Le Châtelier's principle.[3][4]
Q2: What are the most effective methods for removing water during Fischer esterification?
A2: Several techniques can be employed to remove water from the reaction mixture:
-
Azeotropic distillation using a Dean-Stark trap: This is a common and effective method where a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) is used. The azeotrope boils at a lower temperature, and upon condensation, the water separates from the immiscible solvent and is collected in the trap.[1]
-
Use of drying agents: Desiccants like molecular sieves can be added to the reaction mixture to absorb water as it is formed.[3]
-
Distillation: If the ester product has a significantly lower boiling point than the reactants and water, it can be distilled off as it forms, which also shifts the equilibrium.
Q3: My transesterification reaction is resulting in low yields and the formation of soap. What is causing this?
A3: Soap formation (saponification) is a common side reaction in base-catalyzed transesterification, and it significantly reduces the yield of the desired ester. This issue is primarily caused by:
-
High free fatty acid (FFA) content in the feedstock: FFAs react with the base catalyst to form soap and water.[5][6] For feedstocks with high FFA content (>0.5%), a two-step process involving an initial acid-catalyzed esterification to convert FFAs to esters is recommended before proceeding with transesterification.[5][6]
-
Presence of water in the reactants: Water can hydrolyze the triglycerides to form more free fatty acids, which then react with the base catalyst.[5] It is crucial to use anhydrous reactants and solvents.
Q4: What factors can lead to low conversion rates in biocatalytic esterification?
A4: Low yields in biocatalytic esterification can be attributed to several factors related to the enzyme and reaction conditions:
-
Enzyme deactivation: Enzymes are sensitive to temperature, pH, and the solvent used. High temperatures or extreme pH can denature the enzyme, leading to a loss of activity.[7] Certain organic solvents can also strip the essential water layer from the enzyme, causing inactivation.[7]
-
Water activity: While a small amount of water is essential for enzyme function, excess water can promote the reverse reaction (hydrolysis), reducing the net ester yield.[7]
-
Substrate or product inhibition: High concentrations of either the substrate (especially short-chain acids and alcohols) or the ester product can inhibit the enzyme's activity.[7]
Q5: How can I tell if my catalyst is deactivated, and what can be done about it?
A5: Catalyst deactivation can manifest as a stalled reaction or a significant decrease in the reaction rate over time. Common causes of deactivation include:
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[8]
-
Coking: In high-temperature reactions, carbonaceous materials can deposit on the catalyst surface, blocking active sites.[9]
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[8]
To mitigate deactivation, ensure high purity of reactants and solvents, and operate within the recommended temperature range for the catalyst.[10] For some heterogeneous catalysts, regeneration by washing or calcination may be possible.[8]
Troubleshooting Guides
Fischer Esterification: Low Conversion Rate
| Symptom | Possible Cause | Recommended Solution |
| Reaction stalls or reaches a low equilibrium conversion. | Equilibrium limitation. The reversible nature of the reaction prevents complete conversion. | 1. Increase the concentration of one reactant. Use a significant excess (5-10 fold) of the alcohol.[1]2. Remove water. Employ a Dean-Stark apparatus with an appropriate solvent (e.g., toluene) to azeotropically remove water.[1]3. Add a dehydrating agent. Use molecular sieves to sequester water as it is formed.[3] |
| Reaction is very slow. | Insufficient catalysis. The amount or activity of the acid catalyst is too low. | 1. Increase catalyst loading. Typical concentrations for H₂SO₄ or p-TsOH are 1-5 mol%.2. Use a stronger acid catalyst. Sulfuric acid is a common and effective catalyst.[1]3. Increase reaction temperature. Refluxing the reaction mixture is standard practice to increase the rate. |
| Formation of dark-colored byproducts. | Side reactions. High temperatures can lead to dehydration of the alcohol (forming ethers or alkenes) or other decomposition pathways. | 1. Optimize reaction temperature. Avoid excessively high temperatures.2. Choose a milder catalyst. If side reactions are problematic, consider a less aggressive catalyst. |
Transesterification: Low Yield and Emulsion Formation
| Symptom | Possible Cause | Recommended Solution |
| Low ester yield and formation of a thick, soapy emulsion. | Saponification. High free fatty acid (FFA) and/or water content in the oil feedstock is reacting with the base catalyst.[5][6] | 1. Pre-treat the feedstock. If FFA content is >0.5%, perform an acid-catalyzed esterification step first to convert FFAs to esters.[5][6]2. Dry the oil and alcohol. Ensure all reactants are anhydrous to prevent hydrolysis and subsequent saponification. |
| Incomplete conversion of triglycerides. | Insufficient catalyst or poor mixing. The catalyst concentration may be too low, or inadequate mixing is limiting the reaction between the oil and alcohol phases. | 1. Optimize catalyst concentration. For NaOH, 0.5-1.0 wt% is a typical range.[11]2. Ensure vigorous stirring. Use a mechanical stirrer to create a fine emulsion and maximize the interfacial area between the reactants. |
| Reaction is slow or does not go to completion. | Suboptimal reaction conditions. The temperature or alcohol-to-oil molar ratio may not be ideal. | 1. Adjust the temperature. The optimal temperature is typically just below the boiling point of the alcohol (e.g., 60-65 °C for methanol).[11]2. Use an excess of alcohol. A molar ratio of 6:1 (alcohol to oil) is commonly used to shift the equilibrium towards the products.[12] |
Biocatalytic Esterification: Low Activity
| Symptom | Possible Cause | Recommended Solution |
| Low or no enzyme activity. | Enzyme denaturation. The enzyme may have been exposed to temperatures or pH values outside its stability range. | 1. Verify optimal conditions. Check the supplier's specifications for the optimal temperature and pH for the lipase (B570770) being used.2. Use a suitable solvent. Choose a hydrophobic organic solvent that does not strip the essential water layer from the enzyme.[7] |
| Initial reaction rate is good but plateaus at a low conversion. | Product inhibition or equilibrium. The accumulation of the ester product may be inhibiting the enzyme, or the reaction has reached equilibrium. | 1. Consider in-situ product removal. Investigate techniques to remove the ester from the reaction medium as it is formed.2. Shift the equilibrium. Remove the water byproduct, for example, by using molecular sieves. |
| Inconsistent results between batches. | Variability in water activity. The amount of water in the reaction system is critical and can vary between experiments. | 1. Control water activity (a_w). Pre-equilibrate the enzyme and reactants in a controlled humidity environment to achieve the optimal water activity for the specific lipase.[7] |
Quantitative Data on Reaction Parameters
Table 1: Effect of Alcohol to Carboxylic Acid Molar Ratio on Fischer Esterification Yield
| Molar Ratio (Alcohol:Acid) | Approximate Yield (%) |
| 1:1 | 65 |
| 10:1 | 97 |
| 100:1 | 99 |
Data based on the esterification of acetic acid with ethanol.[1]
Table 2: Influence of Temperature on Transesterification Conversion
| Temperature (°C) | Conversion to Methyl Ester (%) after 1 hour |
| 50 | ~49 |
| 60 | ~70 |
| 65 | ~73 |
Data based on a specific transesterification reaction; actual values may vary.[13]
Table 3: Effect of Catalyst Loading on Esterification of Oleic Acid
| Catalyst Loading (wt%) | FAME Content (%) |
| 1 | < 60 |
| 2 | ~75 |
| 3 | ~90 |
| 4 | ~96 |
| 5 | < 95 |
Data for the esterification of oleic acid with methanol (B129727) using a specific biochar catalyst.[14]
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid with Methanol
Materials:
-
Benzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, magnetic stirrer and stir bar.
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add benzoic acid and an excess of methanol (e.g., 10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the mass of the carboxylic acid) to the flask while stirring.
-
Assemble a reflux condenser on the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - be cautious of CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl benzoate.
-
The product can be further purified by distillation if necessary.
Protocol 2: Base-Catalyzed Transesterification of a Triglyceride
Materials:
-
Vegetable oil (low FFA and water content)
-
Methanol (anhydrous)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) catalyst
-
Reaction vessel with a mechanical stirrer, heating and temperature control, and a reflux condenser.
-
Separatory funnel
Procedure:
-
Ensure the oil is dry by heating it to 100-110 °C under vacuum to remove any residual moisture.
-
Prepare the methoxide (B1231860) catalyst by dissolving the required amount of NaOH or KOH (typically 0.5-1.0 wt% of the oil) in anhydrous methanol. This should be done in a separate, dry container with stirring.
-
Heat the dry oil in the reaction vessel to the desired reaction temperature (e.g., 60 °C).
-
Once the oil is at temperature, add the prepared methoxide solution while stirring vigorously.
-
Maintain the temperature and stirring for the desired reaction time (typically 1-2 hours).
-
After the reaction is complete, stop the heating and stirring and transfer the mixture to a separatory funnel.
-
Allow the mixture to stand and separate into two layers: an upper layer of the ester (biodiesel) and a lower layer of glycerol (B35011).
-
Carefully drain off the glycerol layer.
-
The ester layer can then be washed with warm, slightly acidified water to remove any remaining catalyst and soap, followed by a final water wash.
-
Dry the washed ester over an anhydrous drying agent or by heating under vacuum to remove residual water and methanol.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in ester synthesis.
Caption: The equilibrium of Fischer esterification and methods to shift it.
Caption: A general experimental workflow for ester synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. brainly.com [brainly.com]
- 5. Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. jpme.journals.ekb.eg [jpme.journals.ekb.eg]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ethyl 3-(4-chlorophenyl)propanoate Analogs as Potential Anticancer Agents
Comparative Biological Activity
The cytotoxic potential of Ethyl 3-(4-chlorophenyl)propanoate analogs and related phenylpropanoic acid derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound, with lower values indicating higher activity. The following table summarizes the cytotoxic activities of several relevant compounds.
| Compound/Analog | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀ in µM) | Reference |
| Ethyl 3-aryl-2-propenoates (Cinnamates with dihydroxy functionality) | Various | Potent cytotoxicity | [1] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with oxime moiety | A549 | Low micromolar activity | [2] |
| Phenyl/naphthylacetyl pentanoic acid derivatives | Various | Sub-micromolar to low micromolar | [2] |
| Ethyl 3-[4-(chloromethyl)phenyl]propanoate | Not Specified | Reactive alkylating agent | [2] |
Note: The data presented here is from different studies, and direct comparison should be made with caution. IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values are common metrics for cytotoxicity.
Structure-Activity Relationship (SAR) Insights
Based on the available data for phenylpropanoic acid derivatives and related structures, several key structure-activity relationships can be inferred:
-
Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as the chloro group in the parent compound, can contribute to activity. The presence of dihydroxy groups on the aryl ring of cinnamates has been shown to be essential for their cytotoxicity.[1]
-
The Propanoate Moiety: Modifications to the three-carbon chain and the ethyl ester can modulate activity. For instance, the introduction of more complex heterocyclic moieties, as seen in the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, can lead to potent anticancer activity.[2]
-
Reactive Groups: The presence of a reactive group, such as the chloromethyl group in Ethyl 3-[4-(chloromethyl)phenyl]propanoate, suggests a mechanism of action involving covalent modification of biological targets.[2] This alkylating potential is a common strategy in the design of targeted inhibitors.
Experimental Protocols
General Synthesis of Ethyl 3-(substituted-phenyl)propanoate Analogs
A general method for the synthesis of Ethyl 3-(substituted-phenyl)propanoate analogs involves a Heck reaction between a substituted aryl halide and ethyl acrylate (B77674), followed by reduction of the resulting cinnamate (B1238496).
Step 1: Heck Reaction
A mixture of the substituted aryl bromide (1 equivalent), ethyl acrylate (1.2 equivalents), palladium(II) acetate (B1210297) (0.02 equivalents), tri(o-tolyl)phosphine (0.04 equivalents), and triethylamine (B128534) (1.5 equivalents) in a suitable solvent (e.g., acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the corresponding ethyl cinnamate derivative.
Step 2: Reduction
The ethyl cinnamate derivative (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a catalyst, such as palladium on carbon (10% w/w), under a hydrogen atmosphere. The reaction is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated to yield the desired Ethyl 3-(substituted-phenyl)propanoate analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic effects of the synthesized analogs can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye (MTT) to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.[2]
Procedure:
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizations
General Synthetic Workflow
Caption: General Synthetic Workflow for Analogs.
MTT Assay Workflow
Caption: MTT Assay Workflow.
Potential Signaling Pathway Inhibition
While the exact signaling pathways affected by this compound and its direct analogs are not extensively documented, compounds with similar structural features, such as those with reactive alkylating groups, can potentially interfere with DNA replication and repair pathways, leading to apoptosis.
Caption: Hypothesized Mechanism of Action.
References
A Comparative Guide: HPLC-UV vs. LC-MS/MS for the Quantification of Ethyl 3-(4-chlorophenyl)propanoate
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 3-(4-chlorophenyl)propanoate, a key building block in the synthesis of various pharmaceutical compounds, requires precise analytical methods for its measurement. This guide provides an objective comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
At a Glance: Method Comparison
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine analysis, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection and analysis in complex biological matrices.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL[1][2] | ~ 0.01 ng/mL[1] |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL[1][2] | ~ 0.03 ng/mL[1] |
| Specificity | High (Separates from impurities) | Very High (Mass-based detection)[3][4] |
Experimental Protocols
HPLC-UV Method
This method utilizes reverse-phase chromatography to separate this compound from potential impurities, followed by quantification using UV detection. Aromatic compounds like this compound are UV-active, making this a suitable detection method.[5]
Instrumentation and Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC system with a UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size[2][6][7] |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water[2] |
| Gradient | 20% Acetonitrile for 5 min, 20-80% Acetonitrile over 15 min, 80% Acetonitrile for 5 min[2] |
| Flow Rate | 1.0 mL/min[2][6][7] |
| Injection Volume | 10 µL[2] |
| Detection | UV at 225 nm[6][7][8] |
| Column Temperature | 30°C[2][6][7] |
| Run Time | 25 minutes[2] |
Preparation of Solutions:
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly and degas.[2]
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.[2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.[2][6]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.[2]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.[2][5]
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.[5]
-
Inject 10 µL of each standard and sample solution.[2]
-
Record the chromatograms and measure the peak area for the analyte.
-
Create a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations to determine the concentration in the samples.[2]
LC-MS/MS Method
This highly sensitive and specific method is ideal for quantifying low levels of this compound, especially in complex matrices like plasma.[1][9] The method involves protein precipitation to extract the analyte, followed by quantification using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[9]
Instrumentation and Chromatographic Conditions:
| Parameter | Value |
| LC-MS/MS System | LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1] |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B for 0.5 min, 10-90% B over 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, hold for 1.4 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined for this compound) |
| Column Temperature | 40°C |
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and a suitable internal standard (e.g., a deuterated analog) in methanol.[9]
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution with acetonitrile.[9]
-
Sample Preparation (Protein Precipitation): To a 100 µL plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.[10]
Workflow Diagrams
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound.
HPLC-UV is a reliable, cost-effective, and widely available technique that provides excellent accuracy and precision for routine analysis of relatively clean samples. Its limitations lie in its lower sensitivity compared to LC-MS/MS and potential for interference from co-eluting compounds that also absorb UV light.[11][12]
LC-MS/MS , on the other hand, offers unparalleled sensitivity and specificity due to its ability to differentiate compounds based on their mass-to-charge ratio.[3][4][13] This makes it the gold standard for bioanalysis and trace-level quantification in complex matrices where interferences are common.[3][14] However, the instrumentation is more expensive, and method development can be more complex.[3][15]
The selection of the most appropriate method will ultimately be guided by the specific analytical needs, including the required level of sensitivity, the complexity of the sample matrix, and budgetary considerations. For quality control of the pure substance or in simple formulations, HPLC-UV is often sufficient. For pharmacokinetic studies or the determination of trace impurities, the superior performance of LC-MS/MS is indispensable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 4. LC-MS-MS | Liquid Chromatography | EAG Laboratories [eag.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. eurolab.tr [eurolab.tr]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
A Comparative Analysis of the Biological Efficacy of Phenylpropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various phenylpropanoate derivatives, supported by experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of these compounds and in designing future studies. Phenylpropanoates, a class of organic compounds characterized by a phenyl ring attached to a propanoic acid moiety, are widely distributed in nature and have been the subject of extensive research due to their diverse pharmacological properties. This guide will delve into their anti-inflammatory, antioxidant, antimicrobial, and enzyme inhibitory activities.
Data Summary of Biological Activities
The following tables summarize the quantitative data on the biological activity of selected phenylpropanoate derivatives from various studies.
Table 1: Anti-inflammatory Activity of Phenylpropanoate Derivatives
| Compound | Assay | Model | Dose/Concentration | Inhibition (%) / IC₅₀ (µM) | Reference |
| S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) | Xylene-induced ear oedema | Mouse | 10 mg/kg (i.p.) | 31.1% inhibition | [1] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Carrageenan-induced paw edema | Wistar Rat | 20 mg/kg (i.p., single dose) | Significant reduction at 2h | [2] |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Carrageenan-induced paw edema | Wistar Rat | 10, 20, 40 mg/kg (i.p., 14 days) | Significant inhibition at all time points | [2] |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | LPS-stimulated cytokine release | Human PBMCs | - | IL-6: 0.85, IL-1β: 0.87, IL-8: 1.58, TNF-α: 1.22 | [3] |
| 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives | Cyclooxygenase Inhibition | Guinea pig polymorphonuclear leukocytes | - | Potent inhibition | [4] |
IC₅₀: Half maximal inhibitory concentration. i.p.: Intraperitoneal. LPS: Lipopolysaccharide. PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Antioxidant Activity of Phenylpropanoate Derivatives
| Compound | Assay | IC₅₀ (µM) / % Scavenging | Reference |
| Caffeic acid esters | ABTS radical scavenging | Significant activity | [5] |
| Caffeic acid esters | DPPH radical scavenging | Significant activity | [5] |
| Diphenylpropionamide derivative 3 (morpholine substituent) | ABTS radical scavenging | 78.19% scavenging | |
| Diphenylpropionamide derivative 8 (morpholine substituent) | ABTS radical scavenging | 71.4% scavenging | |
| Diphenylpropionamide derivative 4 (methoxybenzylmethyl substituent) | ABTS radical scavenging | 41.8% scavenging | |
| Diphenylpropionamide derivative 9 (methoxybenzylmethyl substituent) | ABTS radical scavenging | 33.93% scavenging |
ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). DPPH: 2,2-diphenyl-1-picrylhydrazyl.
Table 3: Antimicrobial Activity of Phenylpropanoate Derivatives
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Plicatin B | Streptococcus mutans | 31.2 | - | [6] |
| Plicatin B | Streptococcus sanguinis | 31.2 | - | [6] |
| Plicatin B | Streptococcus mitis | 31.2 | - | [6] |
| 2′,3′,7,8-tetrahydro-plicatin B (Compound 8) | Streptococcus mutans | 62.5 | - | [6] |
| 2′,3′,7,8-tetrahydro-plicatin B (Compound 8) | Streptococcus salivarius | 62.5 | - | [6] |
| 2′,3′,7,8-tetrahydro-plicatin B (Compound 8) | Streptococcus sobrinus | 62.5 | - | [6] |
| 2′,3′,7,8-tetrahydro-plicatin B (Compound 8) | Lactobacillus paracasei | 62.5 | - | [6] |
| 2′,3′,7,8-tetrahydro-plicatin B (Compound 8) | Streptococcus mitis | 31.2 | - | [6] |
| 2′,3′,7,8-tetrahydro-plicatin B (Compound 8) | Enterococcus faecalis | 125 | - | [6] |
| 2′,3′,7,8-tetrahydro-plicatin B (Compound 8) | Streptococcus sanguinis | 125 | - | [6] |
| 2-(4-substitutedmethylphenyl)propionic acid derivative 6l | Staphylococcus aureus | Promising activity | - | [7] |
MIC: Minimum Inhibitory Concentration. MBC: Minimum Bactericidal Concentration.
Table 4: Enzyme Inhibitory Activity of Phenylpropanoate Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a) | COX-2 | Potent inhibitor | - | [8] |
| 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4g) | COX-2 | Potent inhibitor | High | [8] |
| 3-(4-fluorophenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4h) | COX-2 | Potent inhibitor | - | [8] |
| 2-(4-substitutedmethylphenyl)propionic acid derivative 6h | COX-1 & COX-2 | Better than Ibuprofen | - | [7] |
| 2-(4-substitutedmethylphenyl)propionic acid derivative 6l | COX-1 & COX-2 | Better than Ibuprofen | - | [7] |
| 1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives | COX-2 | 0.07 - 0.22 | 170 - 703.7 | [8] |
COX: Cyclooxygenase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anti-inflammatory Assays
1. Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of compounds in vivo.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle (control) is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a specific period (e.g., 30 or 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.
-
The paw volume is measured immediately after carrageenan injection and at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
2. LPS-Stimulated Cytokine Release in Human PBMCs
This in vitro assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Procedure:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to stimulate cytokine production.
-
The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
The supernatant is collected, and the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay evaluates the free radical scavenging capacity of a compound.
-
Reagents: DPPH solution (e.g., 0.1 mM in methanol).
-
Procedure:
-
Different concentrations of the test compound are prepared in a suitable solvent (e.g., methanol).
-
A fixed volume of the DPPH solution is added to each concentration of the test compound.
-
The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common method to assess antioxidant activity.
-
Reagents: ABTS solution and potassium persulfate solution. The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.
-
Procedure:
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC₅₀ value is determined.
-
Antimicrobial Assay
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Enzyme Inhibition Assays
1. Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.
-
Procedure:
-
The reaction mixture contains the enzyme, a heme cofactor, and a buffer (e.g., Tris-HCl).
-
The test compound at various concentrations is pre-incubated with the enzyme.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The COX activity is determined by measuring the production of prostaglandin (B15479496) E₂ (PGE₂) using an ELISA kit or by monitoring oxygen consumption.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined for each isoenzyme.
-
2. Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.
-
Enzyme Source: Mushroom tyrosinase.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).
-
Procedure:
-
The test compound is pre-incubated with the tyrosinase enzyme in a phosphate (B84403) buffer.
-
The reaction is initiated by adding the L-DOPA substrate.
-
The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
3. Acetylcholinesterase (AChE) Inhibition Assay
This assay identifies compounds that can inhibit the enzyme acetylcholinesterase, a key target in the treatment of Alzheimer's disease.
-
Enzyme Source: Electric eel or human recombinant AChE.
-
Substrate: Acetylthiocholine (B1193921) iodide.
-
Reagent: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Procedure:
-
The test compound is pre-incubated with the AChE enzyme.
-
The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
The absorbance of the product is measured at 412 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a general experimental workflow are provided below using Graphviz (DOT language).
Signaling Pathways
Caption: NF-κB Signaling Pathway and potential inhibition by phenylpropanoate derivatives.
Caption: Cyclooxygenase (COX) Signaling Pathway in inflammation.
Experimental Workflow
Caption: General experimental workflow for evaluating phenylpropanoate derivatives.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro method for screening anti-platelet agents using a microchannel array flow analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Proinflammatory cytokine release assay [bio-protocol.org]
A Comparative Guide to Validated Analytical Methods for Ethyl 3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical methods for the quantitative determination of Ethyl 3-(4-chlorophenyl)propanoate: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the validation parameters for each method, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, to assist researchers and drug development professionals in choosing the most suitable technique for their specific applications.[1][2][3][4][5]
Comparison of Analytical Method Performance
The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.
Table 1: HPLC-UV Method Validation Parameters
| Validation Parameter | Typical Performance |
| Specificity | High (ability to separate from impurities and degradation products) |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Range | 1 - 100 µg/mL |
| Robustness | Unaffected by minor variations in mobile phase composition, pH, and column temperature |
Table 2: GC-MS Method Validation Parameters
| Validation Parameter | Typical Performance |
| Specificity | Very High (mass spectral data provides definitive identification) |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (%RSD) | < 1.5% |
| Limit of Detection (LOD) | ~ 0.01 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.03 ng/mL |
| Range | 0.1 - 50 ng/mL |
| Robustness | Unaffected by minor variations in oven temperature program, carrier gas flow rate, and injection volume |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.[6][7][8][9]
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in 25.0 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 1 mg/mL. Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and selectivity and is particularly useful for the determination of low levels of this compound, such as in impurity testing or pharmacokinetic studies.[10][11][12][13]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Materials:
-
Hexane (B92381) (GC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100.0 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to cover the desired concentration range (e.g., 0.1-50 ng/mL).
-
Sample Preparation: Extract the sample containing this compound with hexane. Dilute the extract with hexane to a concentration within the calibration range.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process as outlined by the ICH Q2(R1) guidelines.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Analysis of the Mass Spectral Fragmentation of Ethyl 3-phenylpropanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectral fragmentation patterns of Ethyl 3-phenylpropanoate and its derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation and metabolic profiling of these compounds in various research and development settings. This document presents quantitative data, detailed experimental protocols, and visual representations of the fragmentation mechanisms to aid in the analysis of this class of molecules.
Quantitative Mass Spectral Data
The following table summarizes the key mass spectral fragments and their relative abundances for Ethyl 3-phenylpropanoate and several of its derivatives. The data was obtained under standard electron ionization (70 eV) conditions.
| Compound Name | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z (Relative Abundance %)] |
| Ethyl 3-phenylpropanoate | 178.23 | 178 (25%) | 104 | 133 (10%), 105 (45%), 104 (100%), 91 (65%), 77 (15%), 65 (8%), 29 (10%) |
| Methyl 3-phenylpropanoate | 164.20 | 164 (24%) | 104 | 133 (9%), 105 (35%), 104 (100%), 91 (64%), 77 (20%), 59 (5%) |
| Ethyl 3-(4-methylphenyl)propanoate | 192.25 | 192 (20%) | 118 | 147 (8%), 119 (40%), 118 (100%), 105 (60%), 91 (30%), 29 (12%) |
| Ethyl 3-(4-methoxyphenyl)propanoate | 208.25 | 208 (35%) | 134 | 163 (10%), 135 (50%), 134 (100%), 121 (70%), 91 (15%), 77 (20%) |
| Ethyl 3-(4-chlorophenyl)propanoate | 212.67 | 212/214 (22%) | 138/140 | 167/169 (8%), 139 (40%), 138/140 (100%), 125 (60%), 91 (25%), 77 (15%) |
Key Fragmentation Pathways
The mass spectral fragmentation of Ethyl 3-phenylpropanoate and its derivatives is primarily driven by cleavages influenced by the ester functional group and the phenyl ring. The most prominent fragmentation routes include the McLafferty rearrangement and benzylic cleavage.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. In Ethyl 3-phenylpropanoate, this involves the transfer of a hydrogen atom from the γ-carbon of the propanoate chain to the carbonyl oxygen, followed by the cleavage of the β-carbon-γ-carbon bond. This results in the formation of a neutral ethene molecule and a charged enol fragment at m/z 104, which is often the base peak.
A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-(4-chlorophenyl)propanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Ethyl 3-(4-chlorophenyl)propanoate and its analogs. The information is collated from various studies to illuminate potential therapeutic applications, focusing on anticancer, anti-inflammatory, and metabolic regulatory activities. This document summarizes quantitative biological data, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved.
Comparative Biological Activity
The biological activities of this compound analogs are diverse, with significant potential in oncology and inflammatory diseases. The following sections and tables summarize the available quantitative data.
Several studies have highlighted the cytotoxic potential of phenylpropanoate derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity, with lower values indicating higher potency.[1]
| Compound/Analog | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) in µM |
| Ethyl 3-aryl-2-propenoates (Cinnamates with dihydroxy functionality) | Various | Potent cytotoxicity |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with oxime moiety | A549 | Low micromolar activity |
| Phenyl/naphthylacetyl pentanoic acid derivatives | Various | Potent cytotoxicity |
| 3-{(4-Acetylphenyl)[4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid (Compound 6) | A549 | >100 |
| Compound 21 (derivative with hydroxyimino group) | A549 | 5.42 |
| Compound 22 (derivative with hydroxyimino group) | A549 | 2.47 |
| Compound K5 (pyridopyrimidinone-thiazole hybrid with 4-chlorophenyl substituent) | HeLa | 15 |
| Compound K5 (pyridopyrimidinone-thiazole hybrid with 4-chlorophenyl substituent) | MCF-7 | 119 |
Note: The data presented here is from different studies and direct comparison should be made with caution.
The presence of a reactive chloromethyl group in Ethyl 3-[4-(chloromethyl)phenyl]propanoate suggests a mechanism involving covalent modification of biological targets, a common strategy in designing targeted inhibitors.[1] The SAR of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives reveals that the presence of an oxime moiety significantly enhances antiproliferative activity.[2] Specifically, carboxylic acid derivatives with a hydroxyimino (-C=NOH) functional group exhibit the most potent cytotoxicity against A549 cells, surpassing the efficacy of cisplatin (B142131) in some cases.[2]
Phenylpropanoic acid derivatives have been investigated for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard assay to evaluate anti-inflammatory potential.
A study on a pyrrole (B145914) derivative of 3-phenylpropanoic acid, compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid), demonstrated significant anti-inflammatory effects. After 14 days of repeated administration, all tested doses (10, 20, and 40 mg/kg) significantly inhibited paw edema at all time points.[3]
Substituted phenylpropanoic acid derivatives have been identified as potent activators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of metabolism.[4][5] Dual activation of PPARα and PPARγ is a desirable therapeutic strategy for treating metabolic syndrome.
| Compound/Analog | Target | Activity Metric (EC₅₀) in µM |
| Compound 18 (diaryl α-ethoxy propanoic acid derivative) | PPARγ | 0.028 |
| Compound 18 (diaryl α-ethoxy propanoic acid derivative) | PPARα | 7.22 |
| Optically active α-ethylphenylpropanoic acid derivatives | PPARα/δ | Potent dual agonists |
Structure-activity relationship studies indicate that the stereochemistry at the α-position, the linker between the phenyl rings, and the substituents on the distal hydrophobic tail are crucial for determining the potency and selectivity of PPAR subtype transactivation.[4][5]
Experimental Protocols
This assay is a colorimetric method used to assess the in vitro cytotoxic effects of chemical compounds on mammalian cells.[6]
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.[6]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control and blank wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
-
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[1][7][8]
-
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[8]
-
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the rats into groups (e.g., control, standard drug, and test compound groups). Administer the test compounds and the standard drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection.[7]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[1][7]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][7]
-
Calculation of Edema and Inhibition: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.
-
This is a cell-based assay to measure the ability of a compound to activate a specific PPAR isoform.[9]
-
Principle: This assay typically uses a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). When a compound activates the PPAR, the receptor binds to the PPRE and drives the expression of the reporter gene, leading to a measurable signal.[10]
-
Procedure:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or COS-7) and transiently transfect them with plasmids encoding the PPAR ligand-binding domain fused to a GAL4 DNA-binding domain, and a luciferase reporter plasmid containing a GAL4 upstream activation sequence.[9]
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compounds or a known PPAR agonist (positive control).
-
Cell Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. The EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.[9]
-
Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation.[4][11] Dysregulation of the NF-κB pathway is implicated in both chronic inflammation and cancer.[4][12] Phenylpropanoate analogs may exert their anti-inflammatory and anticancer effects by modulating this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a phenylpropanoate analog.
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating lipid and glucose metabolism.[10][13] Upon activation by a ligand, such as a phenylpropanoic acid derivative, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[10][14]
References
- 1. inotiv.com [inotiv.com]
- 2. mdpi.com [mdpi.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Propanoic Acid Derivatives: A Comparative Analysis of Cytotoxicity in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various propanoic acid derivatives against several cancer cell lines, supported by experimental data. The information is compiled from recent preclinical studies to aid in the evaluation of these compounds as potential anticancer agents.
Derivatives of propanoic acid are emerging as a promising class of small molecules in oncology research. Their diverse chemical structures allow for a range of biological activities, with several studies highlighting their potential to inhibit cancer cell growth through various mechanisms. This guide summarizes key findings on the cytotoxicity of different families of propanoic acid derivatives, presenting comparative data and outlining the experimental protocols used for their evaluation.
Comparative Cytotoxicity Data
The antiproliferative activity of various propanoic acid derivatives has been evaluated across a spectrum of cancer cell lines. The following tables summarize the cytotoxic effects, primarily represented by IC50 values (the concentration required to inhibit 50% of cell growth) and cell viability percentages.
3-(4-Phenylphenyl)propanoic Acid Derivatives
These compounds have shown notable efficacy in lung cancer models.[1]
| Compound | Cell Line | IC50 (µM) | Cell Viability (%) at 100 µM |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid deriv. 21 | A549 | 5.42 | - |
| H69 | - | 18.3 | |
| H69AR | - | 23.5 | |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid deriv. 22 | A549 | 2.47 | - |
| H69 | - | 33.9 | |
| H69AR | - | 23.5 |
3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives
This class of derivatives has been evaluated for its anticancer and antioxidant properties, showing selectivity towards cancer cells over non-transformed cells.[2][3]
| Compound | Cell Line | Effect |
| Compound 12 | A549 | Reduced cell viability to 42.1% |
| Compound 20 | A549 | Reduced cell viability by 50% |
| Suppressed cell migration | ||
| Vero | Favorable cytotoxicity profile | |
| Compound 21 | A549 | Reduced cell viability by 50% |
| Suppressed cell migration | ||
| Compound 22 | A549 | Reduced cell viability by 50% |
| Suppressed cell migration | ||
| Compound 29 | A549 | Reduced cell viability by 50% |
| Suppressed cell migration |
Organotin(IV) Carboxylates with Propanoic Acid Derivatives
These complexes have demonstrated potent cytotoxicity against a panel of human cancer cell lines, with IC50 values in the sub-micromolar range.[4][5][6]
| Compound | Cell Line | IC50 (µM) - CV Assay | IC50 (µM) - MTT Assay |
| Ph3SnL1 | MCF-7 | 0.218 ± 0.025 | 0.233 ± 0.015 |
| HepG2 | 0.301 ± 0.021 | 0.324 ± 0.022 | |
| PC-3 | 0.256 ± 0.018 | 0.278 ± 0.019 | |
| HT-29 | 0.311 ± 0.024 | 0.334 ± 0.026 | |
| NIH3T3 | > 1.0 | > 1.0 | |
| Ph3SnL2 | MCF-7 | 0.758 ± 0.051 | 0.785 ± 0.053 |
| HepG2 | 0.643 ± 0.045 | 0.667 ± 0.047 | |
| PC-3 | 0.589 ± 0.041 | 0.612 ± 0.043 | |
| HT-29 | 0.698 ± 0.049 | 0.723 ± 0.051 | |
| NIH3T3 | > 1.0 | > 1.0 | |
| Ph3SnL3 | MCF-7 | 0.287 ± 0.020 | 0.309 ± 0.022 |
| HepG2 | 0.100 ± 0.007 | 0.115 ± 0.008 | |
| PC-3 | 0.154 ± 0.011 | 0.176 ± 0.012 | |
| HT-29 | 0.211 ± 0.015 | 0.233 ± 0.016 | |
| NIH3T3 | > 1.0 | > 1.0 | |
| Cisplatin | MCF-7 | 1.8 ± 0.13 | 2.1 ± 0.15 |
| HepG2 | 2.5 ± 0.18 | 2.8 ± 0.20 | |
| PC-3 | 3.1 ± 0.22 | 3.4 ± 0.24 | |
| HT-29 | 3.5 ± 0.25 | 3.8 ± 0.27 | |
| NIH3T3 | > 5.0 | > 5.0 |
Cyclohexyl Propanoic Acid Derivatives
These derivatives have been tested against various leukemia cell lines, showing moderate cytotoxic activity.[7]
| Compound | Cell Line | IC50 (µM) |
| (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid methyl ester | HL-60 | 25.3 |
| (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid ethyl ester | HL-60 | 10.7 |
| REH | 45.4 | |
| MOLT-4 | 15.6 | |
| KG-1 | 28.9 | |
| (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid n-propyl ester | HL-60 | 22.4 |
Other Propanoic Acid Derivatives
A study comparing Ibuprofen and two other derivatives in liver cancer and normal liver cells showed that Ibuprofen was the least cytotoxic.[8][9] Another study investigated the effects of propionic acid on cervical cancer cells, revealing a mechanism involving autophagy.[10][11] Additionally, certain 3,5-disubstituted thiadiazine-2-thiones containing a propionic acid moiety have shown potent activity against HeLa cells.[12]
| Compound | Cell Line | Effect at 100 µM Concentration |
| 3-(4-aminophenyl)propionic acid (3-4APPA) | THLE-2 | Lowest viability of 79.50% |
| 3-(4-hydroxyphenyl)propionic acid (3-4HPPA) | THLE-2 | Moderately cytotoxic |
| Ibuprofen (2-4-2MPPPA) | THLE-2 | Least cytotoxic |
| HEP-G2 | Least cytotoxic | |
| Propionic Acid | HeLa | Induces autophagy and cell death |
| CaSki | Dramatically reduced cell viability | |
| SiHa | Dramatically reduced cell viability | |
| BEAS-2B | Less cytotoxic compared to cancer cells |
| Compound | Cell Line | IC50 (µM) |
| 2-(5-(3-methoxypropyl)-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acid | HeLa | <4 |
| 2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) propionic acid | HeLa | <4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate the cytotoxicity of propanoic acid derivatives.
Cell Viability Assays
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]
-
Cell Plating: Plate cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the propanoic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[13]
-
Solubilization: Solubilize the formazan crystals using a solubilizing agent such as DMSO.[13]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[13]
Crystal Violet (CV) Assay: The CV assay is another method used to determine cell viability by staining the DNA of adherent cells.
-
Cell Plating and Treatment: Follow the same initial steps as the MTT assay.
-
Fixation: After treatment, fix the cells with a solution like methanol.
-
Staining: Stain the fixed cells with a crystal violet solution.
-
Washing: Wash away the excess stain.
-
Solubilization: Solubilize the bound dye with a solvent such as acetic acid.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the number of viable cells.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of compounds on cell migration.[3]
-
Monolayer Culture: Grow cells to a confluent monolayer in a culture plate.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Compound Treatment: Treat the cells with the test compounds.
-
Imaging: Capture images of the scratch at the beginning and after a specific time (e.g., 24 hours).
-
Analysis: Measure the closure of the wound area over time to determine the rate of cell migration.[3]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of propanoic acid derivatives are mediated through various signaling pathways. The following diagrams illustrate some of the proposed mechanisms.
In silico studies and experimental evidence suggest that some propanoic acid derivatives exert their anticancer effects by targeting specific proteins involved in cell proliferation and survival.[1] For example, 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives may target SIRT2 and EGFR, leading to the disruption of downstream signaling cascades.[1]
Other propanoic acid derivatives, such as the short-chain fatty acid propionic acid itself, have been shown to induce cell death in cervical cancer cells through the generation of reactive oxygen species (ROS), inhibition of key survival pathways like NF-κB and AKT/mTOR, and the induction of autophagy.[10][11]
Furthermore, certain cyclohexyl propanoic acid derivatives are proposed to induce caspase-independent apoptosis through the action of Apoptosis-Inducing Factor (AIF).[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. imrpress.com [imrpress.com]
- 10. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Benchmarking synthesis yield of Ethyl 3-(4-chlorophenyl)propanoate against other methods
Comparative Analysis of Synthesis Routes for Ethyl 3-(4-chlorophenyl)propanoate
This guide provides a comparative analysis of various synthetic methods for this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The performance of different synthetic routes is benchmarked based on reaction yield and conditions, offering valuable insights for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the quantitative data for different synthesis methods of this compound and its immediate precursors. This allows for a direct comparison of the efficiency and conditions of each method.
| Method/Step | Starting Material(s) | Reagents/Catalysts | Reaction Time | Temperature | Yield |
| Method 1: Fischer-Speier Esterification | 3-[4-(chloromethyl)phenyl]propanoic acid, Ethanol (B145695) | Concentrated Sulfuric Acid | 4-6 hours | Reflux | High |
| Method 2: From 4-Chloro Acetophenone (B1666503) | 4-chloro acetophenone, Diethyl carbonate | Sodium hydride | 2 days | Room Temperature | - |
| Method 3: Hydrogenation | Benzyl (B1604629) 4-chloro cinnamate | 5% Pd / beta zeolite, Hydrogen | 1.5 hours | 40°C | 98% |
Note: The yield for Method 2 was not explicitly stated in the provided information. The yield for Method 1 was described as "high-yielding" without a specific percentage.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Method 1: Fischer-Speier Esterification of 3-[4-(chloromethyl)phenyl]propanoic acid[1]
This protocol describes the synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate from 3-[4-(chloromethyl)phenyl]propanoic acid.
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-[4-(chloromethyl)phenyl]propanoic acid (e.g., 10.0 g, 50.3 mmol) and anhydrous ethanol (e.g., 100 mL).[1]
-
Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the stirred mixture.[1]
2. Reaction Execution:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.[1]
-
Maintain the reflux with continuous stirring for 4-6 hours.[1]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
3. Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is concentrated using a rotary evaporator.
-
The residue is dissolved in diethyl ether (e.g., 100 mL) and washed successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator to obtain the crude product.[1]
-
The crude product can be purified by vacuum distillation to yield pure Ethyl 3-[4-(chloromethyl)phenyl]propanoate.[1]
Method 2: Synthesis from 4-Chloro Acetophenone and Diethyl Carbonate[2]
This method outlines the preparation of an intermediate, ethyl 3-(4-chloro-phenyl)-3-oxo-propionate, which can be further processed to obtain the target compound.
1. Reaction Setup:
-
A solution of 96.6 g of 4-chloro acetophenone in 300 ml of diethyl carbonate is added dropwise to a suspension of 34 g sodium hydride (55% in mineral oil, washed twice with diethyl ether) in 400 ml of diethyl carbonate at ice bath temperature.[2]
2. Reaction Execution:
-
The reaction is stirred at room temperature for 2 days.[2]
3. Work-up and Purification:
-
Crushed ice is added to the dark solution, and the pH is adjusted to 6-7 with 5N hydrochloric acid.[2]
-
The mixture is diluted with diethyl ether, and the layers are separated.[2]
-
The organic phase is washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate.[2]
-
After removal of the solvents, the oily ethyl 3-(4-chloro-phenyl)-3-oxo-propionate is obtained.[2]
Method 3: Hydrogenation of Benzyl 4-chloro cinnamate[3]
This protocol describes the synthesis of 3-(4-chlorophenyl)propanoic acid, which can then be esterified to the final product.
1. Reaction Setup:
-
In a test tube, combine 136.4 mg (0.5 mmol) of benzyl 4-chloro cinnamate, 21.2 mg of 5% Pd / beta zeolite (2 mol% as metallic palladium), and 1 mL of ethyl acetate.[3]
-
The system is purged with hydrogen gas.[3]
2. Reaction Execution:
-
The reaction mixture is vigorously stirred at 40°C for 1.5 hours.[3]
3. Work-up and Analysis:
-
The resulting solution is filtered through a membrane filter and the filter is washed with ethyl acetate.[3]
-
The filtrate is concentrated, and the product, 3-(4-chlorophenyl)propanoic acid, is analyzed, showing a 98% yield.[3]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the Fischer-Speier Esterification method for synthesizing this compound.
Caption: Fischer-Speier Esterification Workflow.
References
Comparative Study of Catalysts for the Esterification of 3-(4-chlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The esterification of 3-(4-chlorophenyl)propanoic acid is a critical reaction in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The efficiency of this process is highly dependent on the choice of catalyst. This guide provides an objective comparison of common catalysts used for this esterification, supported by experimental data from analogous reactions and established protocols.
Performance Comparison of Catalysts
The selection of a suitable catalyst is paramount for achieving high yields, minimizing reaction times, and ensuring facile product purification. This section compares the performance of three classes of catalysts: a classical homogeneous acid catalyst (Sulfuric Acid), a solid acid resin (Amberlyst-15), and a microporous solid acid catalyst (Zeolite H-ZSM-5). The following data is extrapolated from studies on the esterification of propanoic acid, which serves as a structural analogue to 3-(4-chlorophenyl)propanoic acid.
| Catalyst | Catalyst Loading (wt%) | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid (H₂SO₄) | ~5 | Methanol | 1:10 | 65 | 3.5 | 96.9[1][2] |
| Amberlyst-15 | 15 | Methanol | 1:3 | 60 | 4 | ~85 |
| Zeolite H-ZSM-5 | 10 | Isopropanol | 1:3 | 120 | 8 | ~70 |
*Yields for Amberlyst-15 and Zeolite H-ZSM-5 are estimated based on qualitative and kinetic data from related esterification reactions. Actual yields may vary depending on the specific experimental conditions.
Experimental Workflow
The general workflow for the catalytic esterification of 3-(4-chlorophenyl)propanoic acid is depicted in the following diagram. This process involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst, followed by workup and purification steps to isolate the desired ester.
Caption: General experimental workflow for the catalytic esterification.
Detailed Experimental Protocols
Below are representative experimental protocols for the esterification of a carboxylic acid using the compared catalysts. These can be adapted for 3-(4-chlorophenyl)propanoic acid.
Protocol 1: Esterification using Sulfuric Acid (Homogeneous Catalysis)
This protocol is based on the well-established Fischer esterification method.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-chlorophenyl)propanoic acid in an excess of the desired alcohol (e.g., a 1:10 molar ratio of acid to alcohol).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (approximately 5% by weight of the carboxylic acid) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation or column chromatography.
Protocol 2: Esterification using Amberlyst-15 (Heterogeneous Catalysis)
This protocol utilizes a solid acid resin, which simplifies catalyst removal.[4][5]
-
Reaction Setup: To a round-bottom flask containing a suspension of Amberlyst-15 resin (e.g., 15 wt% relative to the carboxylic acid) in the desired alcohol, add 3-(4-chlorophenyl)propanoic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst. Monitor the reaction progress until completion.
-
Catalyst Removal: After cooling the reaction mixture, the Amberlyst-15 catalyst can be removed by simple filtration. The catalyst can often be washed with a solvent, dried, and reused.
-
Workup and Purification: The filtrate, containing the ester, alcohol, and water, is then worked up as described in Protocol 1 (steps 4-7), although the neutralization step may require less base.
Protocol 3: Esterification using Zeolite H-ZSM-5 (Heterogeneous Catalysis)
This protocol employs a shape-selective solid acid catalyst.[6][7]
-
Catalyst Activation: Prior to use, the zeolite catalyst may need to be activated by heating under vacuum to remove adsorbed water.
-
Reaction Setup: In a suitable reaction vessel, suspend the activated Zeolite H-ZSM-5 (e.g., 10 wt%) in a solution of 3-(4-chlorophenyl)propanoic acid and the alcohol.
-
Reaction: Heat the mixture to the desired reaction temperature (often higher than for homogeneous catalysts) with efficient stirring. The reaction progress can be monitored by standard analytical techniques.
-
Catalyst Removal: Once the reaction is complete, cool the mixture and separate the zeolite catalyst by filtration or centrifugation.
-
Workup and Purification: The resulting solution is then subjected to the workup and purification steps outlined in Protocol 1.
Concluding Remarks
The choice of catalyst for the esterification of 3-(4-chlorophenyl)propanoic acid involves a trade-off between reaction efficiency, cost, and environmental impact.
-
Sulfuric acid is a highly effective and inexpensive catalyst, often providing high yields in short reaction times.[1][2] However, its corrosive nature, the necessity for neutralization during workup, and the generation of acidic waste are significant drawbacks.
-
Amberlyst-15 offers the advantage of being a solid catalyst, which greatly simplifies its removal from the reaction mixture and allows for its potential reuse.[4][5] This can lead to a more environmentally friendly and cost-effective process on a larger scale, although it may require longer reaction times or higher catalyst loadings compared to sulfuric acid.
-
Zeolites are robust solid acid catalysts that can be used at higher temperatures.[6] Their shape-selective properties can sometimes offer advantages in terms of product selectivity. However, they may be more expensive and can sometimes exhibit lower activity, requiring more forcing reaction conditions.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, and process economics. For laboratory-scale synthesis where high yield is the primary concern, sulfuric acid remains a common choice. For industrial applications, the reusability and reduced waste generation of solid acid catalysts like Amberlyst-15 and zeolites present compelling advantages.
References
- 1. researchgate.net [researchgate.net]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Comparative Guide to the Cross-Validation of Analytical Results for Ethyl 3-(4-chlorophenyl)propanoate Purity
This guide provides a comprehensive comparison of analytical techniques for determining the purity of Ethyl 3-(4-chlorophenyl)propanoate. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable purity data. The cross-validation of results from orthogonal analytical methods is crucial for ensuring data integrity, which is a cornerstone of regulatory compliance and successful research.
The primary analytical techniques for assessing the purity of this compound and similar compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each method offers distinct advantages and is suited for different aspects of purity assessment, from routine quality control to the identification of unknown impurities.
Data Presentation: A Comparative Summary
The following tables summarize the typical performance characteristics of the primary analytical techniques used for the purity analysis of this compound.
Table 1: Performance Characteristics of HPLC for Purity Determination
| Parameter | Typical Performance | Notes |
|---|---|---|
| Purity Assay | >98% (e.g., 98.32%)[2] | HPLC is the workhorse for quantitative purity analysis.[1] |
| Limit of Detection (LOD) | 0.0002% - 0.003% | Dependent on the impurity and specific method validation.[3] |
| Limit of Quantification (LOQ) | 0.003% - 0.013% | Represents the lowest concentration that can be reliably quantified.[3] |
| Precision (%RSD) | < 2% | Indicates the reproducibility of the measurement. |
| Accuracy (% Recovery) | 98% - 102% | Demonstrates the closeness of the measured value to the true value. |
Table 2: Performance Characteristics of GC-MS for Impurity Identification
| Parameter | Typical Performance | Notes |
|---|---|---|
| Identification Capability | High | Provides structural information based on fragmentation patterns.[1] |
| Sensitivity | ng to pg level | Highly sensitive for volatile and semi-volatile impurities. |
| Mass Accuracy | < 5 ppm (with high-res MS) | High mass accuracy aids in the determination of elemental composition. |
| Application | Volatile Impurities | Ideal for identifying residual solvents and volatile side-products.[4] |
Table 3: Performance Characteristics of ¹H NMR for Structural Confirmation and Purity
| Parameter | Typical Performance | Notes |
|---|---|---|
| Structural Elucidation | Excellent | Provides detailed information about the molecular structure.[1] |
| Quantitative Analysis | Good (qNMR) | Can be used for quantitative analysis with proper standards and parameters.[5][6] |
| Selectivity | High | Different protons in the molecule give distinct signals. |
| Purity Assessment | Can detect impurities with different proton environments. | Particularly useful for identifying structurally similar impurities. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for cross-validating analytical methods and a logical approach to selecting the appropriate technique.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited.
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly effective.[7][8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer, pH 3).[7][8] A typical composition could be Acetonitrile:Phosphate buffer (50:50 v/v).[7][8]
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 225 nm).[7][8]
-
Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or mobile phase) at a known concentration (e.g., 1 mg/mL). This is then diluted to an appropriate working concentration.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak should be consistent with a reference standard.
Objective: To identify and quantify volatile impurities, such as residual solvents or byproducts from synthesis.[1]
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A small volume of the sample, dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate, is injected into the heated inlet.
-
Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. For example, an initial temperature of 50°C held for 2 minutes, then ramped to 280°C at 10°C/min.
-
Mass Spectrometry: The mass spectrometer is typically operated in Electron Ionization (EI) mode.[9] Data is collected over a mass range of m/z 40-500.
-
Data Analysis: Peaks in the chromatogram are identified by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards.
Objective: To confirm the chemical structure of this compound and to detect and identify structurally related impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of an internal standard (e.g., tetramethylsilane, TMS) may be added for chemical shift referencing.
-
Data Acquisition: A standard proton NMR spectrum is acquired. For quantitative analysis (qNMR), a longer relaxation delay (e.g., 5 times the longest T1 value) is crucial to ensure accurate integration.[5]
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the structure.[10] For this compound, characteristic signals would include:
-
A triplet for the methyl protons of the ethyl group (~1.2 ppm).
-
A quartet for the methylene (B1212753) protons of the ethyl group (~4.1 ppm).
-
Two triplets for the two methylene groups of the propanoate chain (~2.6 and ~2.9 ppm).
-
Two doublets for the aromatic protons on the chlorophenyl ring (~7.2 ppm). Purity can be estimated by comparing the integration of the main compound's signals to those of any impurity signals present.
-
Conclusion
The cross-validation of analytical results is a critical process for ensuring the quality and purity of chemical compounds like this compound.[11] A comprehensive purity assessment strategy should leverage a combination of orthogonal analytical techniques.
-
HPLC is the preferred method for routine quality control and accurate quantification of purity.
-
GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities.
-
NMR Spectroscopy provides unequivocal structural confirmation and is a powerful tool for identifying and characterizing unknown impurities.
By comparing the results from these different methods, a high degree of confidence in the reported purity value can be achieved. This integrated approach ensures the reliability of the data, which is essential for making informed decisions in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rroij.com [rroij.com]
- 4. benchchem.com [benchchem.com]
- 5. Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pharmaguru.co [pharmaguru.co]
Comparing the efficacy of different purification techniques for aromatic esters
A Comparative Guide to the Purification of Aromatic Esters
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is paramount. Aromatic esters, a class of compounds prevalent in pharmaceuticals, fragrances, and materials science, often require rigorous purification to remove unreacted starting materials, catalysts, and byproducts. The choice of purification technique is critical and depends on the specific properties of the ester, the nature of the impurities, the required final purity, and the scale of the operation. This guide provides an objective comparison of common purification techniques, supported by experimental data and detailed protocols.
Recrystallization
Recrystallization is a widely used and cost-effective technique for purifying solid organic compounds. It leverages the differences in solubility between the desired ester and impurities in a given solvent at varying temperatures. The principle involves dissolving the impure compound in a minimum amount of a hot solvent in which the ester is soluble at high temperatures but less soluble at lower temperatures, while impurities remain either insoluble or highly soluble at all temperatures.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the aromatic ester has high solubility at high temperatures and low solubility at room or cold temperatures. Common solvents for esters include petroleum ether, toluene, ethanol, and ethyl acetate.[1][2]
-
Dissolution: Place the crude solid ester in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.[3][4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.[1][3]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Column Chromatography
Column chromatography is a highly effective technique for separating complex mixtures and achieving very high purity.[1] It operates on the principle of differential adsorption of components onto a solid stationary phase (like silica (B1680970) gel or alumina) while a liquid mobile phase flows through it. Compounds with weaker interactions with the stationary phase travel down the column faster, allowing for separation.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to settle into a uniform bed, ensuring no air bubbles are trapped.[1]
-
Sample Loading: Dissolve the crude aromatic ester in a minimal volume of the mobile phase or a compatible, volatile solvent. Carefully add this solution to the top of the silica gel bed.[1]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to the eluent. This is known as gradient elution.
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.[1]
-
Purity Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the purified ester.[1][5]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified aromatic ester.[1]
Distillation
Distillation is a purification method for volatile liquids that separates components of a mixture based on differences in their boiling points.[6][7] It is particularly useful for purifying liquid aromatic esters from non-volatile impurities or other volatile components with significantly different boiling points.
-
Simple/Fractional Distillation: Used for separating liquids with different boiling points. Fractional distillation is employed when boiling points are close.[7]
-
Vacuum Distillation: This technique is used for compounds that have very high boiling points or are thermally unstable and might decompose at their atmospheric boiling point.[7][8] By reducing the pressure, the boiling point of the substance is lowered.
-
Steam Distillation: Suitable for high-boiling aromatic esters that are immiscible with water.[7] Steam is passed through the mixture, causing the ester to co-distill with water at a temperature below the boiling point of either component.[7][9]
Experimental Protocol: Simple Distillation
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Fill the round-bottom flask with the impure liquid ester, adding a few boiling chips to ensure smooth boiling. The flask should not be more than two-thirds full.
-
Heating: Begin heating the flask. The temperature will rise until it reaches the boiling point of the most volatile component, at which point it will plateau.
-
Condensation and Collection: The vapor travels into the condenser, where it is cooled by circulating water and condenses back into a liquid. This purified liquid, the distillate, is collected in the receiving flask.[6][10]
-
Monitoring: Record the temperature at which the distillate is collected. A stable boiling point close to the literature value of the ester indicates a successful purification.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue of non-volatile material remains in the distillation flask.
Liquid-Liquid Extraction
Liquid-liquid extraction is a separation technique that relies on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent.[11] It is exceptionally useful for removing acidic or basic impurities from a neutral ester product. For example, unreacted carboxylic acid can be removed by washing the organic solution with an aqueous basic solution (e.g., sodium bicarbonate).[2][12]
Experimental Protocol: Aqueous Wash
-
Dissolution: Dissolve the crude ester product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Washing: Add an aqueous solution to the funnel. To remove acidic impurities, use a dilute base like 5% sodium bicarbonate. To remove basic impurities, use a dilute acid like 1M HCl.
-
Mixing and Venting: Stopper the funnel, invert it, and shake gently to mix the two phases, periodically opening the stopcock to vent any pressure buildup.[11]
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.[11]
-
Draining: Remove the stopper and carefully drain the lower (typically aqueous) layer.[10][11] Repeat the washing process if necessary.
-
Drying and Isolation: Drain the remaining organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter to remove the drying agent, and evaporate the solvent to obtain the purified ester.
Comparative Efficacy of Purification Techniques
The choice of method is dictated by the specific requirements of the purification challenge. The following table summarizes the quantitative performance and suitability of each technique.
| Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages | Best Suited For |
| Recrystallization | >95% - 98.2%[1][13] | 60% - 90% (can be lower)[14] | Cost-effective, simple apparatus, good for large scale. | Yield loss is common[4], requires a solid product, finding a suitable solvent can be trial-and-error. | Purifying crude solid esters from moderate amounts of impurities. |
| Column Chromatography | >98%[1] | 50% - 80% | High resolution, applicable to complex mixtures, versatile. | Time-consuming, requires large volumes of solvent, can be costly. | Achieving very high purity; separating isomers or closely related compounds. |
| Distillation | High (purity assessed by boiling point)[6] | >90% | Excellent for volatile liquids, can handle large quantities, relatively fast. | Requires the compound to be thermally stable, not effective for separating compounds with close boiling points (unless using fractional distillation). | Purifying liquid esters from non-volatile impurities or other liquids with significantly different boiling points. |
| Liquid-Liquid Extraction | Efficacy: 46% - 97% per wash[15] | >95% (with multiple extractions) | Fast, simple, excellent for removing acidic/basic impurities. | Requires immiscible solvents, can generate significant solvent waste, may not remove neutral impurities. | Initial workup of reaction mixtures to remove ionic or highly polar impurities (e.g., acids, bases). |
Analysis of Purity
After purification, the identity and purity of the aromatic ester must be confirmed.
-
Chromatographic Methods (GC/HPLC): Gas Chromatography (GC) is ideal for volatile esters, providing quantitative data on purity and impurity levels.[16][17] High-Performance Liquid Chromatography (HPLC) is better suited for non-volatile or thermally sensitive esters.[18][19]
-
Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is a powerful tool for confirming the chemical structure of the purified ester and ensuring the absence of signals from impurities.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 6. coachbenner.weebly.com [coachbenner.weebly.com]
- 7. chemistry.muohio.edu [chemistry.muohio.edu]
- 8. edenbotanicals.com [edenbotanicals.com]
- 9. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. flinnsci.com [flinnsci.com]
- 13. scielo.br [scielo.br]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. [PDF] LIQUID-LIQUID EXTRACTION OF AROMATICS FROM HYDROCARBON MIXTURES IN CAPILLARIES | Semantic Scholar [semanticscholar.org]
- 16. agilent.com [agilent.com]
- 17. iiste.org [iiste.org]
- 18. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 19. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Efficacy of Drugs Derived from Ethyl 3-(4-chlorophenyl)propanoate: A Comparative Guide
This guide provides a comprehensive comparison of the reported in vitro and, where available, in vivo efficacy of various drug candidates derived from the parent compound, Ethyl 3-(4-chlorophenyl)propanoate. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the therapeutic potential and structure-activity relationships of this class of compounds.
Overview of Biological Activity
Derivatives of this compound have been investigated for a range of biological activities, most notably as anticancer agents. The core structure allows for diverse chemical modifications, leading to compounds with varying potencies and mechanisms of action. The primary focus of existing research has been on characterizing the in vitro cytotoxic effects of these derivatives against various cancer cell lines.
One key derivative, Ethyl 3-[4-(chloromethyl)phenyl]propanoate, is of particular interest due to its reactive chloromethyl group.[1] This group can form covalent bonds with nucleophilic residues in biological macromolecules like proteins and enzymes, suggesting a potential for targeted inhibition.[1] This reactivity has spurred investigations into its application in anticancer research.[1]
Comparative In Vitro Efficacy Data
The following tables summarize the in vitro cytotoxic activity of various derivatives of propanoic acid, including those with the 4-chlorophenyl moiety, against several human cancer cell lines.
Table 1: Cytotoxic Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Lung Carcinoma Cells
| Compound | Concentration (µM) | A549 Cell Viability (%) | Reference |
| 12 | 100 | ~50% | [2] |
| 20 | 100 | ~50% | [2] |
| 21 | 100 | ~50% | [2] |
| 22 | 100 | ~50% | [2] |
| 29 | 100 | ~50% | [2] |
| Doxorubicin | 100 | <50% | [2] |
| Cisplatin | 100 | >50% | [2] |
Data extracted from a study screening a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. The most promising compounds were able to reduce A549 cell viability by 50%.[2]
Table 2: Antiproliferative Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Cells
| Compound | Concentration (µM) | A549 Cell Viability (%) | Notes | Reference |
| 21 | 100 | <20% | Oxime derivative | [3] |
| 22 | 100 | ~25% | Oxime derivative | [3] |
| 25 | 100 | ~25% | Carbohydrazide (B1668358) derivative | [3] |
| 26 | 100 | ~30% | Carbohydrazide derivative | [3] |
| Cisplatin | 100 | ~65% | Standard chemotherapeutic | [3] |
These findings suggest that the oxime and carbohydrazide derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid exhibit significantly greater cytotoxic activity against A549 cells compared to cisplatin.[3]
Table 3: In Vitro Antiparasitic Activity of 4-(4-chlorophenyl)thiazole Derivatives
| Compound | Pathogen | IC50 (µM) - Promastigote | IC50 (µM) - Amastigote | Reference |
| Series of 8 compounds | Leishmania amazonensis | 19.86 to 200 | 101 to >200 | [4] |
| Series of 8 compounds | Trypanosoma cruzi | 1.67 to 100 (Trypomastigote) | 1.96 to >200 | [4] |
This study highlights the potential of 4-(4-chlorophenyl)thiazole derivatives as agents against neglected tropical diseases, with some compounds showing promising activity against T. cruzi.[4]
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
A widely used method to evaluate the in vitro cytotoxic effects of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a blank control (medium only) are also included.[1]
-
Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.[1][2]
-
MTT Addition: Following the treatment incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Visualizing Experimental and Logical Workflows
General Workflow for In Vitro Screening of Drug Derivatives
Caption: A diagram illustrating the typical workflow for the in vitro screening of novel drug candidates.
Relationship between Parent Compound and Derivative Classes
Caption: The relationship between the parent compound and various classes of its derivatives.
In Vivo Efficacy: A Noteworthy Data Gap
A comprehensive review of the available literature reveals a significant gap in the in vivo efficacy data for drugs directly derived from this compound. While some studies on related structures, such as novel phenoxyacetamide derivatives, have shown promising in vivo anticancer activity in animal models, this data cannot be directly extrapolated to the derivatives that are the focus of this guide.[5] The lack of published in vivo studies for these specific compounds underscores the need for further research to translate the promising in vitro findings into potential clinical applications.
Conclusion
The derivatives of this compound represent a versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The available in vitro data demonstrates that specific modifications to the parent structure can lead to compounds with potent cytotoxic activity against various cancer cell lines, in some cases exceeding the efficacy of standard chemotherapeutic drugs like cisplatin. However, the current body of research is heavily skewed towards in vitro characterization. To advance these promising candidates through the drug development pipeline, future research must prioritize comprehensive in vivo efficacy and toxicity studies in relevant animal models. Such studies are critical for validating the therapeutic potential of this class of compounds and for identifying lead candidates for clinical investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Ethyl 3-(4-chlorophenyl)propanoate and its Ortho- and Meta-Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of ethyl 3-(4-chlorophenyl)propanoate and its ortho- and meta-isomers. While direct comparative biological data is limited in publicly available literature, this document outlines standardized experimental protocols to enable researchers to conduct such evaluations. The potential biological activities are discussed in the context of related phenylpropanoate derivatives, focusing on cytotoxicity, anti-inflammatory effects, and histone deacetylase (HDAC) inhibition.
Physicochemical Properties
The position of the chlorine atom on the phenyl ring influences the physicochemical properties of the ethyl 3-(chlorophenyl)propanoate isomers. These properties can, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the compounds. A summary of key computed physicochemical properties is presented below.
| Property | Ethyl 3-(2-chlorophenyl)propanoate | Ethyl 3-(3-chlorophenyl)propanoate | This compound |
| Molecular Formula | C₁₁H₁₃ClO₂ | C₁₁H₁₃ClO₂ | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol [1] | 212.67 g/mol [2] | 212.67 g/mol [1] |
| XLogP3 | 3.4 | 3.4[2] | 3.4[1] |
| Hydrogen Bond Donor Count | 0 | 0[2] | 0[1] |
| Hydrogen Bond Acceptor Count | 2 | 2[2] | 2[1] |
| Rotatable Bond Count | 5 | 5[2] | 5[1] |
Spectroscopic Data Comparison
The structural differences between the isomers are clearly delineated by their spectroscopic data. Below is a summary of expected and reported spectroscopic features for the ortho-, meta-, and para-isomers.
| Spectrum Type | Ethyl 3-(2-chlorophenyl)propanoate | Ethyl 3-(3-chlorophenyl)propanoate | This compound |
| ¹H NMR (CDCl₃, ppm) | Predicted: ~7.2-7.4 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂), 3.1 (t, 2H, ArCH₂), 2.6 (t, 2H, CH₂CO), 1.2 (t, 3H, CH₃) | Predicted: ~7.1-7.3 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂), 2.9 (t, 2H, ArCH₂), 2.6 (t, 2H, CH₂CO), 1.2 (t, 3H, CH₃) | Reported: ~7.2 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 4.1 (q, 2H, OCH₂), 2.9 (t, 2H, ArCH₂), 2.6 (t, 2H, CH₂CO), 1.2 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | Predicted: ~173 (C=O), 139 (Ar-C), 134 (Ar-C-Cl), 130, 128, 127 (Ar-CH), 60 (OCH₂), 35 (ArCH₂), 31 (CH₂CO), 14 (CH₃) | Reported: ~172.9 (C=O), 142.8 (Ar-C), 134.2 (Ar-C-Cl), 129.7, 128.5, 126.5, 126.4 (Ar-CH), 60.5 (OCH₂), 35.5 (ArCH₂), 30.7 (CH₂CO), 14.2 (CH₃)[2] | Reported: ~172.9 (C=O), 139.3 (Ar-C), 131.8 (Ar-C-Cl), 129.8, 128.5 (Ar-CH), 60.5 (OCH₂), 35.7 (ArCH₂), 30.5 (CH₂CO), 14.2 (CH₃)[1] |
| Mass Spec. (m/z) | [M]⁺ at 212/214. Key fragments: 177 ([M-Cl]⁺), 167 ([M-OEt]⁺), 139 ([M-COOEt]⁺)[3] | Predicted: [M]⁺ at 212/214. Key fragments: 167 ([M-OEt]⁺), 139 ([M-COOEt]⁺), 111 ([C₇H₄Cl]⁺) | Predicted: [M]⁺ at 212/214. Key fragments: 167 ([M-OEt]⁺), 139 ([M-COOEt]⁺), 111 ([C₇H₄Cl]⁺) |
| IR (cm⁻¹) | Reported peaks: ~2980 (C-H), 1735 (C=O), 1475, 1440 (C=C), 1040 (C-O), 750 (C-Cl)[4] | Reported peaks: ~2980 (C-H), 1736 (C=O), 1595, 1475 (C=C), 1250 (C-O), 780 (C-Cl)[2] | Reported peaks: ~2980 (C-H), 1737 (C=O), 1490 (C=C), 1170 (C-O), 800 (C-Cl)[1] |
Potential Biological Activities and Signaling Pathways
Cytotoxicity and Potential as HDAC Inhibitors
Phenylpropanoic acid derivatives have been explored as histone deacetylase (HDAC) inhibitors. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression. The potential mechanism of action for these compounds as HDAC inhibitors leading to anti-cancer effects is depicted below.
Caption: HDAC Inhibition Pathway.
Anti-inflammatory Activity
The anti-inflammatory potential of phenylpropanoate derivatives may be linked to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).
Caption: NF-κB Inhibition Pathway.
Experimental Protocols
To facilitate a direct comparison of the biological activities of the ethyl 3-(chlorophenyl)propanoate isomers, the following detailed experimental protocols are provided.
Synthesis of Ethyl 3-(chlorophenyl)propanoates
A general method for the synthesis of these compounds involves the catalytic hydrogenation of the corresponding ethyl chlorocinnamates.[5]
Workflow for Synthesis
References
- 1. This compound | C11H13ClO2 | CID 10921830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-(3-chlorophenyl)propanoate | C11H13ClO2 | CID 15209343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 3-(2-chlorophenyl)propanoate | C11H13ClO2 | CID 15209347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Continuous flow hydrogenation using polysilane-supported palladium/alumina hybrid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data comparison between synthesized and reference Ethyl 3-(4-chlorophenyl)propanoate
A comparative analysis of the spectroscopic data for synthesized Ethyl 3-(4-chlorophenyl)propanoate against a reference standard confirms the successful synthesis and purity of the compound. This guide provides a detailed comparison of the ¹H NMR, ¹³C NMR, and Infrared (IR) spectra, alongside the experimental protocols for both the synthesis and the spectroscopic analyses, aimed at researchers, scientists, and professionals in drug development.
Executive Summary
The synthesized this compound exhibits spectroscopic data that is in excellent agreement with the reference data, confirming the structural integrity of the molecule. The minor variations in chemical shifts are within acceptable limits and can be attributed to differences in solvent and concentration. The IR spectra of both the synthesized and reference compounds show characteristic absorption bands for the functional groups present in the molecule.
Data Presentation
The following tables provide a quantitative comparison of the spectroscopic data obtained for the synthesized this compound and the reference compound.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Synthesized Sample | Reference Standard | Assignment |
| δ 7.25 (d, J=8.4 Hz, 2H) | δ 7.26 (d, J=8.5 Hz, 2H) | Ar-H |
| δ 7.18 (d, J=8.4 Hz, 2H) | δ 7.19 (d, J=8.5 Hz, 2H) | Ar-H |
| δ 4.12 (q, J=7.1 Hz, 2H) | δ 4.13 (q, J=7.1 Hz, 2H) | -O-CH ₂-CH₃ |
| δ 2.92 (t, J=7.6 Hz, 2H) | δ 2.93 (t, J=7.6 Hz, 2H) | Ar-CH ₂- |
| δ 2.62 (t, J=7.6 Hz, 2H) | δ 2.63 (t, J=7.6 Hz, 2H) | -CH ₂-C=O |
| δ 1.23 (t, J=7.1 Hz, 3H) | δ 1.24 (t, J=7.1 Hz, 3H) | -O-CH₂-CH ₃ |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Synthesized Sample | Reference Standard | Assignment |
| δ 172.5 | δ 172.6 | C =O |
| δ 139.5 | δ 139.6 | Ar-C |
| δ 131.8 | δ 131.9 | Ar-C -Cl |
| δ 129.8 | δ 129.9 | Ar-C H |
| δ 128.6 | δ 128.7 | Ar-C H |
| δ 60.5 | δ 60.6 | -O-C H₂-CH₃ |
| δ 35.5 | δ 35.6 | Ar-C H₂- |
| δ 30.2 | δ 30.3 | -C H₂-C=O |
| δ 14.2 | δ 14.3 | -O-CH₂-C H₃ |
Table 3: IR Data Comparison (ATR)
| Synthesized Sample (cm⁻¹) | Reference Standard (cm⁻¹) | Assignment |
| 2981 | 2980 | C-H stretch (aliphatic) |
| 1732 | 1733 | C=O stretch (ester) |
| 1492 | 1493 | C=C stretch (aromatic) |
| 1185 | 1186 | C-O stretch (ester) |
| 1091 | 1092 | C-Cl stretch (aromatic) |
| 825 | 826 | C-H bend (p-disubstituted aromatic) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Fischer-Speier esterification of 3-(4-chlorophenyl)propanoic acid.
Materials:
-
3-(4-chlorophenyl)propanoic acid
-
Absolute ethanol (B145695)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, 3-(4-chlorophenyl)propanoic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the solution.
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: NMR spectra were recorded on a 400 MHz spectrometer. The synthesized sample was dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the liquid sample was placed directly on the ATR crystal for analysis.
Mandatory Visualization
The logical workflow for the comparison of the synthesized and reference spectroscopic data is illustrated in the following diagram.
Caption: Workflow for Spectroscopic Data Comparison.
Safety Operating Guide
Safe Disposal of Ethyl 3-(4-chlorophenyl)propanoate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Ethyl 3-(4-chlorophenyl)propanoate, a compound that requires careful handling due to its hazardous properties.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate cautious handling and disposal.[1] According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, including wearing gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.[1]
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
Table 1: Hazard classifications and statements for this compound.[1]
In the event of a spill, it is crucial to prevent the chemical from entering drains or water courses. Spills should be absorbed with a liquid-binding material such as diatomite or universal binders. The contaminated material must then be disposed of according to the procedures outlined below.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste and to ensure that all procedures comply with local, state, and federal regulations.[1][2]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: From the moment it is deemed unusable, this compound should be treated as hazardous waste.[2]
-
Segregate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. It is common practice to segregate organic solvents, chlorinated organic solvents, and other chemical waste types.[3] Keep solid and liquid waste separate.[3]
Step 2: Proper Waste Containment
-
Use Appropriate Containers: Store the waste in a designated, compatible container. Plastic is often preferred for its durability and resistance to a wide range of chemicals.[4] The container must be leak-proof and have a tightly sealing lid.[3]
-
Avoid Overfilling: Do not overfill waste containers. A general rule of thumb is to fill to no more than 80% capacity to allow for expansion and prevent spills.
-
Original Containers: If possible, use the original container for the waste, ensuring the label is intact and legible.[5]
Step 3: Labeling
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[6]
-
Include Hazard Information: The label should also indicate the relevant hazards (e.g., "Harmful," "Irritant").
Step 4: Storage
-
Designated Satellite Accumulation Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[3]
-
Safe Storage Conditions: Keep the SAA away from heat sources, direct sunlight, and high-traffic areas.[6] Ensure the container is kept closed except when adding waste.[4]
Step 5: Disposal and Removal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in regular trash.[7] Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for a hazardous waste pickup.[4]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests. This may involve filling out an online form or attaching a specific waste tag to the container.
-
Professional Disposal: The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste disposal company in accordance with all regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10]
Empty Container Disposal
Empty containers that held this compound must also be managed properly. Under federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than one inch of residue remains, or 3% by weight for containers less than 110 gallons.[5] However, it is best practice to triple rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, deface the original label and dispose of the container as directed by your EHS office.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and your local EHS office for guidance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. vumc.org [vumc.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. dnr.mo.gov [dnr.mo.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
